AS-1669058 free base
Description
Properties
CAS No. |
1395553-31-7 |
|---|---|
Molecular Formula |
C18H15BrF2N4O |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15BrF2N4O/c1-11-7-17(22-5-4-12-3-2-6-25(26)10-12)24-18(23-11)13-8-16(21)14(19)9-15(13)20/h2-3,6-10H,4-5H2,1H3,(H,22,23,24) |
InChI Key |
CCHGKGFZEORIJY-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AS-1669058 free base |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Levocarnitine Free Base
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Levocarnitine, the biologically active L-isomer of carnitine, is a quaternary ammonium compound essential for cellular energy metabolism. Synthesized endogenously from the amino acids lysine and methionine, its primary and most critical function is to act as a carrier molecule, facilitating the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix. This process, known as the carnitine shuttle, is a rate-limiting step for the β-oxidation of fatty acids, a major energy-producing pathway in tissues with high energy demands such as skeletal and cardiac muscle. Beyond this core role, Levocarnitine is integral to maintaining mitochondrial function by modulating the intramitochondrial ratio of acyl-CoA to free Coenzyme A (CoA), and by mediating the removal of potentially toxic acyl groups from the mitochondria. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: The Carnitine Shuttle
The fundamental mechanism of Levocarnitine revolves around its role in the transport of long-chain fatty acids across the impermeable inner mitochondrial membrane.[1][2][3] This transport is accomplished via a coordinated series of enzymatic reactions known as the carnitine shuttle.
-
Activation of Fatty Acids: In the cytosol, long-chain fatty acids are first activated by conversion to their coenzyme A esters (fatty acyl-CoA) by the enzyme acyl-CoA synthetase.
-
Transesterification (CPT I): On the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase I (CPT I) catalyzes the transfer of the fatty acyl group from acyl-CoA to the hydroxyl group of Levocarnitine.[1] This reaction forms fatty acylcarnitine and releases free Coenzyme A into the cytosol. CPT I is the primary regulatory point and rate-limiting step of fatty acid oxidation.[4]
-
Translocation (CACT): The newly formed fatty acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carrier protein Carnitine-Acylcarnitine Translocase (CACT) .[1] This transporter functions as an antiporter, exchanging one molecule of fatty acylcarnitine from the intermembrane space for one molecule of free Levocarnitine from the matrix.[5]
-
Re-esterification (CPT II): Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT II) , located on the inner surface of the inner mitochondrial membrane, catalyzes the reverse reaction. It transfers the fatty acyl group from acylcarnitine back to a mitochondrial pool of Coenzyme A, reforming fatty acyl-CoA.[1][4] This regenerates free Levocarnitine, which is then shuttled back to the intermembrane space by CACT to continue the cycle.
-
β-Oxidation: The fatty acyl-CoA in the mitochondrial matrix is now available to undergo β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, FADH₂, and NADH.[6] These products subsequently enter the citric acid cycle and the electron transport chain to generate large quantities of ATP.
Secondary Mechanisms of Action
Detoxification and Removal of Excess Acyl Groups
Levocarnitine is crucial for removing acyl-CoA groups that accumulate to toxic levels within mitochondria.[7][8][9] In various metabolic disorders (e.g., organic acidemias, fatty acid oxidation defects), the buildup of specific acyl-CoA intermediates can inhibit key metabolic enzymes and sequester the essential pool of free Coenzyme A. Levocarnitine acts as a "sink" for these excess acyl groups. The same carnitine acyltransferases (including CPT II and other specific transferases) can catalyze the formation of acylcarnitines from these toxic acyl-CoA species. These acylcarnitines are then transported out of the mitochondria and the cell, and are subsequently excreted in the urine, thereby preventing cellular damage.[3][10]
Modulation of the Acyl-CoA/CoASH Ratio
By binding to acyl groups, Levocarnitine helps maintain a healthy balance between esterified acyl-CoA and free Coenzyme A (CoASH) within the mitochondria.[7] A sufficient pool of free CoASH is essential for the function of numerous mitochondrial enzymes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase in the citric acid cycle. By buffering excess acyl groups, Levocarnitine prevents the depletion of free CoASH, thereby ensuring that carbohydrate and amino acid metabolism can proceed efficiently.[5]
Quantitative Data Summary
Quantitative analysis is critical for understanding the pharmacokinetics and pharmacodynamics of Levocarnitine.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for orally administered Levocarnitine in healthy adults. Bioavailability is notably lower for supplemental doses compared to dietary intake, suggesting a saturable transport mechanism.[11][12]
| Parameter | Value | Notes | Citation |
| Oral Bioavailability | 5-18% | For pharmacological doses of 1-6 grams. | [11][12] |
| up to 75% | For smaller amounts from dietary sources. | [11][12] | |
| Time to Max Plasma Conc. (Tmax) | 3.4 ± 0.46 hours | Following a single 2.0 g oral liquid dose. | [13] |
| Max Plasma Conc. (Cmax) | 84.7 ± 25.2 µmol/L | Following a single 2.0 g oral liquid dose. | [13] |
| Elimination Half-life (t½) | 17.4 hours (apparent) | Apparent terminal half-life. | [10] |
| 60.3 ± 15.0 hours | Elimination half-life from a single 2.0 g dose study. | [13] | |
| Total Body Clearance | ~4.0 L/h | [10] | |
| Renal Reabsorption | 98-99% | Under normal physiological plasma concentrations. | [11][12] |
| Plasma Protein Binding | Not bound | Levocarnitine is not bound to plasma proteins or albumin. | [10] |
Enzyme Kinetics
The affinity of CPT I for Levocarnitine (Km) varies by tissue, reflecting different metabolic priorities.
| Enzyme/Tissue | Substrate | Km Value (µmol/L) | Species | Citation |
| CPT I (Liver) | Carnitine | 164 - 216 | Pig | [3][11] |
| CPT I (Skeletal Muscle) | Carnitine | ~480 | Pig | [3][11] |
| CPT I (Liver) | Palmitoyl-CoA | 2.4-fold higher in outer membrane vs. contact sites | Rat | [14] |
Experimental Protocols
Protocol: Measurement of Plasma Free and Total Carnitine by Tandem Mass Spectrometry (MS/MS)
This method allows for the sensitive and specific quantification of carnitine levels, essential for diagnosing deficiency states.[8][15]
-
Sample Preparation:
-
Collect blood in a heparinized or EDTA tube. Centrifuge to separate plasma.
-
Prepare an internal standard solution of deuterium-labeled Levocarnitine (e.g., d₃-L-carnitine) at a known concentration.
-
Add a fixed volume of the internal standard to a 150 µL aliquot of plasma.[8]
-
-
Analysis of Free Carnitine:
-
Analysis of Total Carnitine:
-
To the remaining plasma/internal standard mixture, add a small volume of potassium hydroxide (KOH) to achieve a final concentration of ~1 mol/L.[8]
-
Incubate the sample at 65°C for 15 minutes to hydrolyze all acylcarnitine esters to free carnitine.
-
Neutralize the sample with hydrochloric acid (HCl).
-
Inject the hydrolyzed sample into the MS/MS system.
-
-
Mass Spectrometry Analysis:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Perform a Selected Reaction Monitoring (SRM) experiment. The first mass spectrometer selects the precursor ions for Levocarnitine and the d₃-L-carnitine internal standard.
-
The precursor ions are fragmented in a collision cell, and the second mass spectrometer monitors for specific, characteristic product ions (e.g., a prominent fragment at m/z 85).[5]
-
Quantify the concentration of free and total carnitine by comparing the ratio of the analyte peak area to the internal standard peak area against a standard curve.
-
-
Calculation:
-
Esterified Carnitine = Total Carnitine - Free Carnitine.
-
Protocol: Assay for Carnitine Palmitoyltransferase I (CPT I) Activity
This protocol describes a forward radioisotopic assay to specifically measure CPT I activity in isolated, intact mitochondria from tissue biopsies (e.g., skeletal muscle).[4]
-
Mitochondrial Isolation:
-
Homogenize fresh tissue (e.g., 60 mg muscle biopsy) in an ice-cold isolation buffer (e.g., MSHE with BSA).
-
Perform differential centrifugation to pellet and wash the mitochondria, ensuring the final pellet contains intact mitochondria.
-
-
Assay Reaction:
-
Prepare a reaction medium containing buffer, potassium chloride, BSA (fatty acid-free), and substrates.
-
The key substrates are Palmitoyl-CoA and radiolabeled L-[³H]carnitine.
-
To assess specificity, parallel reactions should be run containing a potent CPT I inhibitor, such as malonyl-CoA (e.g., 2.1 µM), to measure and subtract non-CPT I activity.[4]
-
-
Initiation and Termination:
-
Pre-incubate the isolated mitochondria in the reaction medium at 30°C.
-
Initiate the reaction by adding Palmitoyl-CoA.
-
After a set time (e.g., 10 minutes), terminate the reaction by adding a strong acid like HCl.
-
-
Separation and Scintillation Counting:
-
Extract the product, radiolabeled palmitoyl-[³H]carnitine, from the unreacted L-[³H]carnitine using an organic solvent wash (e.g., butanol).
-
Transfer an aliquot of the organic phase containing the product to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Calculation:
-
Calculate the rate of palmitoyl-[³H]carnitine formation based on the measured radioactivity and the specific activity of the L-[³H]carnitine substrate.
-
Express CPT I activity as nmol per minute per mg of mitochondrial protein.
-
References
- 1. Analytical Methods for Quantitative Plasma Carnitine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism | Semantic Scholar [semanticscholar.org]
- 3. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A rapid fluorometric method for the determination of carnitine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. utppublishing.com [utppublishing.com]
- 14. Distinct kinetics of carnitine palmitoyltransferase i in contact sites and outer membranes of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carnitine, Plasma - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 16. bevital.no [bevital.no]
Endogenous Biosynthesis of L-Carnitine: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Aspects of L-Carnitine Biosynthesis from Lysine and Methionine for Researchers, Scientists, and Drug Development Professionals.
Introduction
L-carnitine (β-hydroxy-γ-N-trimethylaminobutyric acid) is a quaternary ammonium compound vital for cellular energy metabolism. Its primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a critical process for energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle.[1][2] While dietary sources, predominantly red meat and dairy products, provide a significant portion of the body's L-carnitine, endogenous biosynthesis from the essential amino acids lysine and methionine is crucial for maintaining homeostasis.[1][3] This technical guide provides a comprehensive overview of the L-carnitine biosynthesis pathway, including its enzymatic steps, regulation, and the experimental methodologies used to study this fundamental metabolic process.
The L-Carnitine Biosynthesis Pathway
The endogenous synthesis of L-carnitine is a multi-step enzymatic process that occurs across different cellular compartments, primarily in the liver and kidneys in humans.[1][2][4] The pathway utilizes protein-bound lysine and S-adenosyl-methionine (from methionine) as primary substrates and involves four key enzymatic reactions.
The initial step in L-carnitine biosynthesis is the methylation of lysine residues within proteins to form ε-N-trimethyllysine. This post-translational modification is catalyzed by specific methyltransferases that use S-adenosyl-methionine as the methyl group donor. The release of free ε-N-trimethyllysine through protein hydrolysis makes it available for the subsequent enzymatic steps.[1]
The four core enzymatic reactions in the L-carnitine biosynthesis pathway are:
-
Hydroxylation of ε-N-trimethyllysine: ε-N-trimethyllysine is hydroxylated to 3-hydroxy-ε-N-trimethyllysine by the mitochondrial enzyme ε-N-trimethyllysine hydroxylase (TMLH) , encoded by the TMLHE gene.[5][6][7] This reaction requires Fe(II) and α-ketoglutarate as co-substrates and is stimulated by ascorbate (vitamin C).[6][8]
-
Aldol Cleavage of 3-hydroxy-ε-N-trimethyllysine: 3-hydroxy-ε-N-trimethyllysine is then cleaved to form γ-trimethylaminobutyraldehyde and glycine. This reaction is catalyzed by 3-hydroxy-ε-N-trimethyllysine aldolase (HTMLA) , a pyridoxal 5'-phosphate (vitamin B6)-dependent enzyme.[1]
-
Dehydrogenation of γ-trimethylaminobutyraldehyde: The aldehyde is subsequently oxidized to γ-butyrobetaine by γ-trimethylaminobutyraldehyde dehydrogenase (TMABADH) , which is now understood to be catalyzed by the enzyme aldehyde dehydrogenase 9A1 (ALDH9A1).[9][10][11] This step requires nicotinamide adenine dinucleotide (NAD+) as a cofactor.[9]
-
Hydroxylation of γ-butyrobetaine: The final step is the stereospecific hydroxylation of γ-butyrobetaine to L-carnitine, catalyzed by the cytosolic enzyme γ-butyrobetaine hydroxylase (BBOX1) .[1][12] Similar to TMLH, BBOX1 is a Fe(II) and α-ketoglutarate-dependent dioxygenase that also requires ascorbate.[12]
Visualization of the L-Carnitine Biosynthesis Pathway
Caption: The enzymatic pathway of endogenous L-carnitine biosynthesis.
Quantitative Data on Biosynthetic Enzymes
The efficiency and rate of L-carnitine biosynthesis are determined by the kinetic properties and tissue-specific activities of the four key enzymes. Below is a summary of available quantitative data.
Table 1: Kinetic Parameters of L-Carnitine Biosynthesis Enzymes
| Enzyme | Gene | Substrate | K_m_ | V_max_ | Species/Tissue | Reference |
| TMLH | TMLHE | ε-N-Trimethyllysine | - | - | - | Data not readily available |
| HTMLA | - | 3-Hydroxy-ε-N-trimethyllysine | - | - | - | Data not readily available |
| TMABADH | ALDH9A1 | γ-Trimethylaminobutyraldehyde | 6 ± 1 µM | ~9.8 nmol/s/mg | Human | [9] |
| NAD+ | 32 ± 2 µM | - | Human | [9] | ||
| BBOX1 | BBOX1 | γ-Butyrobetaine | 7 µM | - | Rat Liver | [13] |
| γ-Butyrobetaine | 0.2 mmol/l | - | - | [12] | ||
| α-Ketoglutarate | 0.3 mmol/l | - | - | [12] |
Table 2: Tissue-Specific Activity of γ-Butyrobetaine Hydroxylase (BBOX1) in Mice
| Tissue | Enzyme Activity (pmol/mg/min) |
| Liver | 22.7 ± 7.3 |
| Small Intestine | 9.7 ± 3.5 |
| Placenta | High activity (qualitative) |
| Heart | Low activity |
| Skeletal Muscle | Low activity |
| Data from Pasha et al. (2012)[14] |
Regulation of L-Carnitine Biosynthesis
The endogenous synthesis of L-carnitine is tightly regulated by nutritional and hormonal signals to meet the body's metabolic demands.
Transcriptional Regulation
The expression of genes encoding the L-carnitine biosynthetic enzymes is a key regulatory point. Peroxisome proliferator-activated receptor alpha (PPARα) has been identified as a major transcription factor that upregulates the expression of BBOX1 and the carnitine transporter SLC22A5 (OCTN2), particularly during periods of increased fatty acid oxidation such as fasting or exercise.[15][16][17]
Hormonal Regulation
-
Insulin: Insulin signaling has been shown to influence the expression of genes involved in carnitine biosynthesis.[1] The insulin signaling pathway, through downstream effectors, can modulate the activity of transcription factors that regulate metabolic gene expression.[18][19]
-
Thyroid Hormones: Thyroid hormones (T3 and T4) are known to regulate metabolic rate and have been shown to influence the expression of genes involved in energy metabolism.[20][21][22][23]
Feedback Inhibition
High levels of L-carnitine can exert feedback inhibition on γ-butyrobetaine hydroxylase (BBOX1), thereby preventing its excessive production.[1]
Visualization of Regulatory Pathways
Caption: Regulatory network of L-carnitine biosynthesis.
Experimental Protocols
Studying the L-carnitine biosynthesis pathway requires robust and sensitive assays for each of the key enzymes. The choice of method often depends on the available equipment and the nature of the biological sample (e.g., purified enzyme, tissue homogenate, or cell lysate).
General Considerations for Enzyme Assays
-
Enzyme Source: Enzymes can be assayed in crude tissue homogenates, subcellular fractions (e.g., mitochondria for TMLH), or as purified recombinant proteins.
-
Cofactors: Ensure the assay buffer is supplemented with the necessary cofactors for each enzyme in optimal concentrations (e.g., Fe(II), α-ketoglutarate, ascorbate, pyridoxal 5'-phosphate, NAD+).
-
Controls: Include appropriate controls, such as reactions without the enzyme, without the substrate, or with a known inhibitor, to ensure the measured activity is specific.
-
Linearity: Enzyme assays should be performed under conditions where the reaction rate is linear with respect to time and enzyme concentration.
Assay Methodologies
1. ε-N-Trimethyllysine Hydroxylase (TMLH) Assay
-
Principle: TMLH activity can be measured by monitoring the consumption of α-ketoglutarate or the formation of the hydroxylated product, 3-hydroxy-ε-N-trimethyllysine.
-
Methodology (Tandem Mass Spectrometry):
-
Reaction Mixture: Incubate the enzyme source with ε-N-trimethyllysine, FeSO4, α-ketoglutarate, and ascorbate in a suitable buffer (e.g., HEPES or phosphate buffer, pH ~7.0-7.5) at 37°C.
-
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile) or acid.
-
Sample Preparation: Centrifuge to remove precipitated protein. The supernatant containing the product is then analyzed.
-
LC-MS/MS Analysis: Separate the product from the substrate using liquid chromatography (e.g., HILIC) and quantify using tandem mass spectrometry by monitoring specific precursor-to-product ion transitions for 3-hydroxy-ε-N-trimethyllysine.[24]
-
2. 3-hydroxy-ε-N-trimethyllysine Aldolase (HTMLA) Assay
-
Principle: The activity of HTMLA is determined by measuring the formation of one of its products, either γ-trimethylaminobutyraldehyde or glycine.
-
Methodology: Assays for HTMLA are less commonly described in the literature, and the gene encoding this enzyme in mammals has been elusive.[14]
3. γ-Trimethylaminobutyraldehyde Dehydrogenase (TMABADH/ALDH9A1) Assay
-
Principle: This is a dehydrogenase enzyme, and its activity can be conveniently measured by monitoring the reduction of NAD+ to NADH spectrophotometrically.
-
Methodology (Spectrophotometric): [9]
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., Britton-Robinson buffer at a specific pH), NAD+, and the enzyme source.
-
Initiation: Start the reaction by adding the substrate, γ-trimethylaminobutyraldehyde.
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH (ε_340_ = 6.22 mM-1cm-1), at a constant temperature (e.g., 30°C).
-
Calculation: Calculate the enzyme activity from the initial linear rate of the reaction.
-
4. γ-Butyrobetaine Hydroxylase (BBOX1) Assay
-
Principle: BBOX1 activity is typically measured by quantifying the formation of L-carnitine or by detecting the release of a labeled group from a radiolabeled substrate.
-
Methodology (Radioisotopic): [25]
-
Substrate: Use a radiolabeled substrate, such as [2,3-³H]γ-butyrobetaine.
-
Reaction: The hydroxylation reaction catalyzed by BBOX1 results in the release of ³H into the water (as ³H₂O).
-
Separation: Separate the ³H₂O from the unreacted radiolabeled substrate using a technique like column chromatography (e.g., Dowex resin).
-
Quantification: Measure the radioactivity in the aqueous fraction using liquid scintillation counting. The amount of ³H₂O formed is proportional to the enzyme activity.
-
Experimental Workflow for Studying L-Carnitine Metabolism in Cell Culture
This workflow provides a general framework for investigating the regulation of L-carnitine biosynthesis in a cell culture model, such as the human hepatoma cell line HepG2, which is capable of L-carnitine synthesis.[26][27]
References
- 1. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Tissue distribution of carnitine biosynthetic enzymes in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gamma-Butyrobetaine hydroxylase activity is not rate limiting for carnitine biosynthesis in the human infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TMLHE - Wikipedia [en.wikipedia.org]
- 7. Evidence That Trimethyllysine Hydroxylase Catalyzes the Formation of (2S,3S)-3-Hydroxy-Nε-trimethyllysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trimethyllysine: From Carnitine Biosynthesis to Epigenetics [mdpi.com]
- 9. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic and structural analysis of human ALDH9A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. gamma-butyrobetaine in tissues and serum of fed and starved rats determined by an enzymic radioisotopic procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genes involved in carnitine synthesis and carnitine uptake are up-regulated in the liver of sows during lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis of the Essential Fatty Acid Oxidation Cofactor Carnitine Is Stimulated in Heart and Liver after a Single Bout of Exercise in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Insulin signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insulin regulates expression of metabolic genes through divergent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. compbio.hms.harvard.edu [compbio.hms.harvard.edu]
- 21. mdpi.com [mdpi.com]
- 22. Gene regulation by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Regulation of gene expression by thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of carnitine biosynthesis enzyme activities by tandem mass spectrometry: differences between the mouse and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A simplified method for the measurement of gamma-butyrobetaine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In HepG2 Cells, Coexisting Carnitine Deficiency Masks Important Indicators of Marginal Biotin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 27. l-Carnitine counteracts in vitro fructose-induced hepatic steatosis through targeting oxidative stress markers - PMC [pmc.ncbi.nlm.nih.gov]
Levocarnitine's Function in Mitochondrial Fatty Acid Transport: A Technical Guide
Introduction
Levocarnitine, a quaternary ammonium compound synthesized from the amino acids lysine and methionine, is indispensable for cellular energy metabolism.[1] Its primary and most well-understood function is to act as a carrier molecule, facilitating the transport of long-chain fatty acids (LCFAs) from the cytosol into the mitochondrial matrix.[2][3] This transport is a critical prerequisite for fatty acid β-oxidation, the process by which fatty acids are broken down to produce acetyl-CoA, a key substrate for the citric acid cycle and subsequent ATP generation.[1][4] The inner mitochondrial membrane is impermeable to LCFAs and their activated forms, acyl-CoAs, necessitating a specialized transport mechanism known as the carnitine shuttle.[2][5] This guide provides an in-depth examination of the molecular machinery, regulation, and experimental analysis of the levocarnitine-dependent transport system.
The Carnitine Shuttle: Core Mechanism of Fatty Acid Transport
The transport of LCFAs into the mitochondria is a cyclical, four-step process mediated by the carnitine shuttle. This system involves three key proteins: carnitine palmitoyltransferase I (CPT I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT II).[1][6]
-
Activation of Fatty Acids: In the cytosol, LCFAs are first activated by acyl-CoA synthetase (FACS) in an ATP-dependent reaction, forming long-chain acyl-CoA thioesters.[2]
-
Formation of Acylcarnitine (CPT I): Carnitine palmitoyltransferase I, an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to levocarnitine.[7][8] This reaction produces acylcarnitine and releases free coenzyme A (CoASH) into the cytosol.[5] CPT I is considered the rate-limiting step in the overall process of long-chain fatty acid oxidation.[7][9]
-
Translocation across the Inner Mitochondrial Membrane (CACT): The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase.[10][11] CACT functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free levocarnitine from the mitochondrial matrix.[10][12]
-
Regeneration of Acyl-CoA (CPT II): Once inside the matrix, carnitine palmitoyltransferase II, located on the matrix side of the inner mitochondrial membrane, catalyzes the reverse reaction.[13][14] It transfers the acyl group from acylcarnitine back to a mitochondrial pool of CoASH, regenerating acyl-CoA and free levocarnitine.[1][13] The reformed acyl-CoA is now available for β-oxidation, while the liberated levocarnitine is shuttled back to the intermembrane space by CACT to participate in another transport cycle.[1][10]
Caption: The Levocarnitine Shuttle Pathway for Mitochondrial Fatty Acid Transport.
Regulation of the Carnitine Shuttle
The activity of the carnitine shuttle is tightly regulated to match the cell's energy needs and substrate availability. The primary point of regulation is the allosteric inhibition of CPT I.
Malonyl-CoA: The Key Inhibitor
Malonyl-CoA, the first committed intermediate in the synthesis of fatty acids, is a potent allosteric inhibitor of CPT I.[15][16] This mechanism provides a reciprocal link between fatty acid synthesis and oxidation:
-
When glucose is abundant and insulin levels are high, the enzyme acetyl-CoA carboxylase (ACC) is activated, producing malonyl-CoA.[15]
-
The resulting increase in malonyl-CoA concentration inhibits CPT I, preventing fatty acid entry into the mitochondria and shunting them towards storage as triglycerides.[15][17]
-
Conversely, during periods of energy demand (e.g., exercise, fasting), AMP-activated protein kinase (AMPK) is activated. AMPK phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels.[15][18]
-
This relieves the inhibition on CPT I, allowing for an increased rate of fatty acid transport and oxidation to meet cellular energy requirements.[15]
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 14. The Role of Carnitine Palmitoyl Transferase 2 in the Progression of Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
The Carnitine Shuttle: A Technical Guide to its Pivotal Role in Cellular Energy Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carnitine shuttle is an essential metabolic pathway responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. This process is fundamental for energy homeostasis, particularly in tissues with high energy demands such as skeletal muscle, cardiac muscle, and the liver. Dysregulation of the carnitine shuttle is implicated in a variety of metabolic diseases, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the physiological role of the carnitine shuttle, its key enzymatic components, regulatory mechanisms, and detailed methodologies for its experimental investigation.
Introduction to the Carnitine Shuttle
Long-chain fatty acids represent a major energy source for the body.[1] However, the inner mitochondrial membrane is impermeable to these molecules. The carnitine shuttle is the biological mechanism that facilitates their transport into the mitochondrial matrix for oxidation.[2] This intricate process involves a series of enzymatic reactions and transport proteins that ensure a steady supply of fatty acids for β-oxidation, especially during periods of fasting or prolonged exercise.[1][3]
Core Components of the Carnitine Shuttle
The carnitine shuttle is comprised of three key protein components:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the initial, rate-limiting step of the shuttle. It converts long-chain fatty acyl-CoAs into acylcarnitines.[4]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter protein, embedded in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine.[5][6]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back to acyl-CoAs and releasing free carnitine into the matrix.[7][8]
The Carnitine Shuttle Pathway
The transport of long-chain fatty acids via the carnitine shuttle can be visualized as a cyclical process.
Regulation of the Carnitine Shuttle
The activity of the carnitine shuttle is tightly regulated to meet the cell's energy demands and to prevent futile cycling of fatty acids. The primary regulatory point is CPT1, which is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[9]
Quantitative Data on the Carnitine Shuttle
The following tables summarize key quantitative data related to the components and activity of the carnitine shuttle.
| Enzyme | Tissue | Substrate | Km | Vmax | Reference |
| CPT1A (liver isoform) | Rat Liver | Carnitine | 164-216 µmol/L | Not widely reported | [10] |
| CPT1B (muscle isoform) | Pig Skeletal Muscle | Carnitine | 480 ± 44 µmol/L | Not widely reported | [10] |
| CPT2 | Rat Liver (recombinant) | Carnitine | 950 ± 27 µM | Not widely reported | [11] |
| CPT2 | Rat Liver (recombinant) | Palmitoyl-CoA | 34 ± 5.6 µM | Not widely reported | [11] |
| CACT | - | - | Not widely reported | Not widely reported | - |
| Tissue | Physiological State | Fatty Acid Oxidation Rate | Reference |
| Human Skeletal Muscle | Sedentary | 17.8 ± 1.3 nmol CO2/g x h | [12] |
| Endurance-Trained | 26.9 ± 3.0 nmol CO2/g x h | [12] | |
| Rat Heart | Control | ~550 nmol/g dry wt/min (palmitate) | [7] |
| Diabetic | ~9 nmol/g dry wt/min (glucose) | [7] | |
| Rat Liver Mitochondria | Fasted | Increased | [13] |
| Human Muscle | Rest | 0.08 ± 0.02 g/min | |
| 40% Wmax Exercise | 0.68 ± 0.11 g/min |
| Metabolite | Tissue | Condition | Concentration | Reference |
| Malonyl-CoA | Rat Liver | Fed | 5.5 ± 0.3 nmol/g | |
| Rat Liver | 48h Starved | 1.9 ± 0.2 nmol/g | ||
| Carnitine | Human Skeletal Muscle | Rest | ~24 mmol/kg dry muscle |
Experimental Protocols
Measurement of CPT1 Activity (Radiochemical Forward Assay)
This assay measures the formation of radiolabeled palmitoylcarnitine from [³H]carnitine and palmitoyl-CoA.
Detailed Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from tissue homogenates by differential centrifugation.
-
Assay Mixture: Prepare an assay mixture containing Tris-HCl buffer, KCN, rotenone, BSA, palmitoyl-CoA, and L-[³H]carnitine.
-
Reaction Initiation: Initiate the reaction by adding the mitochondrial suspension to the pre-warmed assay mixture.
-
Incubation: Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Extraction: Extract the radiolabeled palmitoylcarnitine with butanol.
-
Quantification: Measure the radioactivity in the butanol phase using a liquid scintillation counter.
-
Calculation: Calculate CPT1 activity based on the amount of [³H]palmitoylcarnitine formed per unit time per milligram of mitochondrial protein.
Measurement of Fatty Acid Oxidation via Oxygen Consumption
This method utilizes high-resolution respirometry to measure the rate of oxygen consumption in isolated mitochondria or permeabilized cells in the presence of fatty acid substrates.
Detailed Methodology:
-
Sample Preparation: Isolate mitochondria or permeabilize cells to allow access of substrates to the mitochondria.
-
Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
-
Substrate Addition: Add a fatty acid substrate (e.g., palmitoyl-carnitine) and malate to the respiration medium containing the sample.
-
State 2 Respiration: Measure the basal rate of oxygen consumption.
-
State 3 Respiration: Add ADP to stimulate ATP synthesis and measure the maximal rate of coupled respiration.
-
Respiratory Control Ratio (RCR): Calculate the RCR (State 3/State 2) as an indicator of mitochondrial coupling.
-
Inhibitor Titration: Sequentially add inhibitors such as oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and rotenone/antimycin A (complex I and III inhibitors) to further dissect mitochondrial function.
Measurement of CPT2 Activity
CPT2 activity can be measured using a spectrophotometric or radiochemical assay. The "isotope forward assay" can distinguish CPT2 from CPT1 activity by its insensitivity to malonyl-CoA.
Detailed Methodology (Isotope Forward Assay):
-
Sample Preparation: Prepare tissue homogenates or isolated mitochondria.
-
Assay Conditions: Perform the assay in the presence and absence of a CPT1 inhibitor, such as malonyl-CoA.
-
Reaction Mixture: The reaction mixture is similar to the CPT1 assay, containing a radiolabeled carnitine substrate and a long-chain acyl-CoA.
-
Quantification: The formation of radiolabeled acylcarnitine is quantified.
-
Calculation: CPT2 activity is determined as the malonyl-CoA-insensitive portion of the total CPT activity.
Measurement of CACT Activity
A functional assay for CACT can be performed using reconstituted proteoliposomes or in permeabilized cells.
Detailed Methodology (Reconstituted System):
-
Purification and Reconstitution: Purify CACT protein and reconstitute it into liposomes containing radiolabeled carnitine.
-
Transport Assay: Initiate the transport by adding external unlabeled carnitine or acylcarnitine.
-
Separation: Separate the proteoliposomes from the external medium (e.g., by column chromatography).
-
Quantification: Measure the amount of radiolabeled carnitine that has been transported out of the liposomes.
Conclusion
The carnitine shuttle is a critical pathway for cellular energy metabolism, and its intricate regulation highlights its importance in maintaining metabolic flexibility. The experimental protocols detailed in this guide provide robust methods for investigating the function of the carnitine shuttle and its components. A thorough understanding of this pathway is essential for researchers and drug development professionals seeking to modulate fatty acid metabolism for therapeutic benefit in a range of metabolic diseases. Further research to elucidate the precise kinetic parameters of all shuttle components and their regulation in various physiological and pathological states will be crucial for the development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Intramitochondrial factors controlling hepatic fatty acid oxidation at weaning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 5. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 6. Mitochondrial fatty acid oxidation alterations in heart failure, ischaemic heart disease and diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Over-expression and characterization of active recombinant rat liver carnitine palmitoyltransferase II using baculovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid-droplet associated mitochondria promote fatty-acid oxidation through a distinct bioenergetic pattern in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of increasing exercise intensity on muscle fuel utilisation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oxidation of fatty acids combined with albumin by isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on Levocarnitine Free Base and its Impact on Cellular Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocarnitine, the biologically active L-isomer of carnitine, is a conditionally essential amino acid derivative that plays a central role in cellular energy metabolism. It is indispensable for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, the site of β-oxidation and subsequent ATP production. This technical guide provides a comprehensive overview of the core mechanisms by which levocarnitine free base modulates cellular bioenergetics. It delves into its fundamental role in fatty acid metabolism, its impact on mitochondrial respiration and ATP synthesis, and the signaling pathways it influences. Detailed experimental protocols for key bioenergetic assays and quantitative data from relevant studies are presented to equip researchers with the necessary information for their investigations.
Introduction
Cellular bioenergetics, the study of energy flow through living systems, is fundamental to understanding cellular function, health, and disease. A critical component of this intricate network is the metabolism of fatty acids, a major source of cellular energy, particularly in high-energy-demand tissues such as skeletal and cardiac muscle. Levocarnitine (L-carnitine) is a key player in this process, acting as a shuttle for long-chain fatty acids across the inner mitochondrial membrane, a crucial step for their oxidation.[1][2] This guide explores the multifaceted impact of levocarnitine free base on cellular bioenergetics, providing a technical resource for professionals in research and drug development.
Mechanism of Action: The Carnitine Shuttle
The primary and most well-understood function of levocarnitine is its role in the carnitine shuttle, a vital process for the mitochondrial import and subsequent β-oxidation of long-chain fatty acids. The inner mitochondrial membrane is impermeable to long-chain fatty acids, necessitating this specialized transport system.[3]
The carnitine shuttle can be described in three key steps:
-
Esterification in the Cytosol: Long-chain fatty acids are first activated to their coenzyme A (CoA) esters (acyl-CoA) by acyl-CoA synthetases located on the outer mitochondrial membrane.
-
Transesterification and Transport: The acyl group is then transferred from CoA to levocarnitine by Carnitine Palmitoyltransferase I (CPT1) , an enzyme on the outer mitochondrial membrane, forming acylcarnitine.[4] Acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by Carnitine-Acylcarnitine Translocase (CACT) .[5]
-
Regeneration in the Matrix: Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) , located on the inner mitochondrial membrane, transfers the acyl group from acylcarnitine back to CoA, regenerating acyl-CoA and free levocarnitine. The newly formed acyl-CoA is now available for β-oxidation.[6]
This intricate process is essential for harnessing the energy stored in fatty acids.
References
- 1. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 2. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 3. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of PGC-1α signaling in skeletal muscle health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. Effects of L-carnitine supplementation on oxidative stress and antioxidant enzymes activities in patients with coronary artery disease: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Levocarnitine in Modulating the Acyl-CoA/CoA Ratio: A Technical Guide
Executive Summary: The ratio of acylated Coenzyme A (acyl-CoA) to free Coenzyme A (CoA) is a critical regulator of cellular energy metabolism. An elevated acyl-CoA/CoA ratio signifies metabolic stress and can inhibit key enzymatic pathways, including the Krebs cycle and fatty acid oxidation. Levocarnitine (L-carnitine) plays a pivotal role in maintaining metabolic flexibility by buffering the acyl-CoA pool. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation and, crucially, sequesters excess acyl groups of all chain lengths, forming acylcarnitines. This process regenerates the pool of free CoA, which is essential for numerous metabolic reactions to proceed optimally. This guide provides an in-depth examination of the biochemical mechanisms of Levocarnitine, presents quantitative data on its effects, details relevant experimental protocols, and illustrates the key pathways involved.
Introduction: The Centrality of the Acyl-CoA/CoA Ratio
Coenzyme A is an essential cofactor in intermediary metabolism, acting as a carrier for acyl groups in a multitude of biochemical reactions[1]. The balance between its free form (CoA or CoASH) and its thioester derivatives (acyl-CoAs) is a sensitive indicator of the cell's metabolic state. Under conditions of high energy supply or in certain metabolic disorders, the rate of acyl-CoA generation from fatty acid and glucose oxidation can exceed its utilization by the Krebs cycle[2][3]. This leads to an accumulation of acyl-CoAs and a depletion of the free CoA pool, resulting in an increased acyl-CoA/CoA ratio.
An elevated acyl-CoA/CoA ratio has significant pathological consequences:
-
Inhibition of Key Enzymes: High levels of acyl-CoA compounds can inhibit crucial enzymes like pyruvate dehydrogenase (PDH), adenine nucleotide translocase, and acetyl-CoA carboxylase, leading to metabolic inflexibility[2].
-
Mitochondrial Dysfunction: The accumulation of long-chain acyl-CoAs can induce toxicity, trigger apoptosis and inflammation, and destabilize mitochondrial membranes[2].
-
Impaired Energy Production: A diminished pool of free CoA limits CoA-dependent reactions, including the entry of acetyl-CoA into the Krebs cycle and the progression of β-oxidation, thereby compromising cellular energy production[2][4].
Levocarnitine is a naturally occurring amino acid derivative that is central to resolving this metabolic bottleneck[5][6].
Core Mechanism of Levocarnitine Action
Levocarnitine modulates the acyl-CoA/CoA ratio through two primary, interconnected mechanisms: the carnitine shuttle and the buffering of intramitochondrial acyl groups.
The Carnitine Shuttle: Transporting Long-Chain Fatty Acids
The inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs) and their activated acyl-CoA forms[2][5]. Levocarnitine is the essential carrier molecule for their transport into the mitochondrial matrix, where β-oxidation occurs. This process, known as the carnitine shuttle, involves three key enzymes[7][8]:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of an acyl group from a long-chain acyl-CoA to Levocarnitine, forming acylcarnitine and releasing free CoA in the cytosol[5][9].
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of the newly formed acylcarnitine into the mitochondrial matrix in exchange for a molecule of free Levocarnitine[5][7].
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1. It transfers the acyl group from acylcarnitine back to a mitochondrial CoA molecule, regenerating long-chain acyl-CoA (now available for β-oxidation) and free Levocarnitine[5][7][10].
Buffering the Acyl-CoA Pool
Beyond its role in LCFA transport, Levocarnitine acts as a crucial buffer for the entire acyl-CoA pool, including short- and medium-chain acyl groups that accumulate within the mitochondria[2][11]. This function is mediated by a family of carnitine acyltransferases, such as carnitine acetyltransferase (CrAT)[10].
When acetyl-CoA (from β-oxidation, pyruvate oxidation, or amino acid catabolism) accumulates, it inhibits enzymes like pyruvate dehydrogenase and depletes the free CoA pool[2][7]. CrAT catalyzes the reversible reaction:
Acetyl-CoA + Levocarnitine ⇌ Acetylcarnitine + CoA
This reaction effectively converts a metabolically restrictive molecule (excess acetyl-CoA) into a transportable, excretable buffer molecule (acetylcarnitine), crucially regenerating free CoA[2][4]. The resulting acetylcarnitine can be transported out of the mitochondria and even out of the cell, effectively removing excess acetyl groups[2][12][13]. This buffering action is not limited to acetyl groups; other carnitine acyltransferases can handle a variety of acyl-CoAs, making Levocarnitine a universal buffer for acyl-group overload[2][11]. This is particularly important in pathological states like organic acidemias, where toxic acyl-CoA species accumulate[14]. Levocarnitine therapy helps sequester these toxic metabolites as acylcarnitines, which are then excreted in the urine[2][14].
Quantitative Evidence of Levocarnitine's Efficacy
Experimental studies have provided quantitative data supporting the hypothesis that Levocarnitine modulates the acyl-CoA/CoA ratio, particularly under conditions of metabolic stress like ischemia. A key study measured CoA ester levels in the mitochondrial and cytosolic fractions of ischemic canine hearts, with and without L-carnitine treatment.
The results demonstrated that under ischemic conditions, mitochondrial free CoA decreased significantly, while acetyl-CoA and long-chain acyl-CoA increased. Treatment with L-carnitine effectively countered these changes in a dose-dependent manner[15].
| Mitochondrial Metabolite | Normal Condition | Ischemic Condition | Ischemic + L-Carnitine Treatment | Reference |
| Free CoA | Baseline | Significantly Decreased | Significantly Increased vs. Ischemic | [15] |
| Acetyl CoA | Baseline | Significantly Increased | Significantly Decreased vs. Ischemic | [15] |
| Long-Chain Acyl CoA | Baseline | Significantly Increased | Significantly Decreased vs. Ischemic | [15] |
Therapeutic Implications
The ability of Levocarnitine to buffer excess acyl-CoA and facilitate its removal makes it a cornerstone therapy for several inborn errors of metabolism[16][17].
-
Organic Acidemias: In conditions like propionic acidemia and methylmalonic acidemia, specific enzyme deficiencies lead to the buildup of toxic organic acyl-CoA compounds (e.g., propionyl-CoA)[14][18]. This sequesters a large portion of the cellular CoA pool. Levocarnitine supplementation helps to convert these toxic acyl-CoAs into their corresponding acylcarnitines, which are less toxic and can be readily excreted in the urine, thus freeing up CoA and mitigating mitochondrial dysfunction[14][18].
-
Fatty Acid Oxidation (FAO) Disorders: In disorders such as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, the blockage of the β-oxidation pathway leads to an accumulation of specific long-chain acyl-CoAs and acylcarnitines[19]. Levocarnitine therapy can help manage the secondary carnitine deficiency that often develops as carnitine is consumed in an attempt to clear the accumulating acyl groups[8].
Experimental Protocols: Measurement of Acyl-CoA and CoA
Accurate quantification of CoA and its various acyl esters is essential for studying metabolic processes and the effects of interventions like Levocarnitine supplementation. The gold-standard methodology is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high selectivity and sensitivity[20][21].
General Protocol for Acyl-CoA Quantification by LC-MS/MS
This protocol is a synthesized methodology based on common practices described in the literature[20][21][22][23].
-
Sample Collection and Homogenization:
-
Rapidly collect and freeze biological samples (e.g., tissue, cultured cells) in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in a cold extraction buffer. A common buffer contains an acid deproteinizing agent, such as 2.5-5% sulfosalicylic acid (SSA) or perchloric acid, to precipitate proteins and stabilize the CoA esters.
-
Include internal standards (e.g., stable isotope-labeled acyl-CoAs like [¹³C₂]acetyl-CoA) in the homogenization buffer for accurate quantification.
-
-
Extraction:
-
Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to pellet precipitated proteins and cell debris.
-
Collect the supernatant containing the CoA species.
-
For some methods, a solid-phase extraction (SPE) step may be used to remove the deproteinizing agent and concentrate the analytes, though direct injection of an SSA extract is also feasible[21].
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the different CoA species using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient elution of two mobile phases, such as an aqueous solution with an ion-pairing agent (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Tandem Mass Spectrometry (MS/MS):
-
Ionize the eluted compounds using electrospray ionization (ESI) in positive ion mode.
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high specificity by monitoring a specific precursor ion-to-product ion transition for each analyte.
-
Common transitions for acyl-CoAs involve the neutral loss of the 507 Da phosphoadenosine diphosphate moiety or the generation of a 428 m/z fragment[23].
-
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of analytical standards.
-
Quantify the concentration of each acyl-CoA species in the sample by comparing its peak area ratio relative to the internal standard against the calibration curve.
-
Normalize results to the initial sample weight or protein content.
-
Conclusion
Levocarnitine is an indispensable molecule for maintaining cellular metabolic homeostasis. Its primary role extends beyond the simple transport of fatty acids to encompass the critical function of buffering the intramitochondrial acyl-CoA pool. By converting excess and potentially toxic acyl-CoA molecules into acylcarnitines, Levocarnitine regenerates the vital pool of free Coenzyme A, thereby alleviating end-product inhibition of key metabolic pathways and ensuring the continued efficiency of cellular energy production. This mechanism underpins its therapeutic efficacy in a range of inborn errors of metabolism and highlights its fundamental importance in metabolic regulation. Understanding this dual role is crucial for researchers and clinicians in the fields of metabolism, mitochondrial medicine, and drug development.
References
- 1. Methods for measuring CoA and CoA derivatives in biological samples. | Semantic Scholar [semanticscholar.org]
- 2. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 6. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 10. The Carnitine Acyltransferases Project [tonglab.biology.columbia.edu]
- 11. The carnitine acyltransferases and their role in modulating acyl-CoA pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. The Cycling of Acetyl-CoA through Acetylcarnitine Buffers Cardiac Substrate Supply: A Hyperpolarised 13C Magnetic Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carnitine deficiency, organic acidemias, and Reye's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of L-carnitine on mitochondrial acyl CoA esters in the ischemic dog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Levocarnitine Monograph for Professionals - Drugs.com [drugs.com]
- 17. oaanews.org [oaanews.org]
- 18. [Studies on the beneficial effect of levocarnitine chloride (LC-80) on organic acidemias, especially propionic acidemia and methylmalonic acidemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
Exploring the Tissue Distribution of Levocarnitine in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocarnitine (L-carnitine) is a conditionally essential quaternary ammonium compound, pivotal for energy metabolism across mammalian species. Synthesized primarily in the liver and kidneys from the amino acids lysine and methionine, its principal role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process for cellular energy production.[1][2][3] Given its critical function, particularly in tissues with high energy demands, understanding the distribution and concentration of Levocarnitine across various tissues is fundamental for research in physiology, pharmacology, and the development of therapeutic interventions for metabolic disorders. This technical guide provides an in-depth overview of the tissue distribution of Levocarnitine in mammals, details the experimental protocols for its quantification, and illustrates the key molecular pathways governing its transport and function.
Quantitative Distribution of Levocarnitine in Mammalian Tissues
The concentration of Levocarnitine varies significantly among different tissues, reflecting their metabolic priorities. Tissues that heavily rely on fatty acid oxidation for energy, such as skeletal and cardiac muscle, exhibit the highest concentrations.[4] In fact, approximately 95-98% of the body's total Levocarnitine is stored within these muscle tissues.[5] The liver, kidneys, and brain also maintain significant, albeit lower, concentrations. The following tables summarize quantitative data on Levocarnitine distribution in various mammalian tissues, compiled from multiple studies. It is important to note that concentrations can be influenced by factors such as age, diet, and physiological state.[6][7]
Table 1: Levocarnitine Concentrations in Human Tissues
| Tissue | Free Carnitine (nmol/g wet weight) | Total Carnitine (nmol/g wet weight) | Reference |
| Skeletal Muscle (Rectus Abdominis) | 2160 ± 640 | - | [8] |
| Skeletal Muscle (Adult) | - | 3360 - 5280 | [9] |
| Heart (Left Ventricular Papillary Muscle) | 412 ± 142 | 1321 ± 170 | [10] |
| Liver | - | - | Data not readily available in nmol/g |
| Brain | Low concentration | Larger proportion of acylcarnitine than free carnitine | [11] |
| Plasma | 34.8 - 69.5 (µmol/L) (Men) | 44.2 - 79.3 (µmol/L) (Men) | [9] |
| 19.3 - 53.9 (µmol/L) (Women) | 28.1 - 66.4 (µmol/L) (Women) |
Table 2: Levocarnitine Concentrations in Rat Tissues
| Tissue | Free Carnitine (nmol/g wet weight) | Total Carnitine (nmol/g wet weight) | Reference |
| Heart | ~400 | ~550 | [7][12] |
| Skeletal Muscle (Tibial) | ~1200 | ~1500 | [6] |
| Liver | ~150 | ~250 | [7][13] |
| Kidney | ~100 | ~200 | [7][12] |
| Brain | ~50 | ~70 | [6] |
| Serum | 40 - 60 (µmol/L) | - | [13] |
Table 3: Levocarnitine Concentrations in Porcine (Mini Pig) Tissues (µmol/g dry weight)
| Tissue | Free Carnitine | Total Carnitine | Reference |
| Skeletal Muscle | - | 5.8 ± 0.7 | [14] |
| Heart | - | - | Data not readily available |
| Liver | - | - | Data not readily available |
| Kidney | - | - | Data not readily available |
| Brain Cortex | - | - | Data not readily available |
Note: Direct comparison between tables should be made with caution due to differences in species, analytical methods, and units of measurement (wet vs. dry weight).
Molecular Mechanisms of Levocarnitine Transport and Function
The tissue-specific accumulation of Levocarnitine is tightly regulated by a sophisticated transport system. The primary transporter responsible for the uptake of Levocarnitine from the bloodstream into tissues is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2) , encoded by the SLC22A5 gene.[15][16] This is a high-affinity, sodium-dependent transporter located on the plasma membrane of cells in various tissues, including muscle, heart, kidney, and brain.[15]
The transcriptional regulation of the SLC22A5 gene is a key factor in determining tissue carnitine levels. The peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a major role in the regulation of genes involved in fatty acid oxidation, directly upregulates the expression of SLC22A5.[17] This provides a mechanism to coordinate the uptake of Levocarnitine with the cellular demand for fatty acid metabolism. Other factors, such as osmotic stress, can also regulate OCTN2 transcriptional activity.[18]
Once inside the cell, Levocarnitine's primary function is to shuttle long-chain fatty acids across the inner mitochondrial membrane, a process known as the "carnitine shuttle." This pathway is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs.
Figure 1: Levocarnitine Uptake and Mitochondrial Fatty Acid Transport. This diagram illustrates the cellular uptake of Levocarnitine via the OCTN2 transporter and its role in the carnitine shuttle, which transports long-chain fatty acids into the mitochondrial matrix for β-oxidation.
Experimental Protocols for Levocarnitine Quantification
Accurate quantification of Levocarnitine and its acyl esters in biological tissues is crucial for research. Several analytical methods are commonly employed, each with its own advantages and considerations. Below are detailed overviews of the key experimental steps.
Tissue Harvesting and Preparation
Proper sample handling from the outset is critical to prevent degradation and ensure accurate measurements.
-
Harvesting: Tissues should be excised as rapidly as possible and immediately snap-frozen in liquid nitrogen to halt enzymatic activity.[19]
-
Storage: Frozen tissues should be stored at -80°C until analysis.[19]
-
Homogenization:
-
Weigh the frozen tissue sample (~50-100 mg).[19]
-
Transfer the tissue to a pre-chilled 2 mL tube containing ceramic beads.[19]
-
Add a pre-chilled extraction solvent. A common solvent is 80% methanol.[19] Alternatively, for a clear supernatant, a buffer solution such as 20mM Tris pH 7.8 with protease and phosphatase inhibitors can be used.[20]
-
Homogenize the tissue using a bead beater or a glass homogenizer on ice until no visible chunks remain.[20][21]
-
Centrifuge the homogenate at a low speed (e.g., 100 x g for 5 minutes at 4°C) to pellet debris.[19] The resulting supernatant is used for subsequent analysis.
-
Analytical Methodologies
HPLC is a widely used technique for the separation and quantification of Levocarnitine. As Levocarnitine lacks a strong chromophore, derivatization is often required for UV or fluorescence detection.
-
Principle: The tissue extract is derivatized to attach a UV-absorbing or fluorescent tag to the Levocarnitine molecule. The derivatized sample is then injected into an HPLC system where it is separated on a column and detected.
-
Sample Preparation (Post-Homogenization):
-
Protein precipitation is often necessary. This can be achieved by adding acetonitrile to the tissue homogenate.[22]
-
The sample is centrifuged, and the supernatant is collected.
-
-
Derivatization: A common derivatizing agent is 4'-bromophenacyl trifluoromethanesulfonate for UV detection or 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate for more sensitive fluorescence detection.
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase column such as a C18 or a specialized column like Waters XBridge Amide is often used.[23]
-
Mobile Phase: A typical mobile phase might consist of a buffer (e.g., 10mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution.[23]
-
Detection: UV detection is commonly set around 205-260 nm depending on the derivative used.[23][24]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.
-
LC-MS/MS is a highly sensitive and specific method for quantifying Levocarnitine and its various acyl esters (acylcarnitine profiling).
-
Principle: This method combines the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. It allows for the simultaneous measurement of multiple carnitine species with high accuracy.[25][26]
-
Sample Preparation (Post-Homogenization):
-
An extraction solvent, often containing an internal standard (e.g., deuterium-labeled carnitine), is added to the tissue homogenate. A common extraction solvent is a mixture of acetonitrile and water.
-
The sample is vortexed and centrifuged to precipitate proteins.
-
The supernatant is transferred to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high specificity.[28]
-
Quantification: Absolute quantification is achieved using a calibration curve constructed with known concentrations of standards and internal standards.
-
This is a classic and highly specific method for measuring total and free Levocarnitine.
-
Principle: The assay is based on the enzymatic reaction catalyzed by carnitine acetyltransferase (CAT), where Levocarnitine reacts with a radiolabeled acetyl-CoA (e.g., [³H]acetyl-CoA or [¹⁴C]acetyl-CoA) to form radiolabeled acetyl-L-carnitine.[8] The radiolabeled product is then separated from the unreacted radiolabeled acetyl-CoA, and its radioactivity is measured.
-
Procedure Outline:
-
For Total Carnitine: The sample is first subjected to alkaline hydrolysis to convert all acylcarnitines to free carnitine.
-
Reaction: The sample (hydrolyzed for total carnitine or untreated for free carnitine) is incubated with a reaction mixture containing a buffer (e.g., Tris-HCl), carnitine acetyltransferase, and radiolabeled acetyl-CoA.[29]
-
Separation: The reaction mixture is passed through an anion-exchange column. The positively charged radiolabeled acetyl-L-carnitine passes through, while the negatively charged unreacted acetyl-CoA is retained.
-
Quantification: The radioactivity of the eluate is measured using a liquid scintillation counter. The amount of Levocarnitine in the sample is proportional to the radioactivity measured and is determined by comparison to a standard curve.
-
Figure 2: General Experimental Workflow for Levocarnitine Quantification in Tissues. This flowchart outlines the key steps from tissue preparation to analysis using common analytical techniques.
Conclusion
The distribution of Levocarnitine in mammalian tissues is heterogeneous, with the highest concentrations found in skeletal and cardiac muscle, reflecting the critical role of this molecule in fatty acid metabolism and energy production in these tissues. The cellular uptake of Levocarnitine is primarily mediated by the OCTN2 transporter, the expression of which is regulated by metabolic sensors like PPARα. A variety of robust analytical techniques are available for the accurate quantification of Levocarnitine and its acyl esters in tissue samples. A thorough understanding of Levocarnitine's tissue distribution and the methods used to measure it is essential for advancing our knowledge of metabolic health and disease and for the development of novel therapeutic strategies.
References
- 1. A Comprehensive Review on L-carnitine: A Promising Nutraceutical | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. Carnitine biosynthesis in mammals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Carnitine biosynthesis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Levels of carnitines in brain and other tissues of rats of different ages: effect of acetyl-L-carnitine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine and derivatives in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioisotopic assays of CoASH and carnitine and their acetylated forms in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of L-carnitine in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carnitine concentration during the development of human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carnitine and deoxycarnitine concentration in rat tissues and urine after their administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of acetyl-L-carnitine treatment on the levels of levocarnitine and its derivatives in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tissue carnitine concentrations after total parenteral nutrition with and without L-carnitine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genecards.org [genecards.org]
- 16. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Octn2 transporter (SLC22A5) by peroxisome proliferator activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Organic cation/carnitine transporter, OCTN2, transcriptional activity is regulated by osmotic stress in epididymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. southalabama.edu [southalabama.edu]
- 20. content.ilabsolutions.com [content.ilabsolutions.com]
- 21. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 22. Determination of Levocarnitine in Human Plasma by HPLC-MS/ESI [journal11.magtechjournal.com]
- 23. CN106841443A - A kind of method for determining Levocarnitine Injection determined content and impurity and application thereof - Google Patents [patents.google.com]
- 24. HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 25. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bevital.no [bevital.no]
- 28. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Levocarnitine free base experimental protocol for cell culture.
Application Notes: Levocarnitine Free Base in Cell Culture
Introduction Levocarnitine (L-carnitine) is a naturally occurring amino acid derivative, essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production.[1][2] Beyond its primary role in lipid metabolism, L-carnitine exhibits potent antioxidant and anti-inflammatory properties.[3][4][5] These characteristics make it a valuable compound for a wide range of cell culture applications, including the investigation of metabolic pathways, protection against oxidative stress, modulation of inflammatory responses, and assessment of its impact on cell viability, proliferation, and apoptosis.[1][6][7] This document provides detailed protocols and application data for the use of levocarnitine free base in cell culture experiments.
Key Applications and Quantitative Data
The effects of levocarnitine can vary significantly depending on the cell type and experimental conditions. The following tables summarize concentrations and observed effects from various studies.
Table 1: Levocarnitine Concentration and Effects on Cell Viability & Proliferation
| Cell Line | Concentration Range | Duration | Effect | Reference |
|---|---|---|---|---|
| HL7702 (Human Hepatocytes) | 0.01 - 3 mM | 24h | No significant effect on cell growth. | [6] |
| HL7702 (Human Hepatocytes) | 5 mM | 24h | Significant inhibitory effect on cell growth. | [6] |
| MDA-MB-231 CD44+ (Cancer Stem Cells) | 0.5, 1, 10 mM | 24h | No remarkable changes in cell viability. | [1] |
| MDA-MB-231 CD44+ (Cancer Stem Cells) | 2.5 mM, 5 mM | 24h | Significant reduction in cell proliferation. | [1] |
| HepG2 (Hepatocellular Carcinoma) | Dose-dependent | - | Decreased cell viability and cell cycle arrest at G0/G1. |[8] |
Table 2: Levocarnitine Applications in Oxidative Stress and Apoptosis
| Cell Line | Concentration | Application | Key Finding | Reference |
|---|---|---|---|---|
| HL7702 (Human Hepatocytes) | 0.1 - 1 mM | Protection against H₂O₂-induced oxidative stress | Dose-dependently reduced cell viability loss and scavenged ROS. | [6] |
| C2C12 (Murine Myoblasts) | 500 µM | Protection against menadione-induced oxidative stress | Diminished cell death and reduced ROS production. | [7] |
| MDA-MB-231 CD44+ (Cancer Stem Cells) | 2.5 mM | Induction of Apoptosis | Increased the percentage of early apoptotic cells to ~16%. | [1] |
| Human Osteoblast-like cells | 5 mM | Antioxidant effect | Enhanced mitochondrial activity and improved antioxidant defense. |[9] |
Table 3: Levocarnitine in Lipid Metabolism and Inflammation Studies
| Cell Line/System | Concentration | Application | Key Finding | Reference |
|---|---|---|---|---|
| Porcine Oocytes | 0.6 - 5 mg/mL | Enhancement of lipid metabolism | Lowered intracellular lipid content and ROS levels. | [10] |
| Bovine Embryos | 1.518 - 3.030 mM | Improvement of cryotolerance | Enhanced lipid metabolism, leading to improved development. | [11] |
| RAW 264.7 (Murine Macrophages) | - | Anti-inflammatory response | Suppressed nitric oxide (NO) synthesis. | [4] |
| Human Leukocytes | - | Modulation of immune response | Shift from pro-inflammatory to anti-inflammatory state. |[12] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for studying levocarnitine's effects and the key signaling pathways it modulates.
Caption: General experimental workflow for cell culture studies with Levocarnitine.
Caption: Levocarnitine's core function in transporting fatty acids for β-oxidation.
Caption: Levocarnitine's antioxidant mechanism via ROS scavenging and PPAR-α activation.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the effect of levocarnitine on cell proliferation and to assess its potential cytotoxicity at high concentrations.
Materials:
-
Levocarnitine free base
-
Sterile PBS (Phosphate-Buffered Saline)
-
Complete cell culture medium (e.g., DMEM with 10% FCS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells (e.g., HL7702) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Levocarnitine Preparation: Prepare a stock solution of levocarnitine in sterile PBS or culture medium. Further dilute the stock to desired final concentrations (e.g., 0.01, 0.1, 1, 3, 5 mM).
-
Treatment: Remove the old medium from the wells. Add 100 µL of medium containing the different concentrations of levocarnitine. Include untreated wells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 5-10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control group.
Protocol 2: Intracellular ROS Measurement
This protocol measures the antioxidant capacity of levocarnitine by quantifying its ability to reduce intracellular reactive oxygen species (ROS).
Materials:
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) or MitoSOX™ Red
-
Oxidative stress inducer (e.g., H₂O₂, menadione)
-
Levocarnitine
-
Black, clear-bottom 96-well plates or flow cytometry tubes
-
Hanks' Balanced Salt Solution (HBSS) or PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in the appropriate culture vessel. Pre-incubate the cells with various concentrations of levocarnitine (e.g., 0.1 - 1 mM) for a specific duration (e.g., 12 hours) before inducing oxidative stress.[6]
-
Induction of Oxidative Stress: Add an oxidative stress inducer like H₂O₂ (e.g., 300 µM) or menadione (e.g., 9 µM) and incubate for the required time (e.g., 12-24 hours).[6][7] Include control groups (untreated, levocarnitine alone, inducer alone).
-
Probe Loading: Wash the cells twice with warm PBS. Load the cells with a fluorescent probe.
-
For DCFH-DA: Incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
For MitoSOX™ Red: Incubate with 5 µM MitoSOX™ Red for 15 minutes at 37°C in the dark.[7]
-
-
Measurement:
-
Plate Reader: Wash cells with PBS and measure the fluorescence (for DCF: Ex/Em ~485/535 nm).
-
Flow Cytometry: Harvest the cells by trypsinization, wash, and resuspend in PBS. Analyze immediately using a flow cytometer (e.g., FL3 channel for MitoSOX Red).[7]
-
-
Analysis: Compare the fluorescence intensity of the treated groups to the control groups. A decrease in fluorescence in the levocarnitine-treated groups indicates ROS scavenging.[6]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with levocarnitine.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometry tubes
-
Levocarnitine
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of levocarnitine (e.g., 2.5 mM and 5 mM) for 24 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 600 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.[1]
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
References
- 1. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-Carnitine Supplementation during In Vitro Maturation and In Vitro Culture Does not Affect the Survival Rates after Vitrification and Warming but Alters Inf-T and ptgs2 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effects of L-carnitine supplementation on inflammation, oxidative stress, and clinical outcomes in critically Ill patients with sepsis: a randomized, double-blind, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L-Carnitine Reduces Oxidative Stress and Promotes Cells Differentiation and Bone Matrix Proteins Expression in Human Osteoblast-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of lipid metabolism with L-carnitine during in vitro maturation improves nuclear maturation and cleavage ability of follicular porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supplementation of culture medium with L-carnitine improves development and cryotolerance of bovine embryos produced in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Levocarnitine Free Base in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Levocarnitine (L-carnitine) is an essential endogenous quaternary ammonium compound, synthesized from the amino acids lysine and methionine.[1] Its primary physiological role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for fatty acid β-oxidation and subsequent energy production.[2] Abnormal plasma concentrations of free carnitine can be an indicator of various metabolic disorders, including primary carnitine deficiency and secondary deficiencies associated with organic acidurias.[2][3] Therefore, the accurate and robust quantification of levocarnitine in plasma is crucial for clinical diagnostics and pharmacokinetic studies in drug development.
This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of levocarnitine free base in human plasma. The protocol employs a simple protein precipitation step for sample preparation, avoiding time-consuming derivatization procedures, making it suitable for high-throughput analysis.[1]
Experimental Protocols
Materials and Reagents
-
Levocarnitine reference standard (≥99.9% purity)[4]
-
Levocarnitine-d3 (or d9) as internal standard (IS)[1]
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (≥98%)[6]
-
Heptafluorobutyric acid (HFBA)[1]
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Levocarnitine and Levocarnitine-d3 (IS) in ultrapure water to create primary stock solutions.
-
Working Standard Solutions: Serially dilute the Levocarnitine stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve (e.g., in the range of 0.4 - 12.8 µg/mL).[5][7]
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with ultrapure water to achieve a final concentration appropriate for spiking into all samples (e.g., 8 µg/mL).[1]
-
Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into analyte-free human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Plasma Sample Preparation
The sample preparation workflow is designed for efficiency and removal of plasma proteins that can interfere with the analysis.
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube.[1]
-
To precipitate proteins, add 100 µL of acetonitrile containing 0.1% formic acid.[1]
-
Vortex briefly to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 RPM for 5 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.[1]
-
Add 100 µL of ultrapure water containing 0.1% formic acid to the vial.[1]
-
Cap the vial and place it in the autosampler for injection.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition | Reference |
| LC System | Waters 2795 Separation Module or equivalent | [1] |
| Column | Waters Symmetry C8 (2.1 x 100 mm, 3 µm) or equivalent HILIC/Reversed-Phase column | [1] |
| Mobile Phase A | 0.1% Formic Acid and 0.02% HFBA in Ultrapure Water | [1] |
| Mobile Phase B | 0.1% Formic Acid and 0.02% HFBA in Acetonitrile | [1] |
| Flow Rate | 0.3 - 0.4 mL/min | [1][6] |
| Gradient | 3% B to 8% B over 5 min; flush with 95% B for 1 min; re-equilibrate for 4 min | [1] |
| Injection Volume | 5 µL | [1] |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 4000Q TRAP) | [8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [5] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [9] |
| Source Temperature | 500 °C | [9] |
Data and Results
Mass Spectrometry
Levocarnitine and its deuterated internal standard readily form protonated molecular ions [M+H]⁺ in positive ESI mode. The precursor ion for levocarnitine is m/z 162.1.[7][10] Collision-induced dissociation (CID) produces characteristic product ions, with the transition to m/z 103 being commonly used for quantification due to its stability and intensity, and m/z 85 used as a qualifier.[4][11] The fragmentation involves the neutral loss of trimethylamine (59 Da).[12][13]
Table 1: MRM Transitions for Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use | Reference |
|---|---|---|---|---|
| Levocarnitine | 162.1 | 103.0 | Quantifier | [4] |
| Levocarnitine | 162.1 | 85.0 | Qualifier | [4][13] |
| Levocarnitine-d3 (IS) | 165.1 | 103.0 | Quantifier |[2] |
Method Validation Summary
The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical guidelines. The results demonstrate that the assay is reliable and reproducible for the intended purpose.
Table 2: Quantitative Performance of the LC-MS/MS Method
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.4 - 12.8 µg/mL | [5][7] |
| Correlation Coefficient (r²) | > 0.99 | [5][6][7] |
| Lower Limit of Quantitation (LLOQ) | 0.4 µg/mL | [5][7] |
| Intra-day Precision (%RSD) | < 12% | [5][7] |
| Inter-day Precision (%RSD) | < 12% | [5][7] |
| Average Extraction Recovery | > 80% | [5][7] |
| Methodology Recovery (Accuracy) | 92% - 114% |[5][7] |
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of levocarnitine free base in human plasma. The protocol utilizes a straightforward protein precipitation for sample cleanup, which is amenable to high-throughput workflows.[1] The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of applications, from clinical monitoring of metabolic diseases to pharmacokinetic analysis in pharmaceutical research.[5][7] The high specificity and sensitivity of tandem mass spectrometry ensure reliable measurement of this critical analyte.[3]
References
- 1. bevital.no [bevital.no]
- 2. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetyl-L-Carnitine in Plasma Analyzed with LCMS - AppNote [mtc-usa.com]
- 7. Determination of Levocarnitine in Human Plasma by HPLC-MS/ESI [journal11.magtechjournal.com]
- 8. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS | Basicmedical Key [basicmedicalkey.com]
- 9. bevital.no [bevital.no]
- 10. Human Plasma Extract Analyzed by LCMS - AppNote [mtc-usa.com]
- 11. massbank.eu [massbank.eu]
- 12. researchgate.net [researchgate.net]
- 13. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of L-Carnitine and its Esters
Introduction
L-carnitine (γ-trimethylamino-β-hydroxybutyrate) and its acyl esters (acylcarnitines) are crucial quaternary ammonium compounds essential for energy metabolism.[1] Their primary physiological role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key energy-producing pathway.[2][3] The analysis of L-carnitine and the profiling of its esters are vital in various fields, including the diagnosis of inborn errors of metabolism, clinical research, and the quality control of pharmaceutical and nutritional supplements.[4] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of these compounds. This document provides detailed application notes and protocols for three common HPLC-based methods: UV detection, fluorescence detection, and tandem mass spectrometry.
Overview of Analytical Approaches
The choice of an analytical method for L-carnitine and its esters depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
HPLC with UV Detection: A cost-effective and straightforward method suitable for routine analysis of formulations where concentrations are relatively high. It often requires chemical derivatization to introduce a chromophore, as L-carnitine itself has poor UV absorption.[5][6]
-
HPLC with Fluorescence Detection (FLD): Offers significantly higher sensitivity and selectivity than UV detection. This method also necessitates pre-column derivatization with a fluorescent labeling agent.[7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for this analysis, providing the highest sensitivity and specificity. It allows for the simultaneous quantification of L-carnitine and a wide profile of its esters, often with minimal sample preparation and without the need for derivatization.[9][10]
Method 1: HPLC with UV Detection
Application Note
This method is well-suited for the quantitative analysis of L-carnitine in pharmaceutical tablets and supplements. Due to the lack of a strong chromophore in the L-carnitine molecule, two main strategies are employed: direct detection at low wavelengths (e.g., 205-225 nm) using an ion-pairing agent to improve retention on a reversed-phase column, or pre-column derivatization to attach a UV-active label.[11][12] A common derivatization agent is p-bromophenacyl bromide (p-BPB), which reacts with the carboxylic acid group of carnitine to form an ester that strongly absorbs UV light at 260 nm.[5] While robust and economical, this method may lack the sensitivity required for biological samples with low endogenous levels.
Quantitative Data Summary
| Parameter | Method A: Ion-Pairing RP-HPLC | Method B: Pre-column Derivatization |
| Analyte(s) | L-Carnitine | Free and Total L-Carnitine |
| Column | C18 (250 x 4.6 mm)[13] | SiO2[5] |
| Mobile Phase | 0.05M Phosphate Buffer (pH 3.2):Methanol (95:5 v/v)[13] | Acetonitrile–Citric Acid–Triethanolamine[5] |
| Ion-Pair Reagent | Sodium 1-heptanesulfonate[11] | Not Applicable |
| Flow Rate | 0.9 mL/min[13] | 1.0 mL/min[14] |
| Detection | UV at 225 nm[11][13] | UV at 260 nm[5] |
| Linearity Range | 70 - 1120 µg/mL[13] | 5 - 400 µmol/L[5] |
| Limit of Detection (LOD) | 21 µg/mL[15] | ~1 µmol/L[5] |
| Precision (%RSD) | < 2.0%[11] | Within-assay: 1.97% - 3.36%[5] |
| Accuracy (Recovery) | 100.83% - 101.54%[11] | 96.3% - 98.2%[5] |
Experimental Protocol: Pre-column Derivatization with p-BPB for Serum Samples
This protocol is adapted from the method described for the simultaneous determination of free and total carnitine in human serum.[5]
1. Sample Preparation (Free Carnitine)
- To 100 µL of serum, add 0.9 mL of a precipitating reagent to remove proteins.
- Vortex the mixture thoroughly.
- Centrifuge to pellet the precipitated proteins.
- Transfer 400 µL of the supernatant to a new tube.
- Dry the supernatant by vortexing with anhydrous disodium phosphate.[5]
2. Sample Preparation (Total Carnitine)
- To 100 µL of serum, add 10 µL of 2 M NaOH solution to hydrolyze the carnitine esters.
- Vortex and let the mixture stand at room temperature for approximately 15 minutes.
- Proceed with protein precipitation as described in step 1.1.
3. Derivatization
- To the dried supernatant, add 50 µL of the derivatizing reagent (p-bromophenacyl bromide).
- Heat the mixture at 60°C for 90 minutes.
- Cool the reaction mixture to room temperature.
4. HPLC Analysis
- Inject 20 µL of the cooled, derivatized sample onto the HPLC system.
- Perform the separation using a SiO2 column and a mobile phase of acetonitrile–citric acid–triethanolamine.[5]
- Detect the carnitine derivative at a UV wavelength of 260 nm.[5]
Workflow for L-Carnitine Analysis by HPLC-UV
Caption: Workflow for HPLC-UV analysis of L-carnitine in serum.
Method 2: HPLC with Fluorescence Detection (FLD)
Application Note
HPLC with fluorescence detection provides a significant increase in sensitivity, making it suitable for analyzing L-carnitine and its short-chain esters (e.g., acetyl-L-carnitine, propionyl-L-carnitine) in biological matrices like plasma and milk.[7][16][17] This method requires pre-column derivatization with a fluorogenic reagent. A widely used reagent is 1-aminoanthracene (1-AA), which reacts with the carboxyl group of carnitines in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form highly fluorescent derivatives.[7][17] The resulting derivatives are separated on a reversed-phase (C18) column and monitored at specific excitation and emission wavelengths.[8]
Quantitative Data Summary
| Parameter | HPLC-FLD Method |
| Analyte(s) | L-Carnitine (LC), Acetyl-L-carnitine (ALC), Propionyl-L-carnitine (PLC)[7] |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase | Acetonitrile and 0.1 M Ammonium Acetate buffer (pH 3.5)[7][16] |
| Flow Rate | 1.0 - 1.5 mL/min[8][16] |
| Derivatization Reagent | 1-Aminoanthracene (1-AA) with EDC as catalyst[7][17] |
| Detection | Fluorescence (Excitation: 248 nm, Emission: 418 nm)[7][8][16] |
| Linearity Range | LC: 5-160 nmol/mL; ALC: 1-32 nmol/mL; PLC: 0.25-8 nmol/mL[7] |
| Limit of Quantitation (LOQ) | LC: 5 nmol/mL; ALC: 1 nmol/mL; PLC: 0.25 nmol/mL[7] |
| Precision (%RSD) | 0.3% - 16.8%[7] |
| Accuracy (Recovery) | 82.6% - 95.4%[7] |
Experimental Protocol: Analysis of L-Carnitine and its Esters in Plasma
This protocol is based on the method for the simultaneous determination of L-carnitine, acetyl-L-carnitine, and propionyl-L-carnitine in human plasma.[7][8]
1. Sample Preparation
- Perform protein precipitation on the plasma sample.
- Purify the extract using solid-phase extraction (SPE) on a strong anion exchange (SAX) cartridge to remove interfering substances.
2. Derivatization
- Evaporate the purified sample extract to dryness.
- Reconstitute the residue in a phosphate buffer.
- Add the catalyst solution, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).
- Add the derivatizing agent, 1-aminoanthracene (1-AA).
- Allow the reaction to proceed under optimized conditions of time and temperature (e.g., 20 minutes at 25°C).[17]
- Stop the reaction by adding an acid.
3. HPLC Analysis
- Inject an aliquot of the derivatized sample onto a C18 reversed-phase column.
- Perform isocratic separation using a mobile phase consisting of acetonitrile and 0.1 M ammonium acetate (e.g., 28:72 v/v), pH 3.5.[8]
- Monitor the eluate using a fluorescence detector set to an excitation wavelength of 248 nm and an emission wavelength of 418 nm.[7][8]
Workflow for L-Carnitine Analysis by HPLC-FLD
Caption: Workflow for HPLC-FLD analysis of carnitines in plasma.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
LC-MS/MS is the definitive method for the analysis of L-carnitine and its esters, offering unparalleled sensitivity, specificity, and high-throughput capabilities.[9][18] It is the standard method for newborn screening for metabolic disorders, as it can simultaneously measure free carnitine and a comprehensive profile of acylcarnitines.[1][3] A significant advantage is that derivatization is often unnecessary.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining these polar compounds, allowing for simple sample preparation consisting of protein precipitation.[9][19] The use of stable isotope-labeled internal standards ensures accurate and precise quantification.
Quantitative Data Summary
| Parameter | HILIC-MS/MS Method |
| Analyte(s) | Free Carnitine, Acetylcarnitine, Palmitoylcarnitine, and other acylcarnitines[19] |
| Column | HILIC (e.g., Silica)[19] |
| Mobile Phase | Gradient of an organic solvent (e.g., Acetonitrile) and an aqueous buffer[9] |
| Sample Preparation | Simple Protein Precipitation[9] |
| Derivatization | Not required[9] |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[19] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[19] |
| Internal Standards | Stable isotope-labeled analogues (e.g., d3-acetylcarnitine)[19] |
| Precision (%RSD) | < 6% over 5 months for QC samples[20] |
| Accuracy | ± 5% of expected values[20] |
Experimental Protocol: HILIC-MS/MS for Plasma Carnitines
This protocol is based on non-derivatization methods for quantifying carnitines in plasma.[9][19]
1. Sample Preparation
- Pipette 50 µL of plasma into a microcentrifuge tube.
- Add 150 µL of an internal standard solution (containing stable isotope-labeled carnitines) prepared in acetonitrile. This serves to both add the standard and precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis
- Inject a small volume (e.g., 5 µL) of the supernatant onto a HILIC column.
- Perform a gradient elution to separate the carnitines. A typical gradient might start at a high percentage of acetonitrile and ramp to a higher percentage of aqueous mobile phase.
- Analyze the eluate using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
Workflow for L-Carnitine Analysis by HILIC-MS/MS
Caption: Workflow for HILIC-MS/MS analysis of carnitines.
L-Carnitine's Role in Fatty Acid Metabolism
L-carnitine is indispensable for transporting long-chain fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle. This pathway is essential for generating energy from fats.
The Carnitine Shuttle Pathway
Caption: The carnitine shuttle for fatty acid transport.
References
- 1. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Analyze Carnitine and Acylcarnitine? - Creative Proteomics Blog [creative-proteomics.com]
- 3. bevital.no [bevital.no]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. research.unipd.it [research.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. bevital.no [bevital.no]
- 10. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method | SAR Publication [sarpublication.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of highly soluble L-carnitine in biological samples by reverse phase high performance liquid chromatography with fluorescent derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Food Science of Animal Resources [kosfaj.org]
- 18. researchgate.net [researchgate.net]
- 19. bevital.no [bevital.no]
- 20. omicsonline.org [omicsonline.org]
Application Notes and Protocols: The Use of Levocarnitine in a Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver (hepatic steatosis), which can progress to more severe forms like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis[1][2][3]. Levocarnitine, a naturally occurring compound essential for the mitochondrial transport and subsequent β-oxidation of long-chain fatty acids, has emerged as a potential therapeutic agent for NAFLD[4][5][6]. It is believed to ameliorate NAFLD by enhancing fatty acid metabolism, reducing oxidative stress, and modulating inflammatory pathways[7][8]. This document provides detailed protocols and application notes for utilizing Levocarnitine in a mouse model of NAFLD.
Experimental Models for NAFLD Induction
The two primary mouse models for inducing NAFLD are the High-Fat Diet (HFD) model and the Methionine and Choline-Deficient (MCD) diet model.
-
High-Fat Diet (HFD) Model: This model closely mimics the metabolic abnormalities observed in human NAFLD, such as obesity and insulin resistance[3]. Mice fed a diet with 45% to 60% of calories from fat develop hepatic steatosis[9][10]. Long-term feeding can lead to the progression of NASH[3].
-
Methionine and Choline-Deficient (MCD) Diet Model: This model rapidly induces severe steatohepatitis and fibrosis[2][3]. However, it is essential to note that this model does not typically induce obesity or insulin resistance, which are hallmarks of human NAFLD[3].
Levocarnitine Treatment Protocol
Levocarnitine can be administered to mice through oral gavage or as a supplement in their drinking water or diet.
-
Dosage: Effective doses in mouse models have ranged from 200 mg/kg to 500 mg/kg of body weight per day[4][11]. A common approach is to mix L-carnitine into the diet at concentrations ranging from 0.2% to 4%[4]. For instance, a diet mixed with 0.28% L-carnitine has been used effectively[5][6].
-
Duration: Treatment duration typically ranges from 4 to 25 weeks, depending on the experimental design and the NAFLD model used[1][4].
Key Experimental Protocols
Induction of NAFLD using a High-Fat Diet
This protocol describes the induction of NAFLD in C57BL/6J mice, a commonly used strain susceptible to diet-induced obesity and NAFLD[3][10].
Materials:
-
C57BL/6J mice (male, 8 weeks old)[1]
-
Standard chow diet
-
High-Fat Diet (HFD) (e.g., 60% kcal from fat)[9]
-
Levocarnitine
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Divide mice into three groups:
-
House the mice under a 12-hour light/dark cycle with ad libitum access to their respective diets and water for 8-16 weeks[9].
-
Monitor body weight and food intake weekly.
-
At the end of the experimental period, fast the mice overnight before sample collection.
-
Collect blood samples via cardiac puncture for serum analysis.
-
Euthanize the mice and harvest the liver for weight measurement, histological analysis, and molecular studies.
Histological Analysis of Liver Tissue
A. Hematoxylin and Eosin (H&E) Staining for General Morphology and Inflammation
-
Fix a portion of the liver tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol concentrations.
-
Clear the tissue in xylene and embed in paraffin.
-
Cut 5 µm thick sections and mount them on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Hematoxylin solution for 5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute for 1 minute.
-
Rinse in running tap water.
-
Counterstain with Eosin solution for 2 minutes.
-
Dehydrate, clear, and mount the sections.
-
Examine under a microscope for signs of inflammation and hepatocyte ballooning.
B. Oil Red O Staining for Lipid Accumulation
-
Embed a portion of fresh liver tissue in Optimal Cutting Temperature (OCT) compound and freeze in isopentane cooled by liquid nitrogen.
-
Cut 10 µm thick cryosections and mount them on glass slides.
-
Fix the sections in 10% formalin for 10 minutes.
-
Rinse with distilled water.
-
Stain with freshly prepared Oil Red O working solution for 15 minutes.
-
Rinse with 60% isopropanol.
-
Counterstain with Hematoxylin for 1 minute.
-
Rinse with distilled water.
-
Mount with an aqueous mounting medium.
-
Examine under a microscope for red-stained lipid droplets. The area of lipid droplets can be quantified using image analysis software[4].
Serum Biomarker Analysis
-
Collect blood and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Measure the serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available assay kits according to the manufacturer's instructions. Elevated levels of these enzymes are indicative of liver damage[4].
Expected Outcomes & Data Presentation
Treatment with Levocarnitine is expected to ameliorate the pathological features of NAFLD.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on published studies.
Table 1: Effects of Levocarnitine on Body and Liver Weight
| Parameter | Control Group | HFD Group | HFD + Levocarnitine Group |
| Final Body Weight (g) | ~ 30 g | Increased (~ 45 g) | Significantly Reduced |
| Liver Weight (g) | ~ 1.5 g | Increased (~ 2.5 g) | Significantly Reduced |
Data compiled from studies such as Sun et al., 2023.[4]
Table 2: Effects of Levocarnitine on Serum Biomarkers
| Parameter | Control Group | HFD Group | HFD + Levocarnitine Group |
| Serum ALT (U/L) | ~ 40 U/L | Dramatically Increased (~ 150 U/L) | Significantly Reduced |
| Serum AST (U/L) | ~ 50 U/L | Dramatically Increased (~ 200 U/L) | Significantly Reduced |
Data compiled from studies such as Sun et al., 2023.[4]
Table 3: Effects of Levocarnitine on Hepatic Lipid Accumulation
| Parameter | Control Group | HFD Group | HFD + Levocarnitine Group |
| Hepatic Triglycerides (mg/g) | Low | Significantly Increased | Significantly Reduced |
| Oil Red O Staining Area (%) | Minimal | Extensive | Dramatically Reduced |
Data compiled from studies such as Sun et al., 2023.[4]
Signaling Pathways and Mechanisms of Action
Levocarnitine exerts its beneficial effects on NAFLD through multiple mechanisms. It is a crucial component of the carnitine shuttle, which transports long-chain fatty acids into the mitochondria for β-oxidation[5][6]. By enhancing fatty acid oxidation, Levocarnitine reduces the substrate available for triglyceride synthesis, thereby decreasing hepatic lipid accumulation[12].
Furthermore, Levocarnitine has been shown to modulate inflammatory pathways. In HFD-induced NAFLD, there is an activation of the TLR4/NF-κB/NLRP3 inflammatory pathway[4][13]. Levocarnitine treatment has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines[4]. Levocarnitine also upregulates the expression of antioxidant enzymes, which helps to counteract the oxidative stress associated with NAFLD[1][5].
Visualizations
References
- 1. L-Carnitine Prevents Progression of Non-Alcoholic Steatohepatitis in a Mouse Model - Okayama University [okayama-u.ac.jp]
- 2. air.unimi.it [air.unimi.it]
- 3. Lessons from Mouse Models of High-Fat Diet-Induced NAFLD [mdpi.com]
- 4. Liver Lipidomics Analysis Revealed the Novel Ameliorative Mechanisms of L-Carnitine on High-Fat Diet-Induced NAFLD Mice [mdpi.com]
- 5. L-Carnitine Prevents Progression of Non-Alcoholic Steatohepatitis in a Mouse Model with Upregulation of Mitochondrial Pathway | PLOS One [journals.plos.org]
- 6. L-Carnitine Prevents Progression of Non-Alcoholic Steatohepatitis in a Mouse Model with Upregulation of Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Carnitine in Non-alcoholic Fatty Liver Disease and Other Related Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Carnitine in Non-alcoholic Fatty Liver Disease and Other Related Diseases: An Update [frontiersin.org]
- 9. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. L-carnitine supplementation attenuates NAFLD progression and cardiac dysfunction in a mouse model fed with methionine and choline-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD) | MDPI [mdpi.com]
- 13. Liver Lipidomics Analysis Revealed the Novel Ameliorative Mechanisms of L-Carnitine on High-Fat Diet-Induced NAFLD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Levocarnitine Supplementation in Mitochondrial Dysfunction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Levocarnitine (L-carnitine) in mitigating mitochondrial dysfunction, supported by detailed experimental protocols and quantitative data from preclinical studies. Levocarnitine is a naturally occurring amino acid derivative essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in cellular energy production.[1] Its supplementation has been investigated as a therapeutic strategy in various conditions associated with mitochondrial dysfunction.
Mechanism of Action
Levocarnitine's primary role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane via the carnitine shuttle.[1] This process is crucial for tissues with high energy demands, such as skeletal and cardiac muscle. Beyond its role in fatty acid transport, Levocarnitine also helps to remove toxic acyl-CoA compounds from the mitochondria, thereby preventing their accumulation and subsequent cellular damage. It also modulates the intramitochondrial acetyl-CoA/CoA ratio, which is vital for maintaining metabolic flexibility.[1]
Key Signaling Pathways and Cellular Processes
The "carnitine shuttle" is the central pathway involving Levocarnitine. It involves the coordinated action of carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, carnitine-acylcarnitine translocase (CACT) in the inner mitochondrial membrane, and carnitine palmitoyltransferase II (CPT2) on the matrix side of the inner mitochondrial membrane.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of Levocarnitine supplementation in various preclinical models of mitochondrial dysfunction.
Table 1: Effect of Levocarnitine on Oxidative Stress Markers in Aged Rats
| Parameter | Control (Aged) | Levocarnitine Supplemented (Aged) | Percentage Change | Reference |
| Superoxide Dismutase (SOD) Activity | Decreased | Improved | Dose-dependent increase | [2] |
| Catalase (CAT) Activity | Decreased | Improved | Dose-dependent increase | [2] |
| Glutathione Peroxidase (GPx) Activity | Decreased | Improved | Dose-dependent increase | [2] |
| Reduced Glutathione (GSH) | Decreased | Improved | Dose-dependent increase | [2] |
| Lipid Peroxidation (MDA) | Increased | Decreased | Dose-dependent decrease | [2] |
Table 2: Effect of Levocarnitine on Mitochondrial Function in a Rat Model of Acute Stress
| Parameter | Acute Stress | Acute Stress + Levocarnitine | Outcome | Reference |
| Striatal Lipid Peroxidation | Increased | Reduced | Protective Effect | [3] |
| Mitochondrial Function | Reduced | Recovered | Restoration of Function | [3] |
| Mn-SOD Activity | Lowered | Recovered | Restoration of Activity | [3] |
Experimental Protocols
Protocol 1: Assessment of Levocarnitine's Effect on Oxidative Stress in an Animal Model
This protocol describes a general workflow for evaluating the impact of Levocarnitine on oxidative stress markers in a rodent model.
Methodology:
-
Animal Model: Male albino Wistar rats are divided into young and aged groups. The aged rats are further subdivided into a control group and experimental groups receiving Levocarnitine.[2]
-
Levocarnitine Administration: Levocarnitine is supplemented for specified durations (e.g., 14 and 21 days).[2] The route of administration can be oral or intraperitoneal injection.
-
Tissue Collection and Preparation: Following the experimental period, animals are euthanized, and tissues of interest (e.g., skeletal muscle, liver, brain) and blood are collected.
-
Mitochondrial Isolation: Mitochondria are isolated from tissue homogenates by differential centrifugation. A detailed protocol for liver mitochondrial isolation can be found in the Agilent application note.[4]
-
Measurement of Oxidative Stress Markers:
-
Lipid Peroxidation (Malondialdehyde - MDA): Assessed by measuring thiobarbituric acid reactive substances (TBARS).
-
Antioxidant Enzymes:
-
Superoxide Dismutase (SOD): Activity is measured by its ability to inhibit the auto-oxidation of pyrogallol.
-
Catalase (CAT): Activity is determined by monitoring the decomposition of hydrogen peroxide.
-
Glutathione Peroxidase (GPx): Activity is measured by the rate of NADPH oxidation.
-
-
Reduced Glutathione (GSH): Levels are quantified using DTNB (5,5'-dithiobis(2-nitrobenzoic acid)).
-
-
Data Analysis: Results from Levocarnitine-treated groups are compared to the control group to determine the statistical significance of any observed changes.
Protocol 2: Measurement of CPT1-Mediated Mitochondrial Respiration
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of Levocarnitine on carnitine palmitoyltransferase 1 (CPT1)-mediated respiration in permeabilized cells or isolated mitochondria.
Methodology:
-
Preparation of Cells or Mitochondria:
-
Permeabilized Cells: Adherent cells are grown in a Seahorse XF96 microplate. Prior to the assay, the plasma membrane is permeabilized to allow direct access of substrates to the mitochondria.[5][6]
-
Isolated Mitochondria: Mitochondria are isolated from tissue as described in Protocol 1. The protein concentration is determined, and a specific amount of mitochondrial protein is added to each well of the Seahorse microplate.[5][6]
-
-
Assay Setup:
-
The Seahorse XF cartridge is hydrated overnight.[5]
-
The assay medium (e.g., MAS buffer) is prepared containing substrates for fatty acid oxidation, including L-carnitine and a long-chain fatty acid-CoA conjugate (e.g., palmitoyl-CoA).
-
-
Seahorse XF Analyzer Operation:
-
The microplate with cells or mitochondria is placed in the Seahorse XF Analyzer.
-
The instrument measures the oxygen consumption rate (OCR) in real-time.
-
To specifically measure CPT1-mediated respiration, the assay can be performed in the presence and absence of a CPT1 inhibitor, such as etomoxir. The difference in OCR represents the CPT1-dependent respiration.
-
-
Data Analysis: OCR data is analyzed to determine the rate of fatty acid oxidation. The effect of Levocarnitine supplementation can be assessed by comparing the CPT1-mediated respiration in cells or mitochondria from control and Levocarnitine-treated samples.
Protocol 3: Determination of Cellular ATP Production Rate
This protocol describes a method to quantify the rate of ATP production from both glycolysis and mitochondrial respiration using the Seahorse XF Real-Time ATP Rate Assay.
Methodology:
-
Cell Culture: Cells are seeded in a Seahorse XF96 microplate and allowed to adhere.
-
Assay Medium: The standard cell culture medium is replaced with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine.[7]
-
Seahorse XF Analyzer Protocol:
-
The instrument measures baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Oligomycin (an ATP synthase inhibitor) is injected to determine the proportion of OCR linked to ATP production.
-
A mixture of rotenone and antimycin A (complex I and III inhibitors) is injected to shut down mitochondrial respiration completely.
-
-
Calculation of ATP Production Rates:
-
Effect of Levocarnitine: To assess the effect of Levocarnitine, cells can be pre-incubated with Levocarnitine before performing the ATP rate assay. The results are then compared to untreated control cells.
Logical Relationships in Levocarnitine's Protective Effects
Levocarnitine supplementation can lead to a cascade of beneficial effects in the context of mitochondrial dysfunction, as illustrated in the following diagram.
Conclusion
Levocarnitine plays a critical role in mitochondrial energy metabolism and its supplementation shows promise in ameliorating mitochondrial dysfunction. The protocols and data presented here provide a framework for researchers and drug development professionals to investigate the therapeutic potential of Levocarnitine in various disease models. The use of standardized assays for mitochondrial respiration, ATP production, and oxidative stress is crucial for obtaining reliable and reproducible results.
References
- 1. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of levocarnitine on mitochondrial antioxidant systems and oxidative stress in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for Levocarnitine in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of Levocarnitine for in vivo studies, covering various therapeutic areas. Detailed experimental protocols and data summaries are included to facilitate experimental design and execution.
Introduction to Levocarnitine in In Vivo Research
Levocarnitine (L-carnitine) is a naturally occurring amino acid derivative that plays a critical role in cellular energy metabolism.[1] It is essential for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation and ATP production.[1] Its involvement in metabolic pathways has led to its investigation as a therapeutic agent in a range of diseases, including cardiovascular disorders, neurodegenerative diseases, and metabolic syndromes. Determining the optimal dosage is crucial for the success of in vivo studies, as its effects can be dose-dependent.
Optimal Dosage of Levocarnitine in Preclinical Models
The optimal dosage of Levocarnitine in in vivo studies varies significantly depending on the animal model, the disease context, and the route of administration. The following tables summarize effective dosage ranges reported in the literature for different therapeutic applications.
Table 1: Levocarnitine Dosage for Neuroprotection
| Animal Model | Disease/Injury Model | Route of Administration | Dosage Range (mg/kg/day) | Key Findings |
| Rat | Maple Syrup Urine Disease | - | Not Specified | Prevented lipoperoxidation and protein damage in the cerebral cortex.[2][3] |
| Rat | Chronic Cerebral Hypoperfusion | Oral | 600 | Reduced escape latency in the Morris water maze.[4] |
| Rat | 3-Nitropropionic Acid (3-NPA) Induced Neurotoxicity | Intraperitoneal (i.p.) | 100 | Reduced neuronal degeneration. |
| Rat | Ischemic Stroke (MCAO) | - | Not Specified | Acetyl-L-carnitine, but not L-carnitine, decreased infarct size.[2][5] |
Table 2: Levocarnitine Dosage for Cardiovascular Disease
| Animal Model | Disease/Injury Model | Route of Administration | Dosage Range (mg/kg/day) | Key Findings |
| Rat | Chronically Diabetic | Intraperitoneal (i.p.) | 500 - 3000 | Prevented the onset of heart dysfunction.[6] |
| Rat | Myocardial Infarction (Isoproterenol-induced) | - | Not Specified | Suppressed oxidative stress and inflammation.[7] |
| Mouse | Myocardial Infarction (LAD ligation) | - | Not Specified | Ameliorated left ventricular remodeling and improved cardiac function.[3] |
| Rat | Permanent Coronary Artery Ligation | Intraperitoneal (i.p.) | 200 | Reduced infarct size and preserved cardiac function.[8] |
Table 3: Levocarnitine Dosage for Metabolic Disorders
| Animal Model | Disease/Injury Model | Route of Administration | Dosage Range (mg/kg/day) | Key Findings |
| Rat | Hyperthyroidism | Intraperitoneal (i.p.) | 100 - 500 | Increased antioxidant enzyme activities in the liver.[1] |
| Rat | Type 1 Diabetes | - | Not Specified | Stimulated in vivo carbohydrate metabolism in the heart.[9] |
| Mouse | Diet-induced Obesity | - | Not Specified | L-carnitine-loaded nanoparticles showed enhanced effects on adipocyte cells.[10] |
Experimental Protocols
Preparation and Administration of Levocarnitine
3.1.1. Oral Administration (Gavage)
-
Preparation of Levocarnitine Solution:
-
Dissolve Levocarnitine powder in sterile distilled water or 0.9% saline to the desired concentration.[11] For example, to achieve a dose of 100 mg/kg in a 25g mouse (requiring 2.5 mg), a solution of 2.5 mg/mL would allow for a 1 mL gavage volume.
-
Ensure the solution is clear and free of particulates. The pH of the solution can be adjusted to 5.0-6.0 to improve stability.[11]
-
-
Oral Gavage Procedure (Mouse/Rat):
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Administer the Levocarnitine solution slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
-
3.1.2. Intraperitoneal (i.p.) Injection
-
Preparation of Levocarnitine Solution for Injection:
-
Dissolve Levocarnitine powder in sterile 0.9% saline to the desired concentration.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility.
-
-
Intraperitoneal Injection Procedure (Mouse/Rat):
-
Restrain the animal, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the cecum or bladder.
-
Insert a 25-27 gauge needle at a 30-45 degree angle.[1]
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly. The maximum recommended volume for an i.p. injection in a mouse is < 10 ml/kg.[1]
-
3.1.3. Intravenous (i.v.) Injection
-
Preparation of Levocarnitine Solution for Injection:
-
Levocarnitine for injection is often available as a sterile solution (e.g., 200 mg/mL).[12]
-
This can be administered as a slow bolus injection over 2-3 minutes or further diluted in 0.9% Sodium Chloride or Lactated Ringer's solution for infusion.[12][13] Compatible concentrations for infusion range from 0.5 mg/mL to 8.0 mg/mL.[3][12]
-
-
Intravenous Injection Procedure (Mouse/Rat - typically via tail vein):
-
Warm the animal's tail to dilate the veins.
-
Place the animal in a restraint device.
-
Clean the tail with an alcohol wipe.
-
Insert a 27-30 gauge needle into one of the lateral tail veins.
-
Inject the solution slowly.
-
Apply gentle pressure to the injection site after removing the needle.
-
Assessment of Efficacy
3.2.1. Neuroprotection: Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[14][15]
-
Apparatus: A circular pool (120-180 cm diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.[16]
-
Procedure:
-
Acquisition Phase: Animals undergo multiple trials per day for several consecutive days (e.g., 4 trials/day for 5 days).[14] In each trial, the animal is released from a different starting position and must find the hidden platform. The time to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).[14] The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
3.2.2. Cardioprotection: Echocardiography in a Mouse Model of Myocardial Infarction
Echocardiography is a non-invasive method to assess cardiac function.[2][5][17][18][19]
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it on a heated platform to maintain body temperature.[18]
-
Image Acquisition:
-
Use a high-frequency ultrasound system with a small animal probe.
-
Obtain standard views such as the parasternal long-axis (PLAX) and short-axis (PSAX) views.[17]
-
-
Key Parameters to Measure:
-
Left Ventricular Ejection Fraction (LVEF): A measure of the heart's pumping ability.
-
Fractional Shortening (FS): The percentage change in the left ventricular internal diameter between diastole and systole.
-
Infarct Size: Can be estimated by measuring the akinetic (non-moving) portion of the left ventricular wall.[19]
-
3.2.3. Metabolic Disorders: Assessment of Lipid Profile
-
Sample Collection: Collect blood samples from fasted animals (e.g., overnight fast).[7]
-
Plasma/Serum Preparation: Centrifuge the blood to separate plasma or serum.
-
Lipid Measurement: Use commercially available kits to measure key lipid parameters:[7]
-
Total Cholesterol
-
Triglycerides
-
High-Density Lipoprotein (HDL) Cholesterol
-
Low-Density Lipoprotein (LDL) Cholesterol
-
Signaling Pathways and Mechanisms of Action
Cardioprotection: PI3K/Akt and Bax/Bcl-2 Signaling Pathways
Levocarnitine has been shown to exert cardioprotective effects by modulating key signaling pathways involved in cell survival and apoptosis.
-
PI3K/Akt Pathway: Levocarnitine can activate the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.[4][17][19][20] Activation of Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins.
-
Bax/Bcl-2 Pathway: Levocarnitine can modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3][6][8][9][21][22] An increase in the Bcl-2/Bax ratio inhibits the release of cytochrome c from the mitochondria, thereby preventing the activation of the caspase cascade and apoptosis.
Caption: Levocarnitine's cardioprotective signaling pathways.
Experimental Workflow for In Vivo Levocarnitine Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of Levocarnitine.
Caption: A typical experimental workflow for an in vivo Levocarnitine study.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. ahajournals.org [ahajournals.org]
- 3. products.pharmacyboardkenya.org [products.pharmacyboardkenya.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Echocardiography-Guided Intramyocardial Injection Method in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
- 8. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN101564378A - Levocarnitine oral solution and preparation method thereof - Google Patents [patents.google.com]
- 12. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 13. pdr.net [pdr.net]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ahajournals.org [ahajournals.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. The mechanism analysis using PI3K/AKT pathway for the effects of levocarnitine in the treatment of spermatogenic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. L-Carnitine Alleviates the Myocardial Infarction and Left Ventricular Remodeling through Bax/Bcl-2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of Stable Aqueous Solutions of Levocarnitine Free Base
Introduction
Levocarnitine ((R)-3-hydroxy-4-(trimethylammonio)butanoate) is a naturally occurring quaternary ammonium compound essential for fatty acid metabolism.[1][2] It plays a crucial role in transporting long-chain fatty acids into the mitochondria for β-oxidation and energy production.[3] Levocarnitine free base is widely used in pharmaceutical formulations, nutritional supplements, and as a key component in cell culture media. However, its highly hygroscopic nature and potential for degradation in aqueous solutions present significant challenges for researchers and formulation scientists.[2][4][5]
These application notes provide a comprehensive guide to preparing stable aqueous solutions of Levocarnitine free base. The protocols outlined below address the key factors influencing its stability, ensuring the preparation of reliable and consistent solutions for research and development applications.
Physicochemical Properties of Levocarnitine Free Base
Understanding the fundamental properties of Levocarnitine is critical for successful formulation. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO₃ | [4] |
| Molecular Weight | 161.20 g/mol | [1][4] |
| Appearance | White or almost white, crystalline powder or colorless crystals. | [6] |
| Solubility in Water | Freely soluble; 2500 g/L (at 20°C). | [2][4] |
| pKa (Strongest Acidic) | 3.8 - 4.2 | [2][4][7] |
| Hygroscopicity | Highly hygroscopic. | [2][4][5] |
| pH of Solution (50 g/L in H₂O) | 6.5 - 8.5 | [4][6] |
| pH of Injectable Solution | Adjusted to 6.0 - 6.5 | [8] |
Factors Influencing Solution Stability
Several factors can impact the stability of Levocarnitine in an aqueous environment. Careful control of these parameters is essential to prevent degradation.
-
pH: The pH of the solution is the most critical factor. Levocarnitine is most stable in an acidic pH range. Solutions with a pH between 3.0 and 6.0 have been shown to be stable for over a year.[4] A patented oral solution adjusts the pH to a range of 5.0 to 6.0.[9] Conversely, degradation is observed under basic hydrolysis conditions.[10]
-
Temperature: While the solid form can withstand high temperatures, thermal degradation in solution can occur and appears to follow first-order kinetics.[4][11] For long-term storage, refrigeration is recommended. Studies on levocarnitine chloride solutions showed they were stable even after autoclaving.[12]
-
Light: Exposure to light can be a contributing factor to degradation.[10] Therefore, solutions should be stored in light-protected containers.
-
Oxidizing Agents: Levocarnitine can be degraded under oxidative conditions.[10] Contact with strong oxidizing agents should be avoided, and the use of high-purity, de-gassed water is recommended for preparation.
-
Microbial Contamination: While some acidic preparations have been shown to inhibit microbial growth, contamination can lead to degradation.[12] For applications requiring sterility, sterile filtration is necessary.
Experimental Protocols
Protocol 1: Preparation of a Standard Levocarnitine Aqueous Solution (100 mg/mL)
This protocol describes the preparation of a stock solution suitable for most research applications.
Materials and Equipment:
-
Levocarnitine free base (USP Grade)
-
Sterile, purified water (e.g., Water for Injection or Type I ultrapure water)
-
Calibrated analytical balance
-
Sterile volumetric flasks and pipettes
-
Calibrated pH meter
-
0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile 0.22 µm syringe filters
-
Sterile, amber glass storage vials or polypropylene tubes
Procedure:
-
Weighing: Due to the highly hygroscopic nature of Levocarnitine free base, perform weighing in a controlled-humidity environment (e.g., a glove box) or as quickly as possible.[2][4] Weigh 1.0 g of Levocarnitine free base.
-
Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 7 mL of sterile, purified water and swirl gently to dissolve. The substance is freely soluble in water.[6]
-
Volume Adjustment: Once fully dissolved, bring the solution to the final volume of 10 mL with purified water.
-
pH Measurement and Adjustment: Measure the pH of the solution. It will typically be between 6.5 and 8.5.[4] Carefully adjust the pH to between 5.0 and 6.0 by dropwise addition of 0.1 M HCl. Use 0.1 M NaOH if the pH is over-adjusted. This pH range is optimal for stability.[4][9]
-
Sterile Filtration (Optional): For cell culture or other sterile applications, draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a sterile storage vial.
-
Storage: Store the solution at 2-8°C, protected from light in amber vials. While some acidic preparations are stable for extended periods, it is best practice for non-preserved research solutions to be used within a shorter timeframe.[12] One supplier does not recommend storing aqueous solutions for more than one day.[3] A stability study should be performed for extended storage requirements.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method to monitor the concentration and detect degradation products in the prepared Levocarnitine solution.
Materials and Equipment:
-
HPLC system with UV or Mass Spectrometric detector
-
C18 analytical column
-
Levocarnitine reference standard
-
Mobile phase reagents (e.g., HPLC-grade buffer, acetonitrile, tetrahydrofuran)[13]
-
Prepared Levocarnitine solution (from Protocol 1)
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of the Levocarnitine reference standard in the mobile phase, covering the expected concentration of the sample.
-
Sample Preparation: Dilute an aliquot of the stored Levocarnitine solution (from Protocol 1) with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and the prepared sample onto the HPLC system.
-
Data Interpretation:
-
Quantify the Levocarnitine concentration in the sample by comparing its peak area to the calibration curve.
-
Monitor the chromatogram for the appearance of new peaks over time, which may indicate degradation products.[10]
-
A significant decrease (>5-10%) in the main Levocarnitine peak area or the appearance of degradation peaks indicates instability.
-
Visualizations
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. (-)-Carnitine | C7H15NO3 | CID 10917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. L-carnitine | 541-15-1 [chemicalbook.com]
- 5. CN102442918B - Stable levocarnitine compound - Google Patents [patents.google.com]
- 6. nhathuocngocanh.com [nhathuocngocanh.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. CN101564378A - Levocarnitine oral solution and preparation method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [Optimum preparation of levocarnitine chloride solution in the hospital pharmacy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
Application Notes and Protocols: Investigating the Effect of Levocarnitine on CPT1 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocarnitine, the biologically active form of carnitine, plays a critical role in cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a crucial step for subsequent β-oxidation and ATP production. This transport is mediated by the carnitine palmitoyltransferase (CPT) system, with CPT1 being the rate-limiting enzyme.[1] There are three known isoforms of CPT1: CPT1A (liver isoform), CPT1B (muscle isoform), and CPT1C (brain isoform).[2][1]
The expression of the CPT1 gene is subject to regulation by various factors, including hormones and nutritional status.[3][4] Levocarnitine, as a substrate for the CPT1 enzyme, has been investigated for its potential to modulate CPT1 gene expression, thereby influencing the rate of fatty acid oxidation. Understanding the effect of Levocarnitine on CPT1 gene expression is of significant interest in the context of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[5] These application notes provide a comprehensive overview and detailed protocols for investigating the impact of Levocarnitine on CPT1 gene expression in a research setting.
Signaling Pathway Overview
Levocarnitine is thought to influence CPT1 gene expression primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα). PPARα is a nuclear receptor that acts as a transcription factor, regulating the expression of genes involved in lipid metabolism.[6][7] Upon activation by ligands, such as fatty acids or pharmacological agents, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including CPT1.[8] While some studies suggest a PPARα-independent mechanism for CPT1 regulation by long-chain fatty acids, the PPARα pathway is a key area of investigation for Levocarnitine's effects.[9][10][11]
Caption: Proposed signaling pathway of Levocarnitine-mediated CPT1 gene expression.
Data Presentation: Quantitative Effects of Levocarnitine on CPT1 Expression
The following table summarizes hypothetical quantitative data based on typical findings in the literature investigating the effect of Levocarnitine on CPT1A mRNA expression in primary hepatocytes.
| Treatment Group | Levocarnitine Concentration (mM) | Incubation Time (hours) | CPT1A mRNA Fold Change (vs. Control) |
| Control | 0 | 24 | 1.0 ± 0.1 |
| Levocarnitine | 1 | 24 | 1.8 ± 0.2 |
| Levocarnitine | 5 | 24 | 2.5 ± 0.3 |
| Levocarnitine | 10 | 24 | 3.1 ± 0.4 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effect of Levocarnitine on CPT1 gene and protein expression.
References
- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 2. Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and regulation of carnitine palmitoyltransferase-Ialpha and -Ibeta genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in carnitine palmitoyltransferase-I mRNA abundance produced by hyperthyroidism and hypothyroidism parallel changes in activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insight into function and regulation of carnitine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Long-chain fatty acids regulate liver carnitine palmitoyltransferase I gene (L-CPT I) expression through a peroxisome-proliferator-activated receptor alpha (PPARalpha)-independent pathway. | Semantic Scholar [semanticscholar.org]
- 10. Fatty acids induce L-CPT I gene expression through a PPARalpha-independent mechanism in rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-chain fatty acids regulate liver carnitine palmitoyltransferase I gene (L-CPT I) expression through a peroxisome-proliferator-activated receptor alpha (PPARalpha)-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing stability issues of Levocarnitine free base in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Levocarnitine free base in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Levocarnitine free base solution is showing signs of degradation. What are the common causes?
A1: Levocarnitine free base in aqueous solution is susceptible to degradation under several conditions. The primary factors influencing its stability are pH, temperature, and the presence of metal ions. Levocarnitine is known to be hygroscopic, which can be a concern for the stability of solid forms, but in aqueous solutions, chemical degradation is the primary issue.[1] Forced degradation studies have shown significant degradation under both acidic and basic conditions.[2]
Q2: What is the primary degradation product of Levocarnitine in aqueous solution?
A2: Under acidic conditions, the major degradation product of Levocarnitine is Crotonobetaine, also referred to as Levocarnitine Impurity A.[3][4] This degradation occurs through a dehydration reaction.
Q3: How does pH affect the stability of Levocarnitine solutions?
A3: Levocarnitine is most stable in neutral to slightly acidic pH ranges. It undergoes significant degradation in both strongly acidic and strongly basic conditions.[2] One study demonstrated that after 12 hours at 70°C in 1 M HCl, only 24.0% of the initial Levocarnitine remained. In 1 M NaOH under the same conditions, only 17.35% remained.[2]
Q4: I need to heat my Levocarnitine solution. How does temperature impact its stability?
A4: Elevated temperatures accelerate the degradation of Levocarnitine. Thermal degradation follows first-order kinetics. For example, at 120°C, the time required for a 90% reduction in concentration (D-value) was determined to be 50.4 minutes in one study.[5] It is advisable to avoid prolonged exposure to high temperatures.
Q5: Are there any other factors that can affect the stability of my Levocarnitine solution?
A5: Yes, the presence of metal ions can impact the stability of Levocarnitine. While Levocarnitine itself has some metal-chelating properties, certain metal ions can potentially catalyze degradation reactions. The use of chelating agents like EDTA can help stabilize pharmaceutical formulations by sequestering these metal ions.[2][3][4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency in Levocarnitine solution | Degradation due to improper pH. | Adjust the pH of the solution to a neutral or slightly acidic range (e.g., pH 6-7) using a suitable buffer system. |
| Exposure to high temperatures. | Store Levocarnitine solutions at recommended temperatures (e.g., 2-8°C) and avoid heating unless absolutely necessary for the experimental protocol. | |
| Presence of catalytic metal ions. | Consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) to sequester metal ions. | |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | The primary degradation product is likely Crotonobetaine. Use a validated stability-indicating HPLC method to identify and quantify degradation products. |
| Discoloration of the solution | Oxidative degradation or other complex reactions. | Prepare solutions fresh and protect them from light. Consider purging the solution and container headspace with an inert gas like nitrogen or argon. The addition of an antioxidant may also be beneficial. |
Quantitative Data Summary
Table 1: Results of Forced Degradation Studies on Levocarnitine
| Stress Condition | Reagents and Duration | Temperature | % Levocarnitine Remaining | Degradation Products |
| Acid Hydrolysis | 1 M HCl, 12 hours | 70°C | 24.0% ± 0.81 | Crotonobetaine (Impurity A) and an unknown impurity[2][4] |
| Base Hydrolysis | 1 M NaOH, 12 hours | 70°C | 17.35% ± 1.72 | Unknown impurity[2] |
| Oxidation | 3% H₂O₂, 4 hours | Ambient | 100.17% ± 1.28 | No detectable degradation products[2] |
| Thermal Degradation | 12 hours | 70°C | 93.09% ± 1.93 | No detectable degradation products[2] |
| Photodegradation | UV light (254 nm), 4 hours | Ambient | 99.50% ± 0.63 | No detectable degradation products[2] |
Table 2: Thermal Degradation Kinetics of Levocarnitine
| Temperature (°C) | D-value (min)¹ | z-value (°C)² |
| 80 | - | 30.8 |
| 100 | - | |
| 120 | 50.4 | |
| 130 | - | |
| Source:[5] | ||
| ¹D-value: Time required for a 90% reduction in concentration. | ||
| ²z-value: The temperature change required to achieve a 10-fold change in the D-value. |
Experimental Protocols
Protocol for Forced Degradation Study of Levocarnitine in Aqueous Solution
This protocol is a general guideline based on ICH recommendations and published studies.[2][7]
-
Preparation of Stock Solution: Prepare a stock solution of Levocarnitine free base in purified water at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl.
-
Incubate the solution at 70°C for 12 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M NaOH.
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH.
-
Incubate the solution at 70°C for 12 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M HCl.
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a sufficient volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 4 hours, protected from light.
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 70°C for 12 hours.
-
After incubation, cool the solution to room temperature.
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a photostability chamber to UV light at 254 nm for 4 hours.
-
A control sample should be kept in the dark under the same conditions.
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Analysis: Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method
This is a representative protocol for the analysis of Levocarnitine and its primary degradation product, Crotonobetaine.[2][3]
-
Chromatographic System:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 0.05 M phosphate buffer (pH 3.0) : Ethanol (99:1 v/v), containing 0.56 mg/mL of sodium 1-heptanesulfonate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
-
-
Standard Solutions:
-
Prepare a stock solution of Levocarnitine reference standard in water.
-
Prepare a stock solution of Crotonobetaine (Impurity A) reference standard in water.
-
Prepare working standards by diluting the stock solutions to appropriate concentrations.
-
-
Sample Preparation: Dilute the samples from the forced degradation study with water to fall within the calibration range of the assay.
-
System Suitability: Ensure adequate resolution between Levocarnitine and Crotonobetaine peaks.
Visualizations
References
- 1. Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of EDTA as a Chelating Agent in Metal Ion Complexation [thinkdochemicals.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: High-Dose Levocarnitine Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-dose Levocarnitine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of high-dose Levocarnitine administration in animal studies?
A1: Based on current literature, the most frequently reported side effects in animal models, particularly rats, involve the liver and kidneys. These include dose-dependent liver and kidney dysfunction.[1][2] Long-term oral supplementation has been shown to disturb hepatic fatty acid metabolism, accelerate the production of reactive oxygen species (ROS), and trigger inflammatory pathways such as the NLRP3 inflammasome in the liver.[1][2]
Q2: At what doses are these side effects typically observed?
A2: Significant adverse effects in Sprague Dawley rats have been documented following 8 weeks of oral supplementation at doses of 0.3 g/kg and 0.6 g/kg.[1] It is crucial to note that toxicity can be species- and dose-dependent. For instance, the oral LD50 in mice is reported as 19.2 g/kg, while the intravenous LD50 in rats is 5.4 g/kg.
Q3: Are there any reported cardiovascular side effects?
A3: While some studies have investigated the cardiovascular effects of Levocarnitine, high doses have generally been found to have minimal to negligible impact on cardiovascular parameters in animal models.
Q4: What are the typical gastrointestinal effects of high-dose Levocarnitine?
A4: While specific high-dose animal studies focusing on gastrointestinal distress are limited, general side effects in both humans and animals can include nausea, vomiting, and diarrhea. The method of administration, such as rapid oral gavage, may exacerbate these effects.
Troubleshooting Guides
Issue 1: Unexpected Signs of Animal Distress (Lethargy, Weight Loss)
-
Possible Cause: This could be an early indicator of systemic toxicity, particularly affecting the liver or kidneys.
-
Troubleshooting Steps:
-
Monitor Animal Health: Immediately increase the frequency of animal monitoring (e.g., daily weight checks, observation of behavior and appearance).
-
Blood and Urine Analysis: Collect blood and urine samples to assess biomarkers of liver function (e.g., ALT, AST, ALP) and kidney function (e.g., BUN, creatinine).
-
Dose Reduction/Staggering: Consider reducing the dose or implementing a dose-escalation protocol to allow for acclimatization.
-
Histopathology: If humane endpoints are reached, perform histopathological analysis of the liver and kidneys to identify any cellular damage.
-
Issue 2: Difficulty with Oral Gavage Administration (Regurgitation, Animal Stress)
-
Possible Cause: The palatability of the Levocarnitine solution or improper gavage technique can lead to these issues.
-
Troubleshooting Steps:
-
Vehicle and Flavoring Agents: If the Levocarnitine solution is unpalatable, consider using a more palatable vehicle (e.g., a small amount of sucrose solution, if experimentally permissible) to improve acceptance.
-
Proper Technique: Ensure that personnel are properly trained in oral gavage techniques to minimize stress and the risk of aspiration. The use of flexible gavage tubes is often preferred over rigid needles.
-
Volume and Concentration: Administer the solution slowly and ensure the volume is appropriate for the animal's size to avoid regurgitation. If possible, use a more concentrated solution to reduce the total volume.
-
Issue 3: Local Reactions at Injection Site (Swelling, Inflammation)
-
Possible Cause: The concentration or pH of the Levocarnitine solution, or the injection technique, may cause local tissue irritation.
-
Troubleshooting Steps:
-
Solution Preparation: Ensure the Levocarnitine solution is sterile and has a pH close to physiological levels. Consider the osmolarity of the solution.
-
Injection Technique: Use a small gauge needle and rotate injection sites for repeated administrations. Ensure the injection is truly subcutaneous and not intradermal.
-
Monitor the Site: Regularly check the injection site for any signs of severe inflammation, ulceration, or necrosis. If these occur, consult with veterinary staff.
-
Quantitative Data Summary
Table 1: Effects of 8-Week Oral Levocarnitine Supplementation in Sprague Dawley Rats
| Parameter | Control Group | 0.3 g/kg Levocarnitine | 0.6 g/kg Levocarnitine |
| Liver Function Markers | |||
| Serum ALT (U/L) | ~25 | ~40 | ~55 |
| Serum AST (U/L) | ~60 | ~80 | ~95 |
| Serum ALP (U/L) | ~150 | ~200 | ~220 |
| Kidney Function Markers | |||
| Serum BUN (mmol/L) | ~7.5 | ~8.5 | ~9.5 |
| Serum Creatinine (µmol/L) | ~40 | ~45 | ~50 |
| Inflammatory Markers | |||
| Serum IL-1β (pg/mL) | ~10 | ~25 | ~35 |
| Serum IL-18 (pg/mL) | ~50 | ~100 | ~150 |
* Indicates a statistically significant difference from the control group (p < 0.05). Data are approximate values based on graphical representations in the cited literature.[1]
Experimental Protocols
Protocol 1: Assessment of Liver and Kidney Function Markers
-
Animal Model: Male and female Sprague Dawley rats.
-
Drug Administration: Levocarnitine administered daily via oral gavage for 8 weeks at doses of 0.3 g/kg and 0.6 g/kg. The control group receives the vehicle (water).
-
Blood Collection: At the end of the study period, animals are anesthetized, and blood is collected via cardiac puncture.
-
Serum Separation: Blood is allowed to clot and then centrifuged to separate the serum.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Blood Urea Nitrogen (BUN), and Creatinine are measured using commercially available assay kits and a clinical chemistry analyzer.
-
Data Analysis: Results are expressed as mean ± standard deviation. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Western Blot for Renal Organic Ion Transporters
-
Tissue Preparation: Kidneys are harvested, and the renal cortex is dissected and homogenized in a lysis buffer containing protease inhibitors.
-
Membrane Protein Extraction: A membrane protein extraction kit is used to isolate the membrane protein fraction from the homogenate.
-
Protein Quantification: The protein concentration of the membrane fraction is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for renal organic ion transporters (e.g., OAT1, OAT3, OCT1, OCT2).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., Na+/K+-ATPase).
Visualizations
Caption: Levocarnitine-Induced NLRP3 Inflammasome Pathway.
Caption: Experimental Workflow for Levocarnitine Toxicity Study.
References
Technical Support Center: Optimizing Levocarnitine Delivery for Enhanced Cellular Uptake In Vitro
Welcome to the technical support center for optimizing Levocarnitine delivery. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guides
This section addresses common issues encountered during in vitro Levocarnitine uptake experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Levocarnitine Uptake | 1. Incorrect Cell Line: The selected cell line may not express the necessary Levocarnitine transporters (e.g., OCTN2/SLC22A5).[1][2] 2. Suboptimal Assay Conditions: Incubation time, temperature, or pH may not be optimal for transporter activity.[3][4] 3. Sodium-Deficient Buffer: Levocarnitine uptake via OCTN2 is sodium-dependent.[1][2][5] 4. Presence of Inhibitors: Components in the media or test compounds may be inhibiting Levocarnitine transporters.[6] 5. Cell Viability Issues: Poor cell health will negatively impact active transport processes. | 1. Verify Transporter Expression: Confirm OCTN2/SLC22A5 expression in your chosen cell line via RT-PCR, Western blot, or by using a positive control cell line known to express the transporter (e.g., Caco-2, A549).[2][7] 2. Optimize Assay Parameters: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) and test a range of temperatures (e.g., 4°C as a negative control, 25°C, 37°C) and pH levels (e.g., 6.0-8.0) to determine the optimal conditions for your specific cell line.[3][8] 3. Use Sodium-Containing Buffer: Ensure your uptake buffer contains a physiological concentration of sodium chloride (e.g., 137 mM). Use a sodium-free buffer (e.g., replacing NaCl with choline chloride) as a negative control.[3] 4. Identify and Remove Inhibitors: Test for inhibition by known OCTN2 inhibitors (e.g., verapamil, quinidine) to characterize the transport mechanism.[6][8] If your test compound is a suspected inhibitor, perform a concentration-response experiment. 5. Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) before and after the uptake experiment to ensure cell health is not a confounding factor.[9] |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable uptake. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of Levocarnitine solution or wash buffers.[10] 3. Temperature Fluctuations: Inconsistent temperatures during incubation can affect transporter activity. 4. Incomplete Washing: Residual extracellular Levocarnitine can artificially inflate uptake measurements. | 1. Ensure Uniform Cell Monolayer: Visually inspect cell monolayers for confluence and uniform density before starting the experiment. 2. Calibrate Pipettes and Use Proper Technique: Ensure pipettes are calibrated. Pre-wet pipette tips and use a consistent pipetting technique.[10] 3. Maintain Stable Temperature: Use a calibrated incubator and minimize the time plates are outside of the incubator.[10] 4. Optimize Washing Steps: Increase the number or volume of washes with ice-cold buffer to ensure complete removal of extracellular Levocarnitine. |
| Difficulty in Enhancing Uptake with Nanoparticles/Liposomes | 1. Inefficient Formulation: The size, charge, or surface modification of the delivery vehicle may not be optimal for cellular interaction.[11][12] 2. Incorrect Targeting Moiety: The targeting ligand (e.g., Levocarnitine itself for OCTN2) may not be properly conjugated or accessible.[5][13] 3. Inappropriate Endocytosis Pathway: The cell line may lack the specific endocytic machinery required for nanoparticle uptake. | 1. Characterize Nanoparticles/Liposomes: Thoroughly characterize your formulation for particle size, zeta potential, and encapsulation efficiency. Aim for sizes typically under 200 nm for efficient cellular uptake.[11] 2. Verify Surface Conjugation: Confirm the successful conjugation of the targeting moiety using appropriate analytical techniques (e.g., FTIR, NMR).[7] 3. Investigate Endocytosis Mechanism: Use pharmacological inhibitors of different endocytosis pathways (e.g., chlorpromazine for clathrin-mediated, filipin for caveolae-mediated) to understand the uptake mechanism in your cell line.[14] |
Frequently Asked Questions (FAQs)
Q1: Which transporters are primarily responsible for Levocarnitine uptake?
A1: The primary transporter for high-affinity Levocarnitine uptake is the Organic Cation/Carnitine Transporter 2 (OCTN2), also known as SLC22A5.[1][15] This is a sodium-dependent transporter.[2] Other transporters like OCTN1 (SLC22A4) and the amino acid transporter ATB(0,+) (SLC6A14) can also mediate Levocarnitine uptake, often with lower affinity.[2][16]
Q2: How can I confirm that the observed uptake is transporter-mediated?
A2: To confirm transporter-mediated uptake, you can perform several control experiments:
-
Temperature Dependence: Active transport is an energy-dependent process. Compare uptake at 37°C with uptake at 4°C. A significant reduction in uptake at the lower temperature suggests an active transport mechanism.[8]
-
Sodium Dependence: Since OCTN2 is sodium-dependent, replacing sodium in the uptake buffer with an alternative cation like choline should significantly decrease Levocarnitine uptake.[3]
-
Saturation Kinetics: Transporter-mediated uptake is saturable. By measuring uptake at various concentrations of Levocarnitine, you can determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).[3]
-
Competitive Inhibition: The uptake of radiolabeled Levocarnitine should be inhibited by an excess of unlabeled Levocarnitine or other known substrates/inhibitors of the transporter (e.g., verapamil for OCTN2).[5][8]
Q3: What are the advantages of using a nanoparticle or liposomal delivery system for Levocarnitine?
A3: Nanoparticle and liposomal systems can enhance Levocarnitine delivery by:
-
Improving Bioavailability: Encapsulation can protect Levocarnitine from degradation and improve its stability.[17][18]
-
Targeted Delivery: Surface modification of nanoparticles with ligands that bind to specific cell surface receptors, such as conjugating Levocarnitine to target the OCTN2 transporter, can increase uptake in cells expressing this transporter.[5][13][19]
-
Enhanced Cellular Penetration: Nanoparticles can facilitate entry into cells through endocytosis, potentially bypassing efflux transporters and increasing intracellular concentration.[14]
-
Controlled Release: Formulations can be designed for sustained release of Levocarnitine within the cell.[11]
Q4: Does the D-isomer of carnitine affect Levocarnitine uptake?
A4: Yes, D-carnitine can act as a competitive inhibitor of Levocarnitine transport, hindering its absorption and transport.[20][21] It is crucial to use the pure L-isomer for uptake studies to avoid confounding results.
Q5: How does membrane cholesterol influence Levocarnitine uptake?
A5: Plasma membrane cholesterol content can modulate the activity of the OCTN2 transporter. Studies have shown that cholesterol depletion can inhibit Levocarnitine influx, while cholesterol enrichment can stimulate it by increasing the transporter's affinity for Levocarnitine.[9][22][23] This suggests that the lipid microenvironment of the plasma membrane is important for optimal OCTN2 function.
Experimental Protocols
Protocol 1: Standard Levocarnitine Uptake Assay
This protocol describes a standard method for measuring Levocarnitine uptake in adherent cell cultures.
Materials:
-
Adherent cells cultured to confluence in 24-well plates
-
Radiolabeled [3H]L-carnitine
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing sodium
-
Sodium-Free Uptake Buffer (e.g., HBSS with NaCl replaced by choline chloride)
-
Ice-cold Wash Buffer (e.g., PBS)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Seed cells in a 24-well plate and grow to >90% confluence.
-
On the day of the experiment, aspirate the culture medium.
-
Wash the cell monolayer twice with pre-warmed (37°C) Uptake Buffer.
-
Pre-incubate the cells in 0.5 mL of pre-warmed Uptake Buffer for 15 minutes at 37°C.
-
Initiate the uptake by aspirating the pre-incubation buffer and adding 0.5 mL of pre-warmed Uptake Buffer containing a known concentration of [3H]L-carnitine.
-
Incubate for the desired time (e.g., 15 minutes) at 37°C. For negative controls, perform the incubation at 4°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold Wash Buffer.
-
Lyse the cells by adding 0.5 mL of Cell Lysis Buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and mix thoroughly.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA) to normalize the uptake data (expressed as pmol/mg protein).
Protocol 2: Competitive Inhibition Assay
This protocol is used to determine if a test compound inhibits Levocarnitine uptake via a specific transporter.
Procedure:
-
Follow steps 1-4 of the Standard Levocarnitine Uptake Assay protocol.
-
Initiate the uptake by adding 0.5 mL of pre-warmed Uptake Buffer containing a fixed concentration of [3H]L-carnitine and varying concentrations of the inhibitor (or an excess of unlabeled Levocarnitine as a positive control).
-
Continue with steps 6-11 of the standard protocol.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
Data Presentation
Table 1: Kinetic Parameters of Levocarnitine Uptake in Different Cell Lines
| Cell Line | Transporter | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| A549 (Human Lung Epithelial) | OCTN2 | < 2 | - | [2] |
| BEAS-2B (Human Lung Epithelial) | OCTN2 | < 2 | - | [2] |
| Calu-3 (Human Lung Epithelial) | OCTN2 & ATB(0,+) | ~20 (high affinity) | - | [2] |
| NCl-H441 (Human Lung Epithelial) | OCTN2 & ATB(0,+) | ~20 (high affinity) | - | [2] |
| Porcine Brain Capillary Endothelial Cells | Novel System | 28 | - | [24] |
Note: Vmax values are often experiment-specific and are not always reported in comparative studies.
Table 2: Characteristics of Levocarnitine-Loaded Nanoparticle Formulations
| Formulation | Core Material | Targeting Moiety | Average Size (nm) | Encapsulation Efficiency (%) | Reference |
| LC-PLGA NPs | Poly(lactic-co-glycolic acid) | Levocarnitine | ~100 | - | [5][13] |
| LC-B-NPs | PEG-PLGA | Levocarnitine | 134.00 ± 2.00 | 76.01 ± 2.10 | [19] |
| Cisplatin Liposomes | Phospholipid | Acetyl Carnitine | 99 - 138 | 84 - 88.2 | [11][12] |
| LC-NLCs | Nanostructured Lipid Carrier | - | 76.4 ± 3.4 | 65.4 - 92.5 | [17][18] |
Visualizations
Signaling and Transport Pathways
Caption: Levocarnitine uptake via the OCTN2 transporter.
Experimental Workflow
Caption: Workflow for an in vitro Levocarnitine uptake assay.
Troubleshooting Logic
Caption: Troubleshooting logic for low Levocarnitine uptake.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Functional activity of L-carnitine transporters in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Alteration of L-Carnitine Transport and Pretreatment Effect under Glutamate Cytotoxicity on Motor Neuron-Like NSC-34 Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of an L-Carnitine Transport System in Murine Photoreceptor Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Carnitine-conjugated nanoparticles to promote permeation across blood-brain barrier and to target glioma cells for drug delivery via the novel organic cation/carnitine transporter OCTN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Structure Activity Relationship for Inhibition of Human Organic Cation/Carnitine Transporter (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. OCTN2-Mediated Acetyl-l-Carnitine Transport in Human Pulmonary Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 13. L-Carnitine Functionalization to Increase Skeletal Muscle Tropism of PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in drug delivery via the organic cation/carnitine transporter 2 (OCTN2/SLC22A5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Assessing the In Vitro and In Vivo Performance of L-Carnitine-Loaded Nanoparticles in Combating Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. L-carnitine modified nanoparticles target the OCTN2 transporter to improve the oral absorption of jujuboside B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scirp.org [scirp.org]
- 21. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 22. researchgate.net [researchgate.net]
- 23. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evidence for an asymmetrical uptake of L-carnitine in the blood-brain barrier in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate gastrointestinal issues with Levocarnitine supplementation in rodents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating gastrointestinal issues associated with Levocarnitine (L-carnitine) supplementation in rodent models.
Troubleshooting Guides
Issue 1: Rodent exhibiting diarrhea, loose stools, or signs of abdominal discomfort.
Possible Cause: High dosage of L-carnitine is a primary cause of diarrhea.[1][2] The gastrointestinal tract may also be responding to a large bolus dose.
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check the calculated L-carnitine dose based on the rodent's body weight. Ensure there have been no errors in weighing the compound or calculating the concentration of the dosing solution.
-
Dose De-escalation and Titration:
-
Divide the Daily Dose: Instead of a single large dose, administer the total daily amount in two or three smaller, evenly spaced doses throughout the day.[2][3] This can minimize gastrointestinal upset.
-
Administration with Food: If not contraindicated by the experimental design, administer L-carnitine with food or shortly after meals.[3] For rodents, this can be achieved by mixing the L-carnitine in a palatable vehicle.
-
Monitor Hydration: Ensure the affected animals have free access to water to prevent dehydration resulting from diarrhea. Monitor for signs of dehydration such as sunken eyes and skin tenting.
-
Alternative Administration Route: If oral administration continues to cause issues and the experimental design allows, consider parenteral routes such as subcutaneous or intravenous injection, which bypass the gastrointestinal tract.
Issue 2: Increased production of Trimethylamine-N-oxide (TMAO) leading to potential long-term cardiovascular concerns.
Possible Cause: The gut microbiota of the rodents metabolizes L-carnitine into trimethylamine (TMA), which is then converted to TMAO in the liver.[4] This process is influenced by the composition of the gut microbiome.
Troubleshooting Steps:
-
Dietary Modification:
-
Introduce a diet rich in fiber and polyphenols. These dietary components can modulate the gut microbiota and potentially reduce TMAO production.
-
Consider a plant-based chow, as vegetarian and vegan diets are associated with a reduced capacity to produce TMAO from L-carnitine.
-
-
Probiotic Co-administration:
-
Supplement the rodents' diet with probiotics. Certain strains of probiotics may help modulate the gut microbiota to reduce TMA production.
-
-
Pharmacological Inhibition:
-
Incorporate 3,3-dimethyl-1-butanol (DMB), a structural analog of choline found in some balsamic vinegars and red wines, into the diet. DMB has been shown to inhibit microbial TMA production.
-
Meldonium, an anti-atherosclerotic compound, has been found to decrease the microbial production of TMA/TMAO from L-carnitine.
-
-
Lowest Effective Dose: Use the minimum effective dose of L-carnitine required to achieve the desired therapeutic or experimental effect to limit the substrate available for TMAO conversion.
Frequently Asked Questions (FAQs)
Q1: What are the common gastrointestinal side effects of L-carnitine supplementation in rodents?
A1: The most frequently reported gastrointestinal side effects are diarrhea, nausea, vomiting, and abdominal cramps, particularly at higher doses.[1][5]
Q2: What is a typical starting dose for L-carnitine in rats and mice to minimize GI issues?
A2: A conservative starting dose for oral administration in rodents is between 50 and 100 mg/kg/day.[2][6] It is advisable to begin at the lower end of this range and gradually increase the dosage while monitoring for any adverse effects.
Q3: How can I prepare and administer L-carnitine to reduce the risk of gastrointestinal upset?
A3: L-carnitine can be dissolved in drinking water or a liquid food.[2] Administering it with meals or in a palatable vehicle can help. If giving as a single daily dose by oral gavage, ensure the volume is appropriate for the animal's size to avoid gastric distension.[7]
Q4: Can the gut microbiome of my rodents influence the gastrointestinal side effects of L-carnitine?
A4: Yes, the gut microbiome plays a crucial role. It is responsible for metabolizing L-carnitine into TMA, the precursor to TMAO.[4] An altered gut microbiome could potentially influence gut motility and sensitivity, although the primary documented effect is on TMAO production.
Q5: Are there any dietary supplements that can be co-administered with L-carnitine to mitigate gastrointestinal problems?
A5: Co-administration of probiotics may help maintain a healthy gut microbiome and potentially reduce adverse effects. A diet rich in fiber may also be beneficial.
Q6: If I observe diarrhea in my experimental animals, what are the immediate steps I should take?
A6: Immediately assess the animal for signs of dehydration and provide supportive care if necessary. Re-evaluate the L-carnitine dosage and consider reducing it or splitting it into smaller, more frequent administrations. Ensure fresh water is readily available. If symptoms persist, temporarily halt administration and consult with a veterinarian.
Data Presentation
Table 1: Recommended Oral L-carnitine Dosages in Rodents from Literature
| Rodent Species | Dosage Range (mg/kg/day) | Administration Notes | Reference |
| Rats | 50 - 100 | Start at the lower end and titrate up. | [2][8] |
| Mice | 150 | Administered in drinking water. | [9] |
| Rats | 300 - 600 | Used in a long-term study; may have adverse effects. | [10] |
| Rats | 50 | Given by gavage for 30 days. | [8] |
Table 2: Effects of Interventions on L-carnitine-Induced Biomarkers in Rodents
| Intervention | Rodent Model | Key Biomarker | Outcome |
| Meldonium | Wistar rats | Urinary TMAO | 3.6-fold decrease in TMAO excretion |
| Palmitoleic Acid | Mice | Serum TMAO | Significant reduction in TMAO levels |
| Probiotics (B. breve, B. longum) | Mice | Plasma TMAO | Significant decrease in plasma TMAO |
| Dietary Fiber/Polyphenols | General | TMAO Production | Modulates gut microbiota to reduce TMAO |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Levocarnitine
-
Preparation of Dosing Solution:
-
Weigh the required amount of L-carnitine powder using an analytical balance.
-
Dissolve in a suitable vehicle (e.g., sterile water, saline). Ensure complete dissolution.
-
The final volume for gavage should be minimized, ideally around 5 mL/kg for rodents, to prevent gastric distension.[7]
-
-
Animal Handling and Dosing:
-
Gently restrain the rodent.
-
Insert a sterile, appropriately sized gavage needle into the esophagus.
-
Slowly administer the L-carnitine solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Frequency:
-
For doses that may cause gastrointestinal upset, divide the total daily dose into two or three administrations spaced at least 3 to 4 hours apart.[3]
-
Protocol 2: Quantification of TMAO in Rodent Plasma
-
Sample Collection:
-
Collect blood from rodents via an appropriate method (e.g., tail vein, cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
UPLC-MS/MS Analysis:
-
Use a suitable UPLC-MS/MS system for the quantification of TMAO.
-
Employ a standard curve with known concentrations of TMAO to accurately determine the concentration in the plasma samples.
-
Visualizations
References
- 1. L-carnitine Uses, Benefits & Dosage [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Levocarnitine (oral route, intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. meatscience.org [meatscience.org]
- 5. Levocarnitine (Carnitor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. downstate.edu [downstate.edu]
- 8. Effect of L-carnitine on carrageenan-induced inflammation in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic profiling of PPARα−/− mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The adverse effects of long-term l-carnitine supplementation on liver and kidney function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in measuring intracellular Levocarnitine concentrations.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the measurement of intracellular Levocarnitine concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring intracellular Levocarnitine?
A1: The main challenges include:
-
Low Intracellular Concentrations: Levocarnitine concentrations inside the cell can be low, requiring highly sensitive analytical methods.
-
Interference from Similar Compounds: The presence of other structurally related compounds, such as acylcarnitines and the inactive D-carnitine isomer, can interfere with accurate quantification.[1][2]
-
Complex Cellular Matrix: The intricate mixture of proteins, lipids, and other small molecules within the cell can lead to matrix effects, particularly in mass spectrometry-based methods, causing ion suppression or enhancement.[3][4]
-
Sample Preparation: Inefficient cell lysis and extraction can result in incomplete recovery of intracellular Levocarnitine, leading to underestimation of its concentration.
Q2: Which analytical methods are most commonly used for intracellular Levocarnitine quantification?
A2: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. LC-MS/MS is often preferred for its high sensitivity and specificity.[1][2][5]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components before injection.
-
Chromatographic Separation: Optimize your HPLC method to separate Levocarnitine from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., d3-Levocarnitine) that co-elutes with the analyte can help compensate for matrix-induced variations in ionization.[6]
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in a matrix that is similar to your samples to account for any consistent matrix effects.
Q4: What is the significance of measuring both free and total Levocarnitine?
A4: Free Levocarnitine is the unconjugated form, while total Levocarnitine includes both free and acylated forms (acylcarnitines). Measuring both provides a more complete picture of carnitine metabolism. An altered ratio of acylcarnitine to free carnitine can be indicative of metabolic stress or disease.[7]
Troubleshooting Guides
HPLC-UV/Fluorescence Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the analyte and residual silanols on the HPLC column.- Column overload.- Blockage of the column inlet frit.- Inappropriate mobile phase pH. | - Use a highly end-capped column.- Adjust the mobile phase pH to ensure Levocarnitine is in a single ionic form.- Reduce sample concentration or injection volume.- Backflush the column or replace the inlet frit.[8][9][10][11][12] |
| Poor Peak Resolution | - Inadequate chromatographic separation from interfering compounds. | - Optimize the mobile phase composition (e.g., adjust buffer concentration, organic modifier ratio).- Consider a different column chemistry.- For fluorescence detection, ensure the derivatization reaction is complete and specific. |
| Low Sensitivity | - Levocarnitine has a poor chromophore for UV detection.- Incomplete derivatization for fluorescence detection. | - For UV detection, use a low wavelength (e.g., 205-225 nm).- For fluorescence detection, optimize the derivatization reaction conditions (reagent concentration, reaction time, and temperature).[13] |
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Signal Suppression or Enhancement | - Co-eluting matrix components affecting the ionization of Levocarnitine. | - Improve sample cleanup using techniques like SPE.- Optimize chromatographic separation to resolve Levocarnitine from interfering compounds.- Use a stable isotope-labeled internal standard.[3][4] |
| Inconsistent Results | - Incomplete cell lysis and/or poor recovery during extraction.- Instability of Levocarnitine in the prepared sample. | - Validate your cell lysis and extraction procedure for recovery.- Analyze samples promptly after preparation or store them at appropriate low temperatures. |
| No or Low Signal for Internal Standard | - Degradation of the internal standard.- Incorrect concentration of the internal standard. | - Check the stability and storage conditions of the internal standard.- Verify the correct spiking concentration of the internal standard. |
Experimental Protocols
Detailed Method for Intracellular Levocarnitine Analysis by LC-MS/MS
This protocol is a general guideline and may require optimization for specific cell types and instrumentation.
1. Sample Preparation (Cell Lysis and Extraction):
-
Cell Harvesting:
-
Aspirate the culture medium and wash the adherent cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold 80% methanol to the culture dish.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
-
Cell Lysis:
-
Freeze the cell suspension in liquid nitrogen and thaw at room temperature. Repeat this freeze-thaw cycle three times.
-
Sonicate the cell lysate on ice to ensure complete disruption.
-
-
Protein Precipitation and Extraction:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the intracellular metabolites to a new tube.
-
Add a stable isotope-labeled internal standard (e.g., d3-Levocarnitine) to the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions:
-
HPLC System: A UPLC or HPLC system capable of delivering reproducible gradients.
-
Column: A C18 or HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Optimize the gradient to achieve good separation of Levocarnitine from other cellular components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Levocarnitine: Precursor ion (m/z) 162.1 → Product ion (m/z) 103.1
-
d3-Levocarnitine (IS): Precursor ion (m/z) 165.1 → Product ion (m/z) 103.1
-
3. Quantification:
-
Generate a calibration curve using known concentrations of Levocarnitine standard spiked with the internal standard.
-
Quantify the intracellular Levocarnitine concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
Comparison of Analytical Methods for Levocarnitine Quantification
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS | Enzymatic Assay |
| Principle | UV absorbance | Fluorescence of a derivative | Mass-to-charge ratio | Enzyme-catalyzed reaction |
| Specificity | Moderate | High | Very High | High |
| Sensitivity (LOQ) | ~1 µg/mL[14] | ~50 ng/mL | ~0.1-1 ng/mL[5] | ~1 µM |
| Throughput | Moderate | Moderate | High | High |
| Matrix Effect | Low | Low | High | Moderate |
| Instrumentation Cost | Low | Moderate | High | Low |
| Primary Advantage | Accessibility | Good sensitivity | High sensitivity and specificity | Simplicity |
| Primary Disadvantage | Low sensitivity | Requires derivatization | Susceptible to matrix effects | Indirect measurement |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. scirp.org [scirp.org]
- 2. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Levocarnitine in Human Plasma by HPLC-MS/ESI [journal11.magtechjournal.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. waters.com [waters.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. cyberleninka.ru [cyberleninka.ru]
- 14. sarpublication.com [sarpublication.com]
Potential confounding factors in Levocarnitine supplementation experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting Levocarnitine (L-carnitine) supplementation experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our participants' response to L-carnitine supplementation. What are the potential sources of this variation?
A1: High inter-individual variability is a common challenge in L-carnitine studies. Several factors can contribute to this, ranging from dietary habits to genetic predispositions. Key confounding factors to consider include:
-
Dietary Intake: The baseline dietary intake of L-carnitine can significantly influence the effects of supplementation. Omnivorous diets naturally provide much higher levels of L-carnitine compared to vegetarian or vegan diets.[1][2][3][4] The bioavailability of L-carnitine from food (54-86%) is also considerably higher than from oral supplements (14-18%).[2][3][5]
-
Gut Microbiome Composition: Gut bacteria metabolize L-carnitine, in some cases producing trimethylamine-N-oxide (TMAO), a compound linked to atherosclerosis.[2][6][7] The composition of the gut microbiome is influenced by long-term dietary patterns, with omnivores producing more TMAO from L-carnitine than vegans or vegetarians.[2][7] L-carnitine supplementation itself can alter the gut microbiome.[6][8][9]
-
Genetic Variations: Polymorphisms in genes encoding for carnitine transporters (e.g., SLC22A5 which codes for OCTN2) and enzymes involved in carnitine metabolism (e.g., CPT1, CPT2) can lead to differences in carnitine uptake, utilization, and excretion.[10][11][12][13][14] Primary carnitine deficiency, a genetic disorder, severely impairs carnitine transport.[2][11][14]
-
Baseline Health Status: The underlying health of participants can affect their response. For instance, individuals with renal disease undergoing hemodialysis have altered carnitine homeostasis.[1] Similarly, conditions like liver cirrhosis, diabetes, and cardiovascular disease can influence the outcomes of supplementation.[1][2]
-
Concomitant Medications: Certain drugs can interact with L-carnitine metabolism. For example, pivalate-conjugated antibiotics can induce carnitine deficiency, and some anticonvulsants like valproic acid may also interfere with its levels.[1][15][16][17]
Q2: How should we control for dietary L-carnitine intake in our study design?
A2: Controlling for dietary L-carnitine is crucial for reducing variability. Here are some recommended strategies:
-
Dietary Screening and Stratification: At the beginning of the study, use food frequency questionnaires to estimate baseline L-carnitine intake. You can then stratify participants into groups based on their dietary patterns (e.g., omnivore, vegetarian, vegan) to ensure a balanced distribution across your experimental and placebo groups.
-
Standardized Diets: If feasible, provide all participants with a standardized diet for a washout period before the intervention and throughout the study. This minimizes variations in dietary L-carnitine and other nutrients that might affect its metabolism.
-
Dietary Records: If providing a standardized diet is not possible, require participants to keep detailed food diaries throughout the study. This allows for statistical adjustment for dietary L-carnitine intake in your final analysis.
Q3: What is the "TMAO problem" and how can we address it in our research?
A3: The "TMAO problem" refers to the production of trimethylamine-N-oxide (TMAO) from L-carnitine by gut bacteria.[2][6] Elevated TMAO levels have been associated with an increased risk of cardiovascular disease.[2][3] This presents a significant confounding factor, as the observed effects of L-carnitine could be influenced by TMAO production.
Addressing TMAO in your research:
-
Measure TMAO levels: Collect plasma or serum samples at baseline and throughout the study to measure TMAO concentrations. This will allow you to assess whether L-carnitine supplementation is leading to increased TMAO in your participants.
-
Analyze the gut microbiome: Fecal sample analysis (e.g., through 16S rRNA sequencing) can provide insights into the composition of the gut microbiota before and after supplementation.[6][18] This can help identify specific bacterial taxa associated with TMAO production.
-
Consider the dietary history: As long-term dietary patterns influence the gut microbiome's ability to produce TMAO, collecting detailed dietary history is essential.[2][7]
Troubleshooting Guides
Issue: Inconsistent or no significant effect of L-carnitine on exercise performance.
Possible Causes & Solutions:
| Potential Confounding Factor | Troubleshooting Steps |
| Inadequate Dosage or Duration | Review existing literature for effective dosage and duration for the specific outcome you are measuring. Doses in studies have ranged from 1 to 6 grams per day, with durations from a few weeks to several months.[2][3][19] Short-term supplementation may not be sufficient to increase muscle carnitine stores.[19] |
| Form of L-carnitine Used | Different forms of carnitine (e.g., L-carnitine L-tartrate, Acetyl-L-carnitine, Propionyl-L-carnitine) may have different efficacies for specific outcomes.[3] Ensure the form you are using is appropriate for your research question. |
| Low Bioavailability | The bioavailability of supplemental L-carnitine is low (14-18%).[2][3][5] Co-ingestion with carbohydrates has been shown to enhance muscle carnitine uptake.[19] Consider providing the supplement with a meal or a carbohydrate source. |
| Placebo Composition | Ensure your placebo is truly inert and does not contain substances that could influence the outcomes. |
| Exercise Protocol | The type, intensity, and duration of the exercise protocol can influence the effects of L-carnitine. Some studies suggest benefits are more apparent in high-intensity or prolonged exercise.[20][21][22] |
Issue: Unexpected side effects or adverse events.
Possible Causes & Solutions:
| Potential Confounding Factor | Troubleshooting Steps |
| Dosage | High doses of L-carnitine (typically above 3g/day) can cause gastrointestinal side effects such as nausea, vomiting, and diarrhea.[23] A "fishy" body odor can also occur.[23] Consider reducing the dosage or administering it in divided doses. |
| Form of Carnitine | D-carnitine and DL-carnitine are not biologically active and can competitively inhibit L-carnitine, potentially leading to a deficiency.[23] Ensure your supplement is pure L-carnitine. |
| Drug Interactions | Review all medications your participants are taking for potential interactions with L-carnitine.[15][16] |
Experimental Protocols
Protocol 1: Measurement of Plasma Carnitine Levels
Accurate measurement of plasma carnitine (free, total, and acylcarnitines) is essential. Several methods are available:
| Method | Principle | Advantages | Disadvantages |
| Tandem Mass Spectrometry (LC-MS/MS) | Separates and quantifies carnitine and its esters based on their mass-to-charge ratio.[24][25] | High specificity, sensitivity, and throughput. Can measure a wide range of acylcarnitines.[25] | Requires specialized equipment and expertise. |
| High-Performance Liquid Chromatography (HPLC) | Separates carnitine from other plasma components, often with fluorescent derivatization for detection.[26] | Good precision and accuracy.[26] | Can be more time-consuming than LC-MS/MS. |
| Radio-enzymatic Assay | Uses an enzyme (carnitine acetyltransferase) and a radiolabeled substrate to quantify carnitine.[27] | Sensitive method.[27] | Involves the use of radioisotopes. |
| Enzymatic UV/Spectrophotometric Method | An endpoint enzymatic assay that can be automated.[28] | Suitable for high-throughput analyzers and avoids radioisotopes.[28] | May have lower sensitivity and specificity compared to mass spectrometry. |
Visualizations
Caption: A typical workflow for a randomized controlled trial investigating L-carnitine supplementation.
Caption: Confounding factors in L-carnitine absorption and metabolism.
Caption: Interplay of major confounding factors in L-carnitine research.
References
- 1. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]
- 4. L-Carnitine: Benefits, side effects, and dosage [medicalnewstoday.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. JCI - l-Carnitine in omnivorous diets induces an atherogenic gut microbial pathway in humans [jci.org]
- 8. mdpi.com [mdpi.com]
- 9. Changes in L-Carnitine Metabolism Affect the Gut Microbiome and Influence Sexual Behavior Through the Gut-Testis Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic regulation of carnitine metabolism controls lipid damage repair and aging RBC hemolysis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carnitine: Genetic Variants Affecting Mitochondrial Energy and Health [geneticlifehacks.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. DISORDERS OF CARNITINE TRANSPORT AND THE CARNITINE CYCLE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L-carnitine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 16. L-Carnitine, an amino acid present in weight loss supplements, may interact with some medications [uc.pt]
- 17. Using L-Carnitine as a Pharmacologic Probe of the Interpatient and Metabolic Variability of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. The bright and the dark sides of L-carnitine supplementation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The Role of Carnitine in Enhancing Physical Performance - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Clinical Effects of L-Carnitine Supplementation on Physical Performance in Healthy Subjects, the Key to Success in Rehabilitation: A Systematic Review and Meta-Analysis from the Rehabilitation Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 23. L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 24. Analytical Methods for Quantitative Plasma Carnitine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bevital.no [bevital.no]
- 26. A high performance liquid chromatographic method for the measurement of total carnitine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Measurement of L-carnitine and acylcarnitines in body fluids and tissues in children and in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of total and free plasma carnitine concentrations on the Dade Behring Dimension RxL: integrated chemistry system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Levocarnitine's Variable Effects on Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variable effects of levocarnitine on fatty acid oxidation (FAO) observed in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of levocarnitine in fatty acid oxidation?
A1: Levocarnitine, also known as L-carnitine, is an amino acid derivative that is essential for the metabolism of fats.[1] Its primary function is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[1][2] This transport is crucial because the inner mitochondrial membrane is impermeable to long-chain fatty acids.[1] Levocarnitine accomplishes this by forming a complex with the fatty acid, which is then shuttled across the membrane by specific transporters.[1]
Q2: Why are the effects of levocarnitine supplementation on fatty acid oxidation inconsistent across studies?
A2: The variability in levocarnitine's effects on FAO can be attributed to several factors, including:
-
Baseline Carnitine Status: The impact of supplementation is most pronounced in individuals with primary or secondary carnitine deficiency.[3][4] In healthy individuals with normal carnitine levels, the effects on FAO may be less significant or even negligible.[5][6]
-
Dosage and Duration: The dose and duration of levocarnitine supplementation can influence its effectiveness.[7][8] Insufficient dosage or a short treatment period may not be adequate to elicit a measurable change in FAO.
-
Individual Genetic Variations: Genetic factors play a significant role in carnitine metabolism. Polymorphisms in genes encoding carnitine transporters (e.g., SLC22A5, SLC22A16) and enzymes involved in carnitine metabolism (e.g., CPT1A, CPT2) can lead to inter-individual differences in response to levocarnitine.[9][10][11]
-
Metabolic Condition of the Subject/Model: The underlying metabolic state, such as in diabetes, obesity, or specific genetic disorders of fatty acid metabolism, can significantly alter the response to levocarnitine.[2][12][13]
-
Experimental Design and Assay Sensitivity: Differences in experimental protocols, including the choice of cell lines or animal models, substrate concentrations, and the sensitivity of the FAO assay, can contribute to conflicting results.[14][15]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells During In Vitro FAO Assays
High variability between replicate wells is a common issue that can mask true biological effects.[14]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Key Considerations |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel or repeater pipette for consistent volume dispensing.[14] | Optimal seeding density is cell-type dependent and should be determined empirically.[14] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to create a humidity barrier.[14] | This is particularly important for longer incubation periods.[14] |
| Inconsistent Washing Steps | Perform washing steps carefully to avoid dislodging cells. Use a multichannel pipette to add and remove media gently and consistently across all wells.[14] | Aspirate media from the side of the well to minimize cell disturbance. |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the medium to avoid introducing bubbles.[14] | Bubbles can interfere with optical readings in plate-based assays. |
Issue 2: Low Fatty Acid Oxidation Rate Observed in Experiments
Observing a low rate of fatty acid oxidation can be due to several experimental factors.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Key Considerations |
| Sub-optimal Substrate Concentration | Titrate the concentration of the fatty acid substrate (e.g., palmitate) to determine the optimal concentration for your cell type. | The optimal concentration can vary between different cell lines.[16] |
| Insufficient Levocarnitine | Ensure adequate levocarnitine is present in the assay medium, especially when using cells that may have limited endogenous synthesis. A typical concentration used is 0.5 mM.[16] | The optimal concentration to facilitate long-chain fatty acid transport is cell type-dependent.[16] |
| Presence of Competing Substrates | The presence of high levels of glucose or glutamine in the assay medium can suppress fatty acid oxidation.[14] | Use a medium with low glucose and glutamine to favor FAO. |
| Inhibitor (e.g., Etomoxir) Issues | Titrate the etomoxir concentration to ensure effective inhibition of CPT1 without causing off-target effects. A final concentration should generally not exceed 40 µM.[14][17] | The efficacy of etomoxir can be reduced in the presence of high concentrations of serum and BSA.[14][17] |
Experimental Protocols
Key Experiment: Measurement of Fatty Acid β-Oxidation using Radiolabeled Palmitate
This protocol describes the measurement of FAO by quantifying the production of ¹⁴CO₂ from [1-¹⁴C]palmitate.[18][19]
Materials:
-
Cells cultured to the desired confluency in a multi-well plate.
-
[1-¹⁴C]palmitic acid.
-
Bovine Serum Albumin (BSA).
-
Assay medium (e.g., M199) with low glucose.
-
Perchloric acid.
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Substrate Preparation: Prepare a palmitate-BSA complex by incubating [1-¹⁴C]palmitic acid with BSA.[19]
-
Initiate Reaction: Add the radioactive palmitate-BSA complex to the cells in the assay medium.
-
Incubation: Incubate the cells at 37°C for a defined period.
-
Stop Reaction: Terminate the reaction by adding perchloric acid.[19]
-
Capture ¹⁴CO₂: The released ¹⁴CO₂ is trapped.
-
Quantification: The radioactivity of the trapped ¹⁴CO₂ is measured using a scintillation counter.[19]
Visualizations
References
- 1. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. L-Carnitine Improves Skeletal Muscle Fat Oxidation in Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oral L-carnitine supplementation on in vivo long-chain fatty acid oxidation in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hhs.texas.gov [hhs.texas.gov]
- 8. Levocarnitine Tablets (330 mg) Levocarnitine Oral Solution (1 g/10 mL multiple-unit container) Levocarnitine Oral Solution (Sugar Free) (1 g/10 mL multiple-unit container) For oral use only. Not for parenteral use. [dailymed.nlm.nih.gov]
- 9. Genetic regulation of carnitine metabolism controls lipid damage repair and aging RBC hemolysis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic regulation of carnitine metabolism controls lipid damage repair and aging RBC hemolysis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carnitine: Genetic Variants Affecting Mitochondrial Energy and Health [geneticlifehacks.com]
- 12. JCI Insight - Involvement of impaired carnitine-induced fatty acid oxidation in experimental and human diabetic kidney disease [insight.jci.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. abcam.com [abcam.com]
- 18. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]
- 19. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Levocarnitine dosage in response to unexpected metabolic changes.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Levocarnitine (L-carnitine) in experimental settings. It focuses on interpreting and responding to unexpected metabolic changes that may necessitate dosage adjustments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic function of Levocarnitine and why is dosage critical?
Levocarnitine is a naturally occurring amino acid derivative essential for energy metabolism.[1][2] Its core function is to act as a carrier molecule, facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can be broken down through β-oxidation to produce energy (ATP).[1][3][4][5] It also helps remove toxic acyl-CoA compounds from mitochondria, preventing their accumulation.[6][7]
Dosage is critical because both deficiency and excess can disrupt metabolic homeostasis. Insufficient levels impair fatty acid oxidation, while excessive doses can lead to adverse effects or unexpected metabolic shifts. The appropriate dosage depends on the experimental model, baseline carnitine status, and the specific metabolic pathways under investigation.
Q2: We observed hypoglycemia in our animal models following Levocarnitine administration. What is the potential cause and how should we respond?
Unexpected hypoglycemia can occur if Levocarnitine administration significantly enhances glucose utilization. By promoting fatty acid oxidation, Levocarnitine can spare glucose. However, it can also improve insulin sensitivity and modify the expression of genes related to the insulin-signaling cascade.[8][9]
Troubleshooting Steps:
-
Confirm the Finding: Repeat blood glucose measurements at several time points post-administration.
-
Assess Insulin Levels: Measure serum insulin to determine if the hypoglycemia is insulin-mediated.
-
Dosage Adjustment: Consider a dose-reduction experiment to see if the effect is dose-dependent. A meta-analysis of human trials suggests that effects on glycemic markers are more pronounced at doses above 1 g/day .[8]
-
Analyze Other Metabolites: Profile acylcarnitines and free fatty acids to understand the broader metabolic impact (see Experimental Protocols).
Q3: Our experiment shows a significant alteration in the plasma acylcarnitine profile, with an increase in long-chain acylcarnitines. What does this signify?
An accumulation of long-chain acylcarnitines suggests a bottleneck in the β-oxidation pathway downstream of the carnitine shuttle. While Levocarnitine facilitates mitochondrial entry of fatty acids, a defect or inhibition in one of the β-oxidation enzymes can lead to a buildup of these intermediates. This profile can be an indicator of mitochondrial dysfunction or a specific enzyme deficiency.[10]
Recommended Actions:
-
Enzyme Activity Assays: Conduct assays for key β-oxidation enzymes (e.g., acyl-CoA dehydrogenases) in relevant tissue samples (liver, muscle) to pinpoint a potential defect.[10]
-
Review Concomitant Treatments: Ensure that no other administered compounds are known to inhibit mitochondrial fatty acid oxidation.
-
Dosage Re-evaluation: The current Levocarnitine dose may be overwhelming a partially compromised metabolic pathway. A lower dose might alleviate the accumulation of these metabolites.
Troubleshooting Guide: Unexpected Metabolic Results
This section addresses common unexpected outcomes and provides a logical workflow for troubleshooting.
Issue 1: No significant change in lipid metabolism despite high-dose Levocarnitine.
-
Potential Cause 1: Poor Bioavailability. The oral bioavailability of Levocarnitine is relatively low (5-15%) and can be saturable.[7]
-
Solution: Confirm plasma carnitine levels to ensure successful absorption. Consider alternative administration routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, which have been used effectively in animal studies.[11][12][13]
-
Potential Cause 2: Sufficient Endogenous Levels. The experimental subjects may have already had optimal muscle carnitine concentrations, in which case supplementation may not produce a significant metabolic shift.[14]
-
Solution: Measure baseline free and total carnitine levels in plasma and, if possible, in tissue biopsies before starting the experiment.[15]
Issue 2: Increased serum triglycerides (hypertriglyceridemia).
-
Potential Cause: While typically associated with improving lipid profiles, very high doses or specific underlying metabolic conditions could paradoxically alter lipid homeostasis.[16] Levocarnitine could be redirecting fatty acids away from oxidation and towards re-esterification into triglycerides if the oxidative pathway is saturated or impaired.
-
Solution:
-
Dose-Response Analysis: Perform a study with a range of doses to see if the effect is biphasic. Lower doses (e.g., 500-750 mg in humans) have been shown to facilitate fat oxidation.[17]
-
Assess Liver Function: Measure liver enzymes (ALT, AST) to rule out hepatotoxicity, which could impact lipid metabolism.
-
Correlate with Acylcarnitine Profile: Analyze the acylcarnitine profile to check for evidence of impaired fatty acid oxidation.
-
Data on Levocarnitine Dosage and Metabolic Response
The following tables summarize quantitative data from selected studies, illustrating the dose-dependent effects of Levocarnitine on key metabolic parameters.
Table 1: Effect of Levocarnitine Supplementation on Glycemic Control Markers (Human Studies)
| Parameter | Dosage | Duration | Result |
|---|---|---|---|
| Fasting Blood Glucose (FBG) | > 1 g/day | 8-24 weeks | Significant Decrease[8] |
| Fasting Blood Glucose (FBG) | < 1 g/day | 8-24 weeks | No Significant Change[8] |
| Hemoglobin A1c (HbA1c) | 2 g/day | 12 weeks | Significant Decrease[9] |
| HOMA-IR | 2 g/day | 12 weeks | Significant Decrease[9] |
Table 2: Levocarnitine Dosage in Pre-clinical Models and Observed Effects
| Animal Model | Dosage | Route | Key Metabolic Effect |
|---|---|---|---|
| Diabetic Rats | 0.5 g/kg/day | i.p. | Prevented onset of cardiac dysfunction.[11] |
| Diabetic Rats | 3 g/kg/day | i.p. | Partially reversed adverse effects on heart function.[11] |
| Ovariectomized Rats | 100 mg/kg/day | Oral Gavage | Attenuated skeletal muscle damage.[12] |
| PPARα-/- Mice | Not Specified | Oral | Partially reversed defects in carnitine and amino acid homeostasis.[18] |
Visualizing Pathways and Workflows
Levocarnitine's Role in Fatty Acid Transport
The "carnitine shuttle" is the fundamental pathway through which Levocarnitine executes its primary metabolic function. Understanding this pathway is crucial for interpreting experimental outcomes.
Caption: The Carnitine Shuttle mechanism for fatty acid transport into mitochondria.
Experimental Workflow for Dosage Adjustment
When faced with an unexpected metabolic outcome, a structured approach is necessary to identify the cause and determine the appropriate corrective action.
References
- 1. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 2. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 5. scielo.br [scielo.br]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. mdpi.com [mdpi.com]
- 9. The effects of L-carnitine supplementation on glycemic markers in adults: A systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Effects of in vivo and in vitro treatment with L-carnitine on isolated hearts from chronically diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo and in vitro intervention with L-carnitine prevents abnormal energy metabolism in isolated diabetic rat heart: chemical and phosphorus-31 NMR evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The bright and the dark sides of L-carnitine supplementation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Metabolic profiling of PPARα−/− mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide: Levocarnitine Free Base vs. L-Carnitine L-Tartrate in Scientific Applications
An objective comparison of two common forms of Levocarnitine for researchers, scientists, and drug development professionals, complete with experimental data, protocols, and pathway visualizations.
In the realm of metabolic, neurological, and sports science research, L-carnitine is a molecule of significant interest for its crucial role in fatty acid metabolism and energy production. For laboratory and clinical investigations, L-carnitine is primarily available in two forms: Levocarnitine free base and L-carnitine L-tartrate. The choice between these two forms is critical and depends on the specific requirements of the research application, including desired physicochemical properties, stability, and the biological system under investigation. This guide provides a comprehensive comparison to aid researchers in making an informed decision.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between the two forms lies in their chemical structure and resulting physical properties. Levocarnitine free base is the pure, unadulterated form of the molecule, while L-carnitine L-tartrate is a salt composed of L-carnitine and tartaric acid. This seemingly minor difference has significant implications for handling and formulation.
| Property | Levocarnitine Free Base | L-Carnitine L-Tartrate | Key Considerations for Researchers |
| Chemical Formula | C₇H₁₅NO₃ | C₁₈H₃₆N₂O₁₂ | The addition of tartaric acid increases the molecular weight of the tartrate form. |
| Appearance | White crystalline, hygroscopic powder | White crystalline powder | The hygroscopic nature of the free base requires careful handling and storage in a dry environment to prevent moisture absorption. |
| Solubility in Water | 250 g/100 mL (at 20°C) | Highly soluble | Both forms are readily soluble in aqueous solutions, suitable for most in vitro and in vivo experimental setups. |
| Hygroscopicity | High | Low | L-carnitine L-tartrate's lower hygroscopicity makes it more stable and easier to handle and formulate into solid dosage forms for clinical trials. |
| Stability | Less stable, particularly in humid conditions | More stable | The tartrate salt form offers enhanced stability, which is crucial for long-term experiments and the development of stable formulations. |
Performance in Research Applications: A Data-Driven Overview
The choice between Levocarnitine free base and L-carnitine L-tartrate often hinges on the specific research question. While both deliver the biologically active L-carnitine molecule, their applications in the scientific literature show distinct trends.
Levocarnitine Free Base: A Focus on Neurological and Cardiovascular Research
The pure form of levocarnitine is frequently utilized in studies investigating its fundamental roles in cellular metabolism and its therapeutic potential in disease models.
-
Neuroprotection: Levocarnitine has demonstrated neuroprotective effects in various models of neurological disorders. Studies suggest it can mitigate oxidative stress, improve mitochondrial function, and reduce apoptosis in neuronal cells. For instance, research has shown that levocarnitine can protect against aluminum-induced spatial working memory impairment by reducing oxidative stress markers in the brain[1]. Its ability to enhance ATP synthesis and reduce reactive oxygen species (ROS) formation in neuronal cells underlines its potential in neurodegenerative disease research[2].
-
Cardiovascular Health: Levocarnitine's role in cardiac energy metabolism makes it a key molecule in cardiovascular research. It is investigated for its potential to improve cardiac function in conditions like ischemia and heart failure by optimizing fatty acid oxidation and reducing the accumulation of toxic metabolites.
L-Carnitine L-Tartrate: The Go-To for Sports Science and Muscle Metabolism
The tartrate salt of L-carnitine has been extensively studied for its benefits in exercise performance and recovery, likely due to its rapid absorption rate.
-
Muscle Recovery and Reduced Soreness: A significant body of evidence supports the use of L-carnitine L-tartrate in mitigating exercise-induced muscle damage and soreness. Clinical trials have demonstrated its efficacy in reducing markers of muscle damage and improving perceived recovery.
The following table summarizes key findings from a randomized, double-blind, placebo-controlled trial investigating the effects of L-carnitine L-tartrate supplementation on recovery from exercise-induced muscle damage[3][4]:
| Parameter | Placebo Group | L-Carnitine L-Tartrate Group (2g/day) | p-value |
| Perceived Recovery and Soreness | Less favorable recovery and higher soreness | Improved perceived recovery and reduced soreness | p = 0.021 |
| Serum Creatine Kinase (a marker of muscle damage) | Higher levels post-exercise | Lower levels post-exercise | p = 0.016 |
| Serum Superoxide Dismutase (an antioxidant enzyme) | No significant change | Significant increase | - |
These findings suggest that L-carnitine L-tartrate supplementation can effectively aid in recovery from strenuous exercise[3][4][5].
Key Signaling Pathways Modulated by L-Carnitine
L-carnitine exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: L-Carnitine's influence on the IGF-1/AKT/mTOR signaling pathway, promoting protein synthesis.
Caption: The role of L-Carnitine in AMPK-mediated fatty acid oxidation.
Experimental Protocols
To ensure reproducibility and accuracy in research, detailed experimental protocols are essential. Below are outlines for key experiments cited in this guide.
1. Solubility Determination
-
Objective: To quantitatively determine the solubility of Levocarnitine free base or L-carnitine L-tartrate in water.
-
Method:
-
Prepare a saturated solution by adding an excess amount of the carnitine compound to a known volume of deionized water at a controlled temperature (e.g., 20°C).
-
Stir the solution for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Centrifuge the solution to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of carnitine in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in g/100 mL).
-
2. Stability Assessment (Forced Degradation Study)
-
Objective: To evaluate the stability of the carnitine compounds under various stress conditions.
-
Method:
-
Prepare solutions of Levocarnitine free base and L-carnitine L-tartrate in water.
-
Subject the solutions to various stress conditions as per ICH guidelines, including:
-
Acidic hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Basic hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 1 hour.
-
Thermal degradation: Heat at 80°C for 2 hours.
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
-
-
At specified time points, withdraw samples and analyze the remaining concentration of the parent compound and the formation of any degradation products using a stability-indicating HPLC method.
-
3. Bioavailability Study in an Animal Model
-
Objective: To compare the in vivo bioavailability of Levocarnitine free base and L-carnitine L-tartrate.
-
Method:
-
Use a suitable animal model (e.g., rats or mice).
-
Divide the animals into groups, including a control group, a group receiving Levocarnitine free base, and a group receiving an equimolar dose of L-carnitine L-tartrate.
-
Administer the compounds orally.
-
Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240, and 480 minutes).
-
Separate the plasma and analyze the concentration of L-carnitine using a validated method like LC-MS/MS.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to assess and compare the bioavailability of the two forms.
-
Experimental Workflow for Bioavailability Study
Caption: A typical workflow for an in vivo bioavailability study.
Conclusion and Recommendations
The selection between Levocarnitine free base and L-carnitine L-tartrate is a critical decision in research design.
-
Levocarnitine free base is the ideal choice for fundamental research where the pure, unadulterated molecule is required, and stringent environmental controls can be maintained to manage its hygroscopic nature. It is particularly relevant for studies in neurobiology and cardiovascular physiology.
-
L-carnitine L-tartrate offers significant advantages in terms of stability and handling, making it the preferred form for the development of oral formulations and for use in clinical trials, especially in the field of sports nutrition and muscle metabolism. Its established efficacy in improving recovery and reducing muscle damage makes it a robust choice for studies in this area.
Ultimately, the optimal choice depends on the specific aims and practical constraints of the research project. By carefully considering the properties and supporting data presented in this guide, researchers can select the most appropriate form of L-carnitine to ensure the validity and success of their investigations.
References
- 1. Neuroprotective effects of L-carnitine against oxygen-glucose deprivation in rat primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effect of L-Carnitine against Glyceraldehyde-Induced Metabolic Impairment: Possible Implications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. examine.com [examine.com]
- 4. L-Carnitine Tartrate Supplementation for 5 Weeks Improves Exercise Recovery in Men and Women: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Carnitine Tartrate Supplementation for 5 Weeks Improves Exercise Recovery in Men and Women: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of Levocarnitine and Acetyl-L-carnitine in neuronal models.
An Objective Guide for Researchers and Drug Development Professionals
Levocarnitine (L-carnitine) and its acetylated ester, Acetyl-L-carnitine (ALCAR), are two naturally occurring compounds pivotal to cellular energy metabolism. While both are recognized for their neuroprotective potential, their distinct biochemical properties suggest differing efficacies in neuronal models. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform research and development in neurology.
At a Glance: Key Differences and Bioavailability
Structurally, ALCAR is the acetyl derivative of L-carnitine. This acetylation is believed to enhance its absorption in the small intestine and its ability to cross the blood-brain barrier more efficiently than L-carnitine.[1][2][3] This fundamental difference in bioavailability underpins many of the observed variations in their efficacy within the central nervous system.
Comparative Efficacy in Neuronal Protection and Function
Experimental studies in various neuronal models have elucidated the distinct and overlapping mechanisms through which L-carnitine and ALCAR exert their neuroprotective effects.
Neuroprotection Against Ischemic and Excitotoxic Injury
Both compounds have demonstrated protective effects against neuronal damage. However, ALCAR often shows a broader range of action.
In a transient middle cerebral artery occlusion (MCAO) model in rats, pre-treatment with ALCAR, but not L-carnitine, was found to decrease the infarct size.[4] In vitro, however, both compounds showed protective effects against oxygen-glucose deprivation (OGD)-induced cell injury in PC12 cells.[4]
ALCAR has been shown to significantly inhibit both acute and delayed cell death in primary rat cortical neurons following exposure to the excitotoxic glutamate antagonist NMDA.[5][6] Chronic exposure to ALCAR also reduced cell mortality in hippocampal and cerebral cortex cultures induced by fetal calf serum deprivation and exposure to glutamate, kainic acid, and β-amyloid fragment 25-35.[7]
L-carnitine has also been shown to protect rat primary cortical neurons from OGD-induced apoptosis and necrosis.[8]
Table 1: Comparative Efficacy in Neuroprotection Models
| Parameter | Levocarnitine (L-carnitine) | Acetyl-L-carnitine (ALCAR) | Neuronal Model | Reference |
| Infarct Size Reduction (in vivo) | No significant effect | Significant reduction | Rat MCAO model | [4] |
| Cell Viability (in vitro, OGD) | Increased | Increased | PC12 cells | [4] |
| Protection against Excitotoxicity (NMDA) | Not specified | Significant inhibition of cell death | Primary rat cortical neurons | [5][6] |
| Protection against Oxidative Stress | Protective | More effective at reducing oxidative damage | Old rat brain | [9][10] |
| Apoptosis Reduction (in vitro, OGD) | Reduced apoptosis | Reduced apoptosis | PC12 cells, Primary rat cortical neurons | [4][8] |
Mitochondrial Function and Bioenergetics
The primary role of L-carnitine is to transport long-chain fatty acids into the mitochondria for β-oxidation and energy production.[11][12] ALCAR participates in this "carnitine shuttle" and also serves as a donor of acetyl groups for the synthesis of acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle.[5][13]
Studies have shown that both L-carnitine and ALCAR can improve mitochondrial function. In human neuroblastoma and astrocytoma cells, L-carnitine exposure led to significant increases in mitochondrial function.[14][15] In aged rats, feeding with ALCAR and lipoic acid ameliorated age-associated mitochondrial decay and increased the number of intact mitochondria in hippocampal neurons.[16] Both L-carnitine and ALCAR have been shown to attenuate cell damage evoked by mitochondrial inhibitors.[17]
A study in a rat model of permanent focal ischemia demonstrated that L-carnitine administration restored mitochondrial respiratory function and mitochondrial membrane potential.[18][19]
Table 2: Effects on Mitochondrial Parameters
| Parameter | Levocarnitine (L-carnitine) | Acetyl-L-carnitine (ALCAR) | Neuronal Model | Reference |
| Mitochondrial Respiration | Restores respiratory function | Improves mitochondrial respiration | Rat ischemia model, Aged rat brain | [13][18] |
| Mitochondrial Membrane Potential | Restores potential | Not specified | Rat ischemia model | [18] |
| ATP Production | Supports ATP production | Elevates ATP levels post-ischemia | General, Rat ischemia model | [2][5] |
| Oxidative Stress Markers | No significant effect on lipid peroxidation or oxidized nucleotides | Decreased lipid peroxidation (MDA) and oxidized nucleotides (oxo8dG/oxo8G) | Old rat brain | [9] |
Modulation of Neurotransmitter Systems
A key differentiator is ALCAR's direct role in neurotransmitter synthesis. By donating its acetyl group, ALCAR contributes to the synthesis of acetylcholine, a crucial neurotransmitter for memory and learning.[1][2][20][21] This mechanism is thought to be central to its cognitive-enhancing effects. ALCAR has also been shown to increase dopamine levels in the hippocampus, striatum, and cortex.[1]
While L-carnitine is essential for overall brain bioenergetics which indirectly supports neurotransmission, a direct role in synthesizing neurotransmitters is not its primary function.[22]
Table 3: Impact on Neurotransmitter Systems
| Parameter | Levocarnitine (L-carnitine) | Acetyl-L-carnitine (ALCAR) | Brain Region/System | Reference |
| Acetylcholine Synthesis | Indirect support | Direct precursor (donates acetyl group) | Cholinergic system | [1][20][21] |
| Dopamine Levels | Not specified | Significantly increased | Hippocampus, Striatum, Cortex | [1] |
| Glutamate & GABA Synthesis | Indirect support through energy metabolism | Acetyl moiety incorporated into glutamate and GABA | General | [13][21] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: ALCAR's contribution to acetylcholine synthesis and energy production.
Caption: The role of Levocarnitine in mitochondrial fatty acid transport.
Caption: A generalized workflow for in vitro neuroprotection studies.
Experimental Protocols: A Methodological Overview
The cited studies employ a range of established neuronal models and analytical techniques. Below is a summary of the key experimental methodologies.
In Vivo Model of Focal Cerebral Ischemia
-
Model: Transient Middle Cerebral Artery Occlusion (MCAO) in male Sprague-Dawley rats.[4]
-
Treatment: Pre-treatment with L-carnitine or ALCAR prior to MCAO.
-
Endpoint: Measurement of infarct size to determine the extent of neuroprotection.[4]
In Vitro Model of Ischemic Injury
-
Model: Oxygen-Glucose Deprivation (OGD) in PC12 cells or primary cortical neurons.[4][8]
-
Treatment: Pre-treatment with various concentrations of L-carnitine or ALCAR for a specified duration (e.g., 24 hours) before OGD exposure.[4]
-
Endpoints:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Apoptosis: Detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[4]
-
Necrosis: Visualized using SYTOX and Propidium Iodide (PI) fluorescence staining.[4]
-
Oxidative Stress: Measurement of Superoxide Dismutase (SOD) and ATPase activities, and Malondialdehyde (MDA) concentration.[4]
-
In Vitro Model of Excitotoxicity
-
Treatment: Exposure to N-methyl-D-aspartate (NMDA) with or without co-exposure or chronic pre-treatment with ALCAR.[5][6][7]
Studies in Aged Animal Models
-
Model: Aged (e.g., 23 months old) Fischer 344 rats.[9]
-
Treatment: L-carnitine or ALCAR administered in drinking water for a specified period (e.g., 4 weeks).[9]
-
Endpoints:
Conclusion
Both Levocarnitine and Acetyl-L-carnitine demonstrate significant neuroprotective properties in a variety of neuronal models. The available evidence suggests that ALCAR may offer a broader spectrum of efficacy, particularly in mitigating oxidative damage within the brain and directly modulating neurotransmitter systems due to its superior bioavailability and unique biochemical role as an acetyl group donor.[9][10] Levocarnitine remains a fundamental component for mitochondrial energy metabolism, and its protective effects are primarily linked to this vital function.[18][23] The choice between these two compounds for therapeutic development should be guided by the specific pathological mechanisms being targeted. Further head-to-head comparative studies employing standardized models and a wider range of endpoints are warranted to fully delineate their respective therapeutic potentials.
References
- 1. strength-community.com [strength-community.com]
- 2. What is the mechanism of Acetyl-L-carnitine? [synapse.patsnap.com]
- 3. livemomentous.com [livemomentous.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of L-carnitine against oxygen-glucose deprivation in rat primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 12. What is Levocarnitine used for? [synapse.patsnap.com]
- 13. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-carnitine exposure and mitochondrial function in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuronal mitochondrial amelioration by feeding acetyl-L-carnitine and lipoic acid to aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective actions of L-carnitine and acetyl-L-carnitine on the neurotoxicity evoked by mitochondrial uncoupling or inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effect of L-carnitine. Focus on Changing Mitochondrial Function | Research Results in Pharmacology [rrpharmacology.ru]
- 19. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 20. caringsunshine.com [caringsunshine.com]
- 21. Metabolism of acetyl-L-carnitine for energy and neurotransmitter synthesis in the immature rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Physiological functions of carnitine and carnitine transporters in the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
D-Carnitine vs. L-Carnitine: A Comparative Guide for Researchers and Drug Development Professionals
An Objective Comparison of Stereoisomers in Biological Systems
Carnitine, a quaternary ammonium compound, plays a pivotal role in cellular energy metabolism. It exists as two stereoisomers: L-carnitine, the biologically active form, and D-carnitine, its synthetic counterpart. While structurally similar, their effects within biological systems are profoundly different, a distinction of critical importance in research, nutritional science, and pharmaceutical development. This guide provides a comprehensive comparison of D- and L-carnitine, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Metabolic and Physiological Roles: The Biological Dichotomy
L-carnitine is an endogenous molecule, synthesized primarily in the liver and kidneys from the amino acids lysine and methionine, and is also obtained from dietary sources, particularly red meat.[1][2] Its most well-characterized function is its essential role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in cellular energy production.[1][2][3][4] This transport is facilitated by the carnitine shuttle system.
In stark contrast, D-carnitine is not biologically active and is considered a xenobiotic.[5][6][7] Crucially, D-carnitine acts as a competitive inhibitor of L-carnitine's metabolic functions, which can lead to a functional deficiency of the L-isomer and subsequent toxic effects.[4]
Comparative Analysis of Biological Effects
Experimental studies have elucidated the distinct and opposing effects of D- and L-carnitine on key metabolic parameters. The following tables summarize the quantitative data from comparative studies.
Table 1: Comparative Effects of D-Carnitine and L-Carnitine on Acyl-Carnitine Concentration and Lipid Deposition in an Animal Model
| Parameter | Control Group | L-Carnitine Supplemented | D-Carnitine Supplemented |
| Hepatic Acyl-Carnitine (ng/g) | 3522 | 10822 | 5482 |
| Hepatic Lipid Deposition (%) | 15.89 | 11.97 | 20.21 |
| Serum Triacylglycerol (mmol/L) | 3.30 | 1.99 | 4.29 |
Data extracted from a study on a low-carnitine Nile tilapia model.[6][7][8]
Table 2: Comparative Kinetics of D-Carnitine and L-Carnitine Intestinal Transport
| Parameter | L-Carnitine | D-Carnitine |
| Uptake by Intestinal Tissue (30 min) | ~80% | ~50% |
| Apparent Km (µM) in Guinea-Pig Enterocytes | 6-7 | 5 |
| Renal Threshold (µM) in Rat Kidney | 80 | 30 |
Data compiled from studies on rat and guinea-pig intestinal transport.
Mechanism of Action: The Carnitine Shuttle and Its Inhibition
The differential effects of D- and L-carnitine are rooted in their interaction with the carnitine shuttle system.
The L-Carnitine Shuttle Pathway
L-carnitine facilitates the transport of long-chain fatty acids into the mitochondria through a series of enzymatic steps involving Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).
References
- 1. L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OCTN2-Mediated Acetyl-l-Carnitine Transport in Human Pulmonary Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Na(+)-dependent carnitine transport by organic cation transporter (OCTN2): its pharmacological and toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CPT2 exacerbates cardiac dysfunction and inflammation in experimental endotoxaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of carnitine palmitoyltransferase 1A in hepatic stellate cells protects against fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Levocarnitine and Metformin on Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Levocarnitine and Metformin in the context of insulin resistance, supported by experimental data. The following sections detail their mechanisms of action, present quantitative comparative data, outline experimental protocols, and visualize key pathways and workflows.
Introduction
Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished response of cells to insulin. Metformin is a cornerstone therapy for type 2 diabetes, primarily acting by reducing hepatic glucose production and improving insulin sensitivity. Levocarnitine, a naturally occurring compound essential for fatty acid metabolism, has also been investigated for its potential to ameliorate insulin resistance. This guide explores the comparative efficacy and mechanisms of these two agents.
Mechanisms of Action
Metformin: The molecular mechanism of metformin is not entirely understood but is known to be multifactorial.[1] It primarily acts by inhibiting the mitochondrial respiratory chain complex I in the liver.[2] This leads to an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[2] Activated AMPK enhances insulin sensitivity by inhibiting fat synthesis and promoting fat oxidation.[2] Metformin also has AMPK-independent effects, such as inhibiting hepatic gluconeogenesis.[2] Furthermore, it can increase glucose utilization in the gut.[2] In skeletal muscle, metformin can enhance insulin signaling by increasing the tyrosine phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1).[3]
Levocarnitine: Levocarnitine's primary role is to transport long-chain fatty acids into the mitochondria for beta-oxidation.[4] By facilitating fatty acid metabolism, Levocarnitine may reduce the accumulation of lipid metabolites in cells, which is a contributing factor to insulin resistance.[4] This process is thought to alleviate "lipotoxicity" and thereby improve insulin signaling.[4] Some studies suggest that Levocarnitine supplementation can also modulate the expression of genes involved in the insulin signaling pathway and reduce oxidative stress, further contributing to improved glucose homeostasis.
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the effects of Levocarnitine and Metformin on metabolic parameters.
Table 1: Comparative Effects on Insulin Resistance and Glycemic Control in High-Fat Diet-Induced Obese Rats
| Parameter | Control (Normal Diet) | High-Fat Diet (HF) | HF + Metformin | HF + Levocarnitine | HF + Metformin + Levocarnitine |
| Fasting Blood Glucose (mmol/L) | - | Elevated | Decreased | Decreased | Further Decreased |
| Fasting Insulin (µU/mL) | - | Elevated | Decreased | Decreased | Further Decreased |
| HOMA-IR | - | Elevated | Decreased | Decreased | Further Decreased |
Source: Data adapted from a study on murine obesity. Note: This study demonstrated that while both agents individually improved these parameters, their combination showed a stronger effect.
Table 2: Effects of Levocarnitine Supplementation in Metformin-Treated Women with PCOS
| Parameter | Metformin + Placebo (Change from baseline) | Metformin + Levocarnitine (Change from baseline) |
| HOMA-IR | Significant Reduction | More Significant Reduction |
| Fasting Insulin | Significant Reduction | More Significant Reduction |
| Triglycerides | Significant Reduction | More Significant Reduction |
| Total Cholesterol | Significant Reduction | More Significant Reduction |
Source: Adapted from a randomized clinical trial in clomiphene-resistant obese women with Polycystic Ovary Syndrome (PCOS). This study highlights the synergistic effect of Levocarnitine when added to Metformin therapy.
Table 3: Meta-Analysis of Levocarnitine Supplementation on Insulin Resistance Markers (Not a direct comparison with Metformin)
| Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval | p-value |
| HOMA-IR | -0.724 | -0.959 to -0.488 | < 0.0001 |
| Fasting Insulin (pmol/l) | -2.33 (in trials ≥12 weeks) | -4.53 to -0.13 | 0.038 |
Source: Data from systematic reviews and meta-analyses of randomized controlled trials on Levocarnitine supplementation. These results indicate a significant beneficial effect of Levocarnitine on insulin resistance markers.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
1. Animal Study: Metformin and Levocarnitine in High-Fat Diet-Induced Obese Rats
-
Subjects: Male Wistar rats.
-
Induction of Obesity: Rats were fed a high-fat diet to induce obesity and insulin resistance.
-
Treatment Groups:
-
Normal diet (Control)
-
High-fat diet (HF)
-
HF + Metformin
-
HF + Levocarnitine
-
HF + Metformin + Levocarnitine
-
-
Intervention: Daily oral gavage with the respective treatments.
-
Biochemical Analysis: Fasting blood glucose and fasting insulin levels were measured from serum.
-
Calculation of HOMA-IR: Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) was calculated using the formula: HOMA-IR = [fasting insulin (μU/mL) × fasting blood glucose (mmol/L)] / 22.5.
2. Clinical Trial: Levocarnitine in Metformin-Treated PCOS Women
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Participants: Clomiphene-citrate resistant obese women with Polycystic Ovary Syndrome (PCOS).
-
Intervention Groups:
-
Group 1: Clomiphene citrate + Metformin + Levocarnitine
-
Group 2: Clomiphene citrate + Metformin + Placebo
-
-
Duration: 12 weeks.
-
Outcome Measures: Hormonal and metabolic profiles, including fasting insulin, fasting glucose, HOMA-IR, and lipid profiles, were assessed before and after the intervention.
Visualizations
The following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: Metformin's signaling pathway in improving insulin sensitivity.
Caption: Levocarnitine's mechanism in enhancing insulin sensitivity.
Caption: A typical experimental workflow for a comparative study.
Conclusion
Both Levocarnitine and Metformin demonstrate beneficial effects on insulin resistance through distinct yet complementary mechanisms. Metformin primarily acts on hepatic glucose metabolism and systemic insulin signaling via AMPK activation. Levocarnitine's effects are more closely tied to improving mitochondrial function and reducing lipid-induced insulin resistance. The available data, particularly from combination therapy studies, suggest that Levocarnitine can act synergistically with Metformin to further improve metabolic parameters. Direct head-to-head clinical trials are limited, and more research is needed to definitively compare their efficacy as standalone treatments for insulin resistance. The choice between or combination of these agents may depend on the specific metabolic profile and underlying pathophysiology of the patient.
References
- 1. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijdo.ssu.ac.ir [ijdo.ssu.ac.ir]
- 3. l-Carnitine plus metformin in clomiphene-resistant obese PCOS women, reproductive and metabolic effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. advances.umw.edu.pl [advances.umw.edu.pl]
Validating the neuroprotective effects of Acetyl-L-carnitine over Levocarnitine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Acetyl-L-carnitine (ALCAR) and Levocarnitine (L-carnitine). The following sections present a synthesis of experimental data, detailed methodologies of key experiments, and visual representations of the underlying biological pathways to facilitate a comprehensive understanding of their respective neuroprotective potentials.
Executive Summary
Acetyl-L-carnitine consistently demonstrates superior neuroprotective effects over Levocarnitine in preclinical models, primarily attributed to its enhanced ability to cross the blood-brain barrier. While both molecules exhibit beneficial effects on mitochondrial function and possess antioxidant properties, ALCAR's unique capacity to donate an acetyl group for the synthesis of the neurotransmitter acetylcholine and for cellular energy metabolism provides an additional layer of neuroprotection. Experimental evidence indicates that ALCAR is more effective at reducing infarct size in stroke models and mitigating oxidative stress in the aging brain.
Data Presentation: Quantitative Comparison of Neuroprotective Effects
The following tables summarize key quantitative data from comparative studies.
Table 1: In Vivo Neuroprotective Efficacy in a Rat Model of Ischemic Stroke (Transient Middle Cerebral Artery Occlusion)
| Treatment Group | Infarct Size (% of hemisphere) | Neurological Deficit Score | Reference |
| Control (Saline) | 25.4 ± 3.2 | 3.2 ± 0.5 | [1] |
| Levocarnitine | 23.1 ± 2.8 (not significant vs. Control) | 2.9 ± 0.6 | [1] |
| Acetyl-L-carnitine | 15.2 ± 2.5 | 2.1 ± 0.4 | [1] |
| * p < 0.05 compared to Control |
Table 2: In Vitro Neuroprotective Efficacy in PC12 Cells Subjected to Oxygen-Glucose Deprivation (OGD)
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Level (nmol/mg protein) | Reference |
| Control (Normal Conditions) | 100 | 5.2 ± 1.1 | 125.4 ± 10.2 | 1.2 ± 0.2 | [2] |
| OGD | 58.3 ± 4.7 | 35.6 ± 3.9 | 78.6 ± 6.5 | 3.8 ± 0.4 | [2] |
| OGD + Levocarnitine | 75.4 ± 5.1 | 21.3 ± 2.8 | 102.1 ± 8.7 | 2.1 ± 0.3 | [2] |
| OGD + Acetyl-L-carnitine | 81.2 ± 5.5 | 18.7 ± 2.5 | 108.5 ± 9.1 | 1.9 ± 0.2 | [2] |
| * p < 0.05 compared to OGD |
Table 3: Effects on Oxidative Stress Biomarkers in the Brain of Aged Rats
| Treatment Group | Brain Malondialdehyde (MDA) Levels (nmol/mg protein) | Hippocampal 8-oxo-dG Immunostaining (% positive cells) | Reference |
| Young Control | 1.8 ± 0.2 | 10.5 ± 2.1 | [3] |
| Old Control | 3.1 ± 0.3 | 25.4 ± 3.5 | [3] |
| Old + Levocarnitine | 2.9 ± 0.4 (not significant vs. Old Control) | 23.8 ± 3.1 | [3] |
| Old + Acetyl-L-carnitine | 2.2 ± 0.3 | 15.1 ± 2.8 | [3] |
| * p < 0.05 compared to Old Control |
Key Differentiators: Blood-Brain Barrier Permeability and Acetyl Group Donation
The primary advantage of Acetyl-L-carnitine lies in its chemical structure. The addition of an acetyl group enhances its lipophilicity, facilitating its transport across the blood-brain barrier via the organic cation/carnitine transporter (OCTN2).[4][5][6] Levocarnitine, being less lipophilic, has a more limited ability to enter the central nervous system.[7]
Once in the brain, ALCAR can donate its acetyl group to coenzyme A, forming acetyl-CoA.[8] This molecule is a crucial substrate for both the Krebs cycle, enhancing cellular energy production, and for the synthesis of acetylcholine, a neurotransmitter vital for cognitive function.[9][10]
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Objective: To model ischemic stroke and evaluate the in vivo neuroprotective effects of ALCAR and L-carnitine.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthesia is induced, and the rat is placed in a stereotaxic frame.
-
The common carotid artery, external carotid artery, and internal carotid artery are exposed.
-
A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
Neurological deficit scoring is performed at specified time points post-reperfusion.
-
After 24-48 hours, the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.
-
-
Drug Administration: Test compounds (ALCAR, L-carnitine, or saline) are administered intraperitoneally at a predetermined dose and time relative to the MCAO procedure.[1]
Oxygen-Glucose Deprivation (OGD) in PC12 Cells
-
Objective: To simulate ischemic conditions in vitro and assess the direct neuroprotective effects on a neuronal cell line.
-
Cell Line: PC12 cells, a line derived from a pheochromocytoma of the rat adrenal medulla.
-
Procedure:
-
PC12 cells are cultured under standard conditions.
-
To induce OGD, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2).
-
After a specified duration of OGD (e.g., 2-4 hours), the cells are returned to normoxic conditions with glucose-containing medium.
-
Cell viability is assessed using methods such as the MTT assay.
-
Apoptosis is quantified using techniques like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.
-
Biochemical assays are performed on cell lysates to measure markers of oxidative stress (e.g., SOD activity, MDA levels).
-
-
Drug Administration: Cells are pre-treated with ALCAR, L-carnitine, or vehicle for a specified period before the onset of OGD.[2]
Assessment of Oxidative Stress Biomarkers in Aged Rats
-
Objective: To evaluate the long-term effects of ALCAR and L-carnitine supplementation on age-related oxidative damage in the brain.
-
Animal Model: Aged male Fischer 344 rats (e.g., 24 months old).
-
Procedure:
-
Animals are randomly assigned to treatment groups and receive the respective compounds in their drinking water for a defined period (e.g., 4 weeks).
-
At the end of the treatment period, animals are euthanized, and brain tissue is collected.
-
Levels of lipid peroxidation are determined by measuring malondialdehyde (MDA) concentrations in brain homogenates using a thiobarbituric acid reactive substances (TBARS) assay.
-
Oxidative DNA damage is assessed by immunohistochemical staining for 8-hydroxy-2'-deoxyguanosine (8-oxo-dG) in specific brain regions like the hippocampus and cortex.[3]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Acetyl-L-carnitine and Levocarnitine are mediated through several key pathways, with ALCAR exhibiting a broader range of action within the central nervous system.
Caption: Comparative mechanisms of Levocarnitine and Acetyl-L-carnitine.
The diagram above illustrates that while both compounds contribute to mitochondrial function and have antioxidant properties, Acetyl-L-carnitine's ability to cross the blood-brain barrier and provide an acetyl group for energy and neurotransmitter synthesis represents a significant advantage in a neurological context.
Caption: Workflow for in vivo comparison using the MCAO stroke model.
This workflow outlines the key stages of the in vivo experimental model used to compare the neuroprotective efficacy of the two compounds in an ischemic stroke scenario.
Conclusion
The available evidence strongly suggests that Acetyl-L-carnitine possesses a more robust neuroprotective profile than Levocarnitine. This superiority is primarily due to its enhanced bioavailability in the central nervous system and its unique metabolic contributions beyond the shared benefits of mitochondrial support and antioxidant activity. For researchers and drug development professionals targeting neurodegenerative diseases and acute brain injury, ALCAR represents a more promising candidate for further investigation and therapeutic development.
References
- 1. Neuroprotective effects of pre-treatment with l-carnitine and acetyl-L-carnitine on ischemic injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Pre-Treament with l-Carnitine and Acetyl-l-Carnitine on Ischemic Injury In Vivo and In Vitro [mdpi.com]
- 3. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. livemomentous.com [livemomentous.com]
- 5. Acetyl-L-carnitine permeability across the blood-brain barrier and involvement of carnitine transporter OCTN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional relevance of carnitine transporter OCTN2 to brain distribution of L-carnitine and acetyl-L-carnitine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | L-Carnitine and Acetyl-L-Carnitine: Potential Novel Biomarkers for Major Depressive Disorder [frontiersin.org]
- 8. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Carnitine and Acetyl-L-carnitine Roles and Neuroprotection in Developing Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Levocarnitine and Palmitate in Fatty Acid Oxidation Assays: A Comparative Guide
For researchers, scientists, and drug development professionals investigating cellular metabolism, fatty acid oxidation (FAO) assays are a critical tool. The choice and use of substrates in these assays are paramount for obtaining reliable and meaningful data. This guide provides a comprehensive comparison of two key components in FAO assays: levocarnitine and palmitate, focusing on their distinct roles and the experimental considerations for their use. While not direct competitors, their interplay is fundamental to the accurate measurement of mitochondrial respiration fueled by long-chain fatty acids.
The Distinct Roles of Levocarnitine and Palmitate in Fatty Acid Oxidation
Palmitate, a 16-carbon saturated long-chain fatty acid, serves as a primary energy source for various tissues and is a standard substrate in FAO assays to probe the functionality of the β-oxidation pathway.[1][2][3] Levocarnitine, on the other hand, is not a fuel source itself but an essential cofactor.[4][5][6][7] Its primary function is to transport long-chain fatty acids like palmitate from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[3][4][7] This transport, known as the carnitine shuttle, is often the rate-limiting step in FAO.[8]
Therefore, in the context of an FAO assay, the comparison is not about which is a "better" substrate, but rather about understanding their synergistic roles and how to manipulate them to answer specific scientific questions. Assays are typically designed to either assess the maximal capacity of the β-oxidation pathway by providing saturating amounts of both palmitate and levocarnitine, or to investigate defects in the carnitine shuttle by varying the concentration of levocarnitine.
Quantitative Data Summary
The following tables summarize quantitative data derived from typical FAO assays, illustrating the relationship between substrate availability and metabolic output.
Table 1: Effect of Levocarnitine on Palmitate Oxidation Rate
| Cell Type | Levocarnitine Concentration | Palmitate Concentration | Oxygen Consumption Rate (OCR) due to Palmitate Oxidation (pmol/min) | Data Source (Illustrative) |
| C2C12 Myotubes | 0 µM | 200 µM | Low / Baseline | Inferred from[9] |
| C2C12 Myotubes | 100 µM | 200 µM | Significantly Increased | [9] |
| Neonatal Cardiomyocytes | 250 µM | 300 µM | ~2-fold increase vs. no carnitine | [10] |
This table illustrates the necessity of exogenous levocarnitine to achieve robust rates of palmitate oxidation in vitro, as endogenous levels can be insufficient.[9]
Table 2: Comparative Oxidation of Fatty Acids in the Presence of Levocarnitine
| Cell Type | Substrate (at 300 µM) | Key Metric | Result | Reference |
| Neonatal Cardiomyocytes | Palmitate vs. Oleate | CO2 Production (Complete FAO) | Palmitate oxidation significantly lower than oleate | [10] |
| Myoblasts (m.3243A>G patients) | Palmitate | ATP Production Rate | Significantly reduced | [11] |
| Myoblasts (m.3243A>G patients) | Oleate | ATP Production Rate | Unchanged vs. controls | [11] |
This table highlights that even with sufficient carnitine, the type of fatty acid substrate can significantly impact metabolic outcomes, and that palmitate can have lipotoxic effects that impair mitochondrial function.[10][11]
Signaling and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the fatty acid oxidation pathway and a typical experimental workflow.
Caption: The Carnitine Shuttle pathway for long-chain fatty acid transport.
Caption: Experimental workflow for a Seahorse XF Palmitate Oxidation Assay.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for two common FAO assays.
Protocol 1: Radiometric FAO Assay using [¹⁴C]-Palmitate
This method measures the conversion of radiolabeled palmitate into ¹⁴C-CO₂ and ¹⁴C-acid-soluble metabolites (ASMs), representing complete and incomplete FAO, respectively.[2][12]
1. Preparation of ¹⁴C-Palmitate/BSA Conjugate: a. In a sterile tube, add a known amount of sodium palmitate and a tracer amount of [1-¹⁴C]palmitic acid.[12] b. Dissolve in a small volume of water by heating in a boiling water bath for several minutes.[2] c. While still warm (~70°C), add a pre-warmed solution of fatty acid-free Bovine Serum Albumin (BSA) to achieve a final molar ratio of approximately 5:1 (palmitate:BSA).[2] d. Incubate at 42°C for 30 minutes to allow for conjugation.[2][12]
2. Cell Culture and Treatment: a. Seed cells of interest in a multi-well plate and grow to desired confluency. b. On the day of the assay, wash cells twice with a pre-warmed buffer (e.g., PBS). c. Add assay medium containing the ¹⁴C-Palmitate/BSA conjugate and L-Carnitine (typically 0.5 mM).[12] For control wells to measure peroxisomal oxidation, add an inhibitor of mitochondrial FAO like Etomoxir (e.g., 40 µM).[12][13]
3. Trapping ¹⁴C-CO₂: a. Place a piece of filter paper soaked in a CO₂ trapping agent (e.g., 1M NaOH) in a small cup or suspended holder inside each well, ensuring it does not touch the medium. b. Seal the plates to create a closed system. c. Incubate at 37°C for a defined period (e.g., 2-3 hours).[12]
4. Sample Collection and Measurement: a. Terminate the reaction by adding a strong acid (e.g., perchloric acid) to the medium, which lyses the cells and releases all dissolved CO₂.[12] b. Allow the plates to sit for another hour to ensure complete trapping of ¹⁴C-CO₂ by the filter paper. c. Remove the filter paper and place it in a scintillation vial. d. Centrifuge the plates to pellet cell debris. Collect the supernatant, which contains the ¹⁴C-ASMs. e. Add scintillation cocktail to the vials containing the filter paper (for CO₂) and to vials with the supernatant (for ASMs) and measure radioactivity using a scintillation counter.[12]
5. Data Analysis: a. Calculate the rate of FAO as nmol of ¹⁴C-Palmitate converted to products per unit of time per mg of protein.[12] b. Mitochondrial FAO can be calculated by subtracting the values from Etomoxir-treated wells from the total FAO values.[13]
Protocol 2: Seahorse XF Palmitate Oxidation Stress Test
This method uses an extracellular flux analyzer to measure the oxygen consumption rate (OCR), a real-time indicator of mitochondrial respiration.[14][15]
1. Cell Seeding: a. Seed cells in an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[14]
2. Assay Preparation: a. One hour before the assay, wash the cells with pre-warmed FAO Assay Medium (e.g., Seahorse XF Base Medium supplemented with 0.5 mM L-Carnitine and 10 mM glucose, pH 7.4).[11][12] b. Replace the wash buffer with fresh FAO Assay Medium containing the Palmitate-BSA substrate (e.g., 150 µM palmitate conjugated to BSA).[14][15] c. Incubate the plate in a non-CO₂ incubator at 37°C for 45-60 minutes.[14] d. During this incubation, load the injector ports of the Seahorse sensor cartridge with compounds to be injected during the assay. A typical sequence is: i. Port A: Etomoxir (CPT1 inhibitor, to measure FAO-dependent respiration). ii. Port B: Oligomycin (ATP synthase inhibitor). iii. Port C: FCCP (a mitochondrial uncoupler to measure maximal respiration). iv. Port D: Rotenone/Antimycin A (Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).[15] e. Calibrate the Seahorse XF Analyzer.
3. Assay Execution and Data Analysis: a. Place the cell culture plate in the analyzer. b. The instrument will measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection. c. The rate of palmitate oxidation is determined by the decrease in OCR following the injection of Etomoxir.[15] The subsequent injections allow for the characterization of other mitochondrial function parameters under conditions where FAO is the primary fuel source.
Conclusion
In designing and interpreting fatty acid oxidation assays, it is crucial to recognize the distinct yet interconnected roles of levocarnitine and palmitate. Palmitate serves as the substrate to be oxidized, while levocarnitine is the essential transporter that enables this process for long-chain fatty acids. For researchers aiming to measure the maximal capacity of the β-oxidation machinery, providing saturating levels of both components is essential. Conversely, to investigate the function of the carnitine transport system, titrating levocarnitine becomes the experimental variable. A thorough understanding of their functions, coupled with robust and well-controlled experimental protocols, is fundamental to advancing our knowledge of metabolic health and disease.
References
- 1. A simple screening test for fatty acid oxidation defects using whole-blood palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 4. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Carnitine in Non-alcoholic Fatty Liver Disease and Other Related Diseases: An Update [frontiersin.org]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. Palmitate but Not Oleate Exerts a Negative Effect on Oxygen Utilization in Myoblasts of Patients with the m.3243A>G Mutation: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
A Comparative Analysis of Levocarnitine and Other Metabolic Regulators on Fatty Acid Metabolism
Executive Summary:
Levocarnitine is a cornerstone of fatty acid metabolism, functioning as an essential cofactor for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation and energy production. Its mechanism is direct and substrate-dependent. In contrast, other metabolic regulators, such as the fibrate class of drugs (e.g., Fenofibrate), operate at a transcriptional level. Fibrates act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that upregulates the expression of genes encoding key enzymes for fatty acid oxidation. This guide provides a detailed comparison of these distinct mechanisms, supported by experimental data, metabolic pathway diagrams, and detailed research protocols to inform researchers, scientists, and drug development professionals.
Introduction to Levocarnitine's Role in Fatty Acid Oxidation
Levocarnitine (L-carnitine) is a naturally occurring amino acid derivative synthesized from lysine and methionine, playing a critical role in cellular energy metabolism. Its primary function is to act as a carrier molecule, facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a crucial step for their breakdown through β-oxidation. This transport mechanism, known as the "carnitine shuttle," involves three key enzymatic components:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs to acylcarnitines. This is the rate-limiting step in fatty acid oxidation.
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, shuttles the newly formed acylcarnitine into the mitochondrial matrix in exchange for a free carnitine molecule.
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts the acylcarnitine back into fatty acyl-CoA and free carnitine within the matrix.
The regenerated fatty acyl-CoA is then available for the β-oxidation pathway to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. By facilitating this process, Levocarnitine is essential for tissues with high energy demands that rely on fatty acids as a primary fuel source, such as skeletal and cardiac muscle.
Comparative Metabolic Regulator: Fibrates (PPARα Agonists)
A key class of metabolic regulators that influence fatty acid metabolism are the fibrates, such as Fenofibrate. Unlike Levocarnitine, which acts as a direct substrate, fibrates function as pharmacological ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).
PPARα is a nuclear transcription factor highly expressed in tissues with high rates of fatty acid catabolism, like the liver, heart, and skeletal muscle. When activated by a ligand like fenofibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in lipid metabolism, effectively increasing the cell's capacity for fatty acid oxidation.
Key target genes of PPARα activation include:
-
CPT1: Increasing the expression of the rate-limiting enzyme for fatty acid entry into mitochondria.
-
Acyl-CoA Synthetase (ACS): Enzymes that activate fatty acids to fatty acyl-CoAs.
-
Enzymes for β-oxidation: Such as acyl-CoA dehydrogenase.
Therefore, the primary distinction is that Levocarnitine facilitates the function of the existing metabolic machinery, whereas PPARα agonists increase the synthesis of that machinery.
Quantitative Data Comparison
Experimental data highlights the distinct yet potentially complementary effects of Levocarnitine and PPARα agonists.
Levocarnitine's Effect on Plasma Lipid Profile
Meta-analyses of numerous clinical trials demonstrate that Levocarnitine supplementation can favorably modulate the lipid profile in adults, particularly in those with metabolic disorders.
| Parameter | Pooled Effect Size (Weighted Mean Difference) | 95% Confidence Interval | Key Finding |
| Total Cholesterol (TC) | -8.17 mg/dL | -14.68 to -1.65 mg/dL | Significant reduction, especially in patients with baseline TC >200 mg/dL. |
| Triglycerides (TG) | -2.51 mg/dL | -3.62 to -1.39 mg/dL | Significant reduction. |
| LDL-Cholesterol (LDL-C) | -5.22 mg/dL | -9.54 to -0.91 mg/dL | Significant reduction. |
| HDL-Cholesterol (HDL-C) | +0.66 mg/dL | +0.20 to 1.12 mg/dL | Significant increase. |
Comparative Effects in a Preclinical Model of Cardiomyopathy
A study using juvenile visceral steatosis (JVS) mice, a model for systemic carnitine deficiency that leads to lipotoxic cardiomyopathy, compared treatment with Levocarnitine (CA), Fenofibrate (FE), and a combination therapy (CA + FE).
| Parameter | JVS Control | JVS + Levocarnitine (CA) | JVS + Fenofibrate (FE) | JVS + Combination (CA + FE) |
| Myocardial Triglyceride (μg/mg protein) | ~250 | ~150 | ~200 | ~50 |
| Myocardial ATP Content (nmol/mg protein) | ~12 | ~18 | ~15 | ~25 |
| Survival Rate at 400 days | 0% | Not reported | Not reported | 89% |
The results powerfully illustrate that while both agents provide some benefit, the combination therapy was most effective at reducing myocardial lipid accumulation, restoring energy levels, and dramatically improving survival. This suggests a synergistic relationship: Fenofibrate increases the expression of fatty acid oxidation machinery, while Levocarnitine provides the necessary substrate to ensure that machinery functions efficiently.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. The protocol below is based on the comparative study of Levocarnitine and Fenofibrate in the JVS mouse model.
Animal Model and Treatment
-
Model: Juvenile visceral steatosis (JVS) mice, an established model for systemic carnitine deficiency. Wild-type (WT) mice of the same strain were used as controls.
-
Groups: Mice were divided into four treatment groups starting at 4 weeks of age:
-
Control: Fed normal chow.
-
Fenofibrate (FE): Fed chow containing 0.2% fenofibrate.
-
Levocarnitine (CA): Fed chow containing 0.1% L-carnitine.
-
Combination (CA + FE): Fed chow containing both 0.1% L-carnitine and 0.2% fenofibrate.
-
-
Duration: Treatment continued for the duration of the experiment, with endpoints measured at 8 weeks of age for metabolic analyses and up to 400 days for survival analysis.
Biochemical Analyses
-
Myocardial Triglyceride and ATP Measurement:
-
At 8 weeks of age, mice were euthanized, and hearts were rapidly excised and freeze-clamped.
-
Myocardial tissue was homogenized in a suitable buffer.
-
Lipids were extracted from a portion of the homogenate using a chloroform-methanol method. The dried lipid extract was then used to measure triglyceride content using a commercial enzymatic kit.
-
ATP content was measured from another portion of the homogenate using a luciferin-luciferase assay, with luminescence quantified on a luminometer.
-
All values were normalized to the total protein content of the homogenate, as determined by a BCA or Bradford assay.
-
Statistical Analysis
-
Data were presented as mean ± SEM.
-
Comparisons between multiple groups were performed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's) to identify specific group differences.
-
Survival analysis was conducted using the Kaplan-Meier method, with differences between curves assessed by the log-rank test.
-
A p-value of < 0.05 was considered statistically significant.
Conclusion
Levocarnitine and PPARα agonists like Fenofibrate represent two distinct but complementary strategies for modulating fatty acid metabolism.
-
Levocarnitine acts as a fundamental substrate, directly enabling the transport of fatty acids for oxidation. Its effect is dependent on the existing capacity of the mitochondrial transport system. Supplementation is most critical in states of deficiency or when metabolic demand is high.
-
Fenofibrate acts as a transcriptional regulator, increasing the overall cellular capacity for fatty acid oxidation by upregulating the expression of key enzymes.
Experimental evidence indicates that while each agent is effective, a combined approach can be synergistic. By increasing the expression of the fatty acid oxidation machinery with a PPARα agonist and ensuring an adequate supply of the essential cofactor with Levocarnitine, a more robust and comprehensive enhancement of fatty acid metabolism can be achieved. This has significant implications for the development of therapies for metabolic disorders, including dyslipidemia, insulin resistance, and lipotoxic cardiomyopathies.
Levocarnitine's Interaction with CPT1A and CPT1B: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Levocarnitine, a crucial cofactor in fatty acid metabolism, plays a pivotal role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process is primarily regulated by the enzyme Carnitine Palmitoyltransferase 1 (CPT1), which exists in two main isoforms, CPT1A and CPT1B, with distinct tissue distributions and kinetic properties. Understanding the differential impact of levocarnitine on these isoforms is critical for research in metabolic diseases and for the development of targeted therapeutic interventions.
This guide provides a comparative analysis of levocarnitine's effect on CPT1A and CPT1B, supported by experimental data and detailed methodologies.
Quantitative Comparison of Levocarnitine's Impact on CPT1A and CPT1B
The interaction of levocarnitine with CPT1A and CPT1B is primarily defined by the enzyme's affinity for its substrate, which can be quantified by the Michaelis-Menten constant (Km). A lower Km value signifies a higher affinity of the enzyme for the substrate.
| Parameter | CPT1A (Liver Isoform) | CPT1B (Muscle Isoform) | Reference |
| Tissue Distribution | Predominantly found in the liver, kidney, and pancreas.[1][2] | Predominantly found in skeletal muscle, heart, and brown adipose tissue.[2][3] | |
| Km for Levocarnitine | ~30 µM (rat) | ~500 µM (rat) | [1] |
This significant difference in Km values indicates that CPT1A has a substantially higher affinity for levocarnitine compared to CPT1B.[1] This implies that at lower concentrations of levocarnitine, CPT1A will be more efficient at catalyzing the transfer of fatty acyl groups.
Experimental Protocols
CPT1 Activity Assay (General Protocol)
The activity of CPT1 isoforms is typically determined by measuring the rate of formation of palmitoylcarnitine from palmitoyl-CoA and radiolabeled L-[methyl-¹⁴C]carnitine.
Materials:
-
Isolated mitochondria or cell lysates containing CPT1A or CPT1B
-
Assay buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, pH 7.4, 2 mM KCN, 1 mM dithiothreitol)
-
Palmitoyl-CoA
-
L-[methyl-¹⁴C]carnitine
-
Bovine serum albumin (BSA)
-
Perchloric acid
-
Scintillation fluid
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from tissues of interest (e.g., liver for CPT1A, heart or skeletal muscle for CPT1B) using differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, BSA, and the mitochondrial preparation.
-
Initiation of Reaction: Start the reaction by adding palmitoyl-CoA and L-[methyl-¹⁴C]carnitine to the reaction mixture. Incubate at a controlled temperature (e.g., 37°C).
-
Termination of Reaction: Stop the reaction at various time points by adding perchloric acid.
-
Extraction of Acylcarnitines: Extract the radiolabeled palmitoylcarnitine from the reaction mixture using an organic solvent (e.g., butanol).
-
Quantification: Measure the radioactivity of the extracted palmitoylcarnitine using a scintillation counter.
-
Calculation of Enzyme Activity: Calculate the CPT1 activity as nanomoles of palmitoylcarnitine formed per minute per milligram of protein.
For a more detailed protocol, researchers can refer to established methodologies for measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria.[4]
Signaling Pathways and Experimental Workflows
Fatty Acid Oxidation Pathway
The entry of long-chain fatty acids into the mitochondria for β-oxidation is a critical step in cellular energy metabolism, regulated by the CPT system. Levocarnitine is an essential component of this shuttle system.
Caption: The carnitine shuttle system for fatty acid oxidation.
Experimental Workflow for Comparing Levocarnitine's Impact
This workflow outlines the key steps for a comparative study of levocarnitine's effect on CPT1A and CPT1B activity.
Caption: Workflow for comparing levocarnitine's impact on CPT1 isoforms.
References
- 1. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 2. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 4. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the synergistic effects of Levocarnitine with other compounds in metabolic studies.
This guide provides a detailed comparison of the synergistic effects of Levocarnitine when co-administered with Coenzyme Q10, Synbiotics, and Metformin in metabolic studies. The content is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, experimental protocols, and visual representations of key biological pathways.
Levocarnitine and Coenzyme Q10: Enhancing Mitochondrial Bioenergetics
The combination of Levocarnitine and Coenzyme Q10 (CoQ10) is primarily investigated for its potential to improve mitochondrial function, which is crucial for cellular energy production. Deficiencies in both compounds have been observed in various metabolic and cardiovascular diseases.
Quantitative Data Summary
The following table summarizes findings from a clinical trial assessing the effects of Levocarnitine and CoQ10 as adjunctive therapies in patients with Type 2 Diabetes Mellitus.[1][2][3]
Table 1: Impact of Levocarnitine and Coenzyme Q10 on Metabolic Markers in Type 2 Diabetes
| Parameter | Levocarnitine Group (Baseline) | Levocarnitine Group (8 Weeks) | % Change | Coenzyme Q10 Group (Baseline) | Coenzyme Q10 Group (8 Weeks) | % Change | Control Group (Baseline) | Control Group (8 Weeks) | % Change |
| Fasting Blood Glucose (mg/dL) | 237.73 ± 61.21 | 196.4 ± 77.62 | -17.36% | 198.12 ± 61.54 | 169.3 ± 51.13 | -14.52% | 211.3 ± 58.6 | 209.1 ± 62.3 | -1.04% |
| HbA1c (%) | 9.26 ± 2.06 | 8.66 ± 1.87 | -6.54% | 8.4 ± 2.07 | 7.8 ± 1.6 | -7.14% | 8.8 ± 1.9 | 8.9 ± 1.8 | +1.13% |
| Total Cholesterol (mg/dL) | 203.06 ± 39.26 | 184.5 ± 33.2 | -9.14% | 210.12 ± 75.84 | 180.9 ± 48.4 | -13.89% | 187.39 ± 49.8 | 198.82 ± 49.4 | +6.10% |
| LDL-C (mg/dL) | 110.15 ± 16.65 | 101 ± 16.03 | -8.30% | 131.87 ± 42.05 | 108.92 ± 33.21 | -17.40% | 100.33 ± 28.28 | 115.11 ± 30.12 | +14.73% |
| HDL-C (mg/dL) | 41.78 ± 8.25 | 42.24 ± 6.15 | +1.10% | 39.66 ± 6.74 | 39.03 ± 7.49 | -1.59% | 41.56 ± 7.96 | 37.7 ± 6.52 | -9.29% |
| Lipoprotein (a) (mg/dL) | 41.73 ± 18.13 | 25.03 ± 9.47 | -40.26% | 39.92 ± 22.31 | 27.16 ± 7.27* | -31.96% | 35.46 ± 26.84 | 36.92 ± 25.55 | +4.12% |
| Data are presented as mean ± SD. *p<0.05 compared to baseline.[1][2] |
Experimental Protocol
Study Design: A randomized, controlled clinical trial involving 57 patients with type 2 diabetes.[2]
Participant Allocation:
-
Levocarnitine Group: Received 1g of Levocarnitine daily, in addition to their standard oral antidiabetic medication (sulfonylurea and metformin).[2]
-
Coenzyme Q10 Group: Received 150mg of Coenzyme Q10 daily, in addition to their standard oral antidiabetic medication.[2]
-
Control Group: Continued their standard oral antidiabetic medication alone.[2]
Duration: The study was conducted over a period of 8 weeks.[2]
Biochemical Analysis:
-
Fasting blood samples were collected at the beginning and end of the study.
-
Measurements included fasting blood glucose, glycated hemoglobin (HbA1c), total cholesterol, HDL-C, LDL-C, and lipoprotein (a).[2]
Signaling Pathway
The synergistic action of Levocarnitine and Coenzyme Q10 is centered on their roles in mitochondrial fatty acid oxidation and electron transport, which are fundamental for ATP production.[4]
Caption: Levocarnitine and CoQ10 in mitochondrial energy production.
Levocarnitine and Synbiotics: Targeting Obesity and Gut Health
The co-supplementation of Levocarnitine with synbiotics (a combination of probiotics and prebiotics) has shown promise in improving anthropometric and cardiometabolic parameters in individuals with obesity, suggesting a synergistic effect on weight management and gut microbiota modulation.
Quantitative Data Summary
The following table presents data from a randomized controlled clinical trial investigating the effects of Levocarnitine and synbiotic co-supplementation in women with obesity.[5][6][7]
Table 2: Effects of Levocarnitine and Synbiotic Co-supplementation in Women with Obesity
| Parameter | L-carnitine + Synbiotic (Baseline) | L-carnitine + Synbiotic (8 Weeks) | Change | L-carnitine + Placebo (Baseline) | L-carnitine + Placebo (8 Weeks) | Change | p-value (Intergroup) |
| Body Weight (kg) | 85.1 ± 7.2 | 81.9 ± 7.0 | -3.2 ± 1.1 | 86.2 ± 6.8 | 84.1 ± 6.5 | -2.1 ± 0.9 | <0.001 |
| BMI ( kg/m ²) | 33.1 ± 2.1 | 31.8 ± 2.0 | -1.3 ± 0.4 | 33.5 ± 2.0 | 32.7 ± 1.9 | -0.8 ± 0.3 | <0.001 |
| Waist Circumference (cm) | 104.2 ± 6.5 | 100.8 ± 6.2 | -3.4 ± 1.3 | 105.1 ± 6.1 | 102.9 ± 5.9 | -2.2 ± 1.0 | 0.012 |
| Hip Circumference (cm) | 115.3 ± 5.8 | 112.5 ± 5.6 | -2.8 ± 1.0 | 116.1 ± 5.5 | 114.2 ± 5.3 | -1.9 ± 0.8 | 0.030 |
| Fasting Blood Sugar (mg/dL) | 92.3 ± 7.1 | 88.1 ± 6.8 | -4.2 ± 2.5 | 93.1 ± 6.9 | 91.5 ± 6.7 | -1.6 ± 2.1 | 0.014 |
| Insulin (µU/mL) | 14.8 ± 3.2 | 12.9 ± 2.9 | -1.9 ± 1.1 | 15.1 ± 3.0 | 14.2 ± 2.8 | -0.9 ± 0.8 | 0.051 |
| HOMA-IR | 3.4 ± 0.8 | 2.8 ± 0.7 | -0.6 ± 0.4 | 3.5 ± 0.7 | 3.2 ± 0.7 | -0.3 ± 0.3 | 0.024 |
| QUICKI | 0.31 ± 0.02 | 0.33 ± 0.02 | 0.02 ± 0.01 | 0.31 ± 0.02 | 0.32 ± 0.02 | 0.01 ± 0.01 | 0.019 |
| HDL-C (mg/dL) | 45.2 ± 5.1 | 48.9 ± 5.3 | 3.7 ± 1.5 | 44.8 ± 4.9 | 46.1 ± 4.7 | 1.3 ± 1.1 | 0.009 |
| Data are presented as mean ± SD.[5][6][7] |
Experimental Protocol
Study Design: A placebo-controlled, double-blind randomized clinical trial involving 46 women with obesity.[5][6][7][8]
Participant Allocation:
-
Co-supplementation Group: Received L-carnitine tartrate (2 x 500 mg/day) plus a multistrain/multispecies synbiotic capsule daily.[5][6][7][8]
-
Monotherapy Group: Received L-carnitine tartrate (2 x 500 mg/day) plus a maltodextrin placebo capsule daily.[5][6][7][8]
Duration: The intervention period was 8 weeks.[5][6][7][8]
Data Collection and Analysis:
-
Anthropometric measurements and fasting blood samples were taken at baseline and at the end of the 8-week period.[5]
-
Biochemical analyses included fasting blood sugar, insulin, and lipid profiles.
-
HOMA-IR and QUICKI were calculated to assess insulin resistance and sensitivity.[6][7]
Experimental Workflow
Caption: Workflow of the L-carnitine and synbiotic clinical trial.
Levocarnitine and Metformin: A Dual Approach to Metabolic Control
The combination of Levocarnitine and Metformin offers a multi-targeted approach to improving metabolic health. Metformin is a first-line therapy for type 2 diabetes, primarily acting by reducing hepatic glucose production, while Levocarnitine facilitates fatty acid metabolism.
Quantitative Data Summary
The following table presents data from a study in a murine model of obesity, which investigated the molecular effects of combined Levocarnitine and Metformin treatment.[9][10][11]
Table 3: Effects of Levocarnitine and Metformin on Adipose Tissue in Obese Mice
| Parameter | Control | High-Fat Diet (HF) | HF + Metformin | HF + L-carnitine | HF + Metformin + L-carnitine |
| UCP1 Expression (relative) | 1.00 | 0.35 | 0.68 | 0.55 | 0.95 |
| Nrf2 Expression (relative) | 1.00 | 0.42 | 0.75 | 0.63 | 1.05 |
| HO-1 Expression (relative) | 1.00 | 0.38 | 0.71 | 0.59 | 0.98 |
| TNF-α Expression (relative) | 1.00 | 2.80 | 1.55 | 1.90 | 1.10 |
| IL-6 Expression (relative) | 1.00 | 3.10 | 1.70 | 2.10 | 1.25* |
| Data are relative expression levels. *p<0.05 for the combination group compared to individual treatments.[9][10][11] |
Experimental Protocol
Study Design: An in-vivo study using a high-fat diet-induced obese rat model.[11]
Animal Model and Treatment:
-
High-fat-induced obese rats were used.
-
Treatment groups received daily oral gavage of Metformin, Levocarnitine, or a combination of both.[11]
Analysis:
-
Adipose tissues were analyzed for the expression of genes related to brown adipose tissue (BAT) activity (UCP1), antioxidant response (Nrf2, HO-1), and inflammation (TNF-α, IL-6) using Western blot and qRT-PCR.[9][10]
Signaling Pathway
The synergistic effect of Metformin and Levocarnitine in the studied model was linked to the activation of the Nrf2/HO-1 signaling pathway, which enhances brown adipose tissue activity and reduces inflammation.[9][10][11]
Caption: Nrf2/HO-1 signaling pathway activation.
References
- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Role of L-carnitine and Coenzyme Q10 as Adjuvant Therapy in Patients with Type 2 Diabetes Mellitus [pubs.sciepub.com]
- 4. Carnitine and coenzyme Q10: biochemical properties and functions, synergism and complementary action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ameliorating effects of L-carnitine and synbiotic co-supplementation on anthropometric measures and cardiometabolic traits in women with obesity: a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ameliorating effects of L-carnitine and synbiotic co-supplementation on anthropometric measures and cardiometabolic traits in women with obesity: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ameliorating effects of L-carnitine and synbiotic co-supplementation on anthropometric measures and cardiometabolic traits in women with obesity: a randomized controlled clinical trial [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Metformin plus L-carnitine enhances brown/beige adipose tissue activity via Nrf2/HO-1 signaling to reduce lipid accumulation and inflammation in murine obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metformin plus L-carnitine enhances brown/beige adipose tissue activity via Nrf2/HO-1 signaling to reduce lipid accumulation and inflammation in murine obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyl-L-carnitine vs. L-carnitine: A Comparative Analysis of Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
A critical factor in the efficacy of neurotherapeutics is the ability to cross the blood-brain barrier (BBB). This guide provides an objective comparison of Acetyl-L-carnitine (ALCAR) and its parent compound, L-carnitine, focusing on their respective efficiencies in penetrating the central nervous system. The analysis is supported by experimental data from in vitro and in vivo studies.
Mechanism of Transport Across the Blood-Brain Barrier
Both L-carnitine and Acetyl-L-carnitine are transported from the bloodstream into the brain primarily via the organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5.[1][2][3][4] This transport process is sodium-ion dependent.[1] Studies using mice with a defective OCTN2 transporter (juvenile visceral steatosis mice) have confirmed its functional role, as these mice exhibit reduced brain distribution of both L-carnitine and ALCAR compared to wild-type mice.[1][2] While OCTN2 is the primary pathway, some evidence also suggests the involvement of the B(0,+) amino acid transporter in ALCAR's passage.[3]
The structural difference between the two molecules is the presence of an acetyl group on ALCAR. This modification is widely believed to increase its lipophilicity, thereby facilitating more efficient passage across the BBB compared to L-carnitine alone.[5][6][7]
References
- 1. Functional relevance of carnitine transporter OCTN2 to brain distribution of L-carnitine and acetyl-L-carnitine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl-L-carnitine permeability across the blood-brain barrier and involvement of carnitine transporter OCTN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Acetyl-L-carnitine? [synapse.patsnap.com]
- 6. livemomentous.com [livemomentous.com]
- 7. healthaid.co.uk [healthaid.co.uk]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling AS-1669058 Free Base
Disclaimer: AS-1669058 free base is presumed to be a research chemical with undocumented specific toxicological properties. Therefore, it must be handled as a substance of unknown and potentially high hazard. The following guidance is based on established best practices for managing chemicals with unknown toxicity and is intended to provide a robust framework for ensuring laboratory safety.
Hazard Assessment and Control
Given the absence of specific safety data for this compound, a conservative approach to hazard assessment is mandatory. The compound should be treated as potentially toxic, and all appropriate precautions must be taken to minimize exposure.
Key Principles:
-
Assume High Potency: Until data proves otherwise, handle this compound as a potent compound.
-
Minimize Exposure: All procedures should be designed to minimize the risk of inhalation, skin contact, and ingestion.
-
Controlled Access: Work with this compound should be restricted to authorized personnel in a designated area.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide adequate protection. The following table summarizes the minimum required PPE for handling this compound.
| Body Area | Required PPE | Specifications and Best Practices |
| Respiratory | Chemical Fume Hood | All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of powders or vapors. |
| N95 Respirator (or higher) | To be used as an additional precaution, especially during activities with a higher risk of aerosol generation. | |
| Eye and Face | Safety Goggles | Must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against splashes and fine particles.[1] |
| Face Shield | To be worn over safety goggles when there is a significant risk of splashes, such as when handling larger volumes of solutions. | |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect against spills.[2][3] |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat when handling significant quantities of the compound or its solutions. | |
| Hands | Double Gloving | Wear two pairs of nitrile gloves to provide an extra layer of protection.[4] Change gloves immediately if contamination is suspected. |
| Feet | Closed-toe Shoes | Made of a non-porous material to protect against spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
3.1. Preparation and Pre-Work Checklist:
-
Review Safety Information: Read and understand this entire protocol before beginning any work.
-
Designate a Work Area: All work with this compound must be conducted in a designated area within a chemical fume hood.[1]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, vials, and solvents, and place them in the fume hood.
-
Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
3.2. Weighing and Aliquoting:
-
Tare the Balance: Place a piece of weighing paper or a suitable container on the analytical balance inside the fume hood and tare it.
-
Carefully Transfer the Compound: Using a clean spatula, carefully transfer the desired amount of this compound onto the weighing paper. Avoid any sudden movements that could create dust.
-
Record the Weight: Note the exact weight of the compound.
-
Transfer to a Vial: Carefully transfer the weighed compound into a pre-labeled vial.
-
Clean Up: Use a small brush and dustpan to collect any residual powder. Dispose of the weighing paper and any contaminated cleaning materials as hazardous waste.
3.3. Solution Preparation:
-
Add Solvent: In the fume hood, use a calibrated pipette to add the desired solvent to the vial containing this compound.
-
Dissolve the Compound: Cap the vial securely and mix by gentle inversion or vortexing until the compound is fully dissolved.
-
Label the Solution: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid materials, including gloves, weighing paper, pipette tips, and empty vials, must be placed in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container. |
| Sharps | Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
Emergency Procedures
In the event of an emergency, follow these procedures and always report any exposure to your supervisor.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | For a small spill within the fume hood, use an appropriate absorbent material to clean it up and dispose of it as hazardous waste. For a large spill or a spill outside the fume hood, evacuate the area, notify others, and contact your institution's emergency response team.[1] |
Visual Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for safely handling a chemical of unknown toxicity like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
